2-Arg-5-leu-enkephalin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
76939-27-0 |
|---|---|
Molecular Formula |
C32H46N8O7 |
Molecular Weight |
654.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C32H46N8O7/c1-19(2)15-26(31(46)47)40-30(45)25(17-20-7-4-3-5-8-20)38-27(42)18-37-29(44)24(9-6-14-36-32(34)35)39-28(43)23(33)16-21-10-12-22(41)13-11-21/h3-5,7-8,10-13,19,23-26,41H,6,9,14-18,33H2,1-2H3,(H,37,44)(H,38,42)(H,39,43)(H,40,45)(H,46,47)(H4,34,35,36)/t23-,24+,25-,26-/m0/s1 |
InChI Key |
ZFIZYRTXAOQCQF-QYOOZWMWSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
Foundational & Exploratory
The Proenkephalin Gene and its Peptide Products: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the proenkephalin (PENK) gene, the post-translational processing of its protein product, and the generation of bioactive enkephalin peptides. It is designed to serve as a foundational resource, incorporating detailed methodologies for key experimental procedures and quantitative data to support research and development in neuroscience, pain management, and related therapeutic areas.
The Proenkephalin (PENK) Gene: Structure and Regulation
The human proenkephalin gene, PENK, is the blueprint for the endogenous opioid peptides known as enkephalins. Located on chromosome 8 (8q12.1), the gene's structure and regulation are crucial for understanding the physiological roles of its peptide products.
Gene Structure
The human PENK gene is composed of four exons and three introns. The majority of the coding sequence for the bioactive peptides is located within the large final exon.[1] This exon encodes a preproprotein that, after removal of the signal peptide, becomes proenkephalin. The proenkephalin protein contains multiple copies of the Met-enkephalin sequence and a single copy of the Leu-enkephalin sequence.[1][2] Specifically, each proenkephalin molecule yields four copies of Met-enkephalin, one copy of Leu-enkephalin, and two C-terminally extended Met-enkephalin peptides: the octapeptide Met-enkephalin-Arg-Gly-Leu and the heptapeptide Met-enkephalin-Arg-Phe.[2][3]
Gene Regulation
The expression of the PENK gene is a dynamic process, regulated by various intracellular signaling pathways. This regulation allows for the controlled production of enkephalins in response to physiological demands.
Key regulatory elements are located in the 5' flanking region of the gene. A 37-base pair region, situated 107 to 71 base pairs upstream of the mRNA start site, is responsive to both cyclic AMP (cAMP) and phorbol esters.[1] This indicates that the protein kinase A (PKA) and protein kinase C (PKC) signaling pathways are key regulators of PENK transcription.[1][4] Stimulation of these pathways, for instance by neurotransmitters or hormones that increase intracellular cAMP or activate PKC, can lead to an upregulation of proenkephalin mRNA levels.[1][4]
The following diagram illustrates the signaling pathways involved in the regulation of PENK gene expression.
Proenkephalin Peptide Processing
Following translation, the proenkephalin protein undergoes a series of post-translational modifications, primarily proteolytic cleavage, to release the bioactive opioid peptides. This processing is a highly regulated and tissue-specific event.[5]
The processing of proenkephalin occurs within the secretory pathway, specifically in the trans-Golgi network and secretory vesicles. It involves the action of several processing enzymes that recognize and cleave at specific amino acid motifs within the precursor protein.
Processing Enzymes
The primary enzymes involved in proenkephalin processing are endoproteases and exopeptidases.
-
Endoproteases: These enzymes initiate the cleavage of the prohormone at paired basic amino acid residues (e.g., Lys-Arg, Arg-Arg, Lys-Lys) and also at monobasic sites.[6] A key enzyme in this process is prohormone thiol protease (PTP) , which has been shown to cleave at all the necessary dibasic and monobasic sites for complete proenkephalin processing.[6] Other enzymes, such as the prohormone convertases (PCs) , including PC1/3 and PC2, are also implicated in the processing of various prohormones and may play a role in proenkephalin cleavage.[7]
-
Exopeptidases: After endoproteolytic cleavage, carboxypeptidases, such as carboxypeptidase E (CPE) , remove the C-terminal basic residues from the peptide intermediates to generate the final, mature peptides.
The differential expression and activity of these processing enzymes in various tissues contribute to the observed tissue-specific processing of proenkephalin.[5] For example, the profile of enkephalin-containing peptides in the adrenal medulla differs from that in the hypothalamus.[5]
The following diagram illustrates the general workflow of proenkephalin processing.
Bioactive Peptide Products
The proteolytic processing of a single proenkephalin molecule results in the generation of several bioactive peptides. The primary opioid products are:
-
Met-enkephalin (YGGFM): Four copies are produced.
-
Leu-enkephalin (YGGFL): One copy is produced.
In addition to the enkephalin pentapeptides, larger, C-terminally extended peptides are also generated, which may have their own distinct biological activities or serve as intermediates for further processing. These include:
-
Peptide E
-
Peptide F
-
BAM-18P, BAM-20P, BAM-22P
-
Adrenorphin
-
Amidorphin
The table below summarizes the primary bioactive peptides derived from human proenkephalin.
| Peptide | Amino Acid Sequence | Copies per Precursor | Primary Opioid Receptor Affinity |
| Met-enkephalin | Tyr-Gly-Gly-Phe-Met | 4 | Mu (μ) and Delta (δ) |
| Leu-enkephalin | Tyr-Gly-Gly-Phe-Leu | 1 | Delta (δ) |
| Met-enkephalin-Arg-Phe | Tyr-Gly-Gly-Phe-Met-Arg-Phe | 1 | Mu (μ) |
| Met-enkephalin-Arg-Gly-Leu | Tyr-Gly-Gly-Phe-Met-Arg-Gly-Leu | 1 | Mu (μ) and Kappa (κ) |
Experimental Protocols for Proenkephalin Research
The study of proenkephalin and its derivative peptides requires a range of molecular and analytical techniques. This section provides an overview of the methodologies for key experiments.
Quantification of Enkephalin Peptides
Accurate quantification of enkephalin peptides in biological samples is essential for understanding their physiological and pathological roles.
RIA is a highly sensitive method for quantifying specific peptides. The principle of competitive binding is employed, where a radiolabeled peptide competes with the unlabeled peptide in the sample for a limited number of antibody binding sites.
Detailed Methodology for Enkephalin RIA:
-
Antibody Coating: Polystyrene tubes are coated with a specific anti-enkephalin antibody.
-
Standard Curve Preparation: A series of standards with known concentrations of the enkephalin peptide are prepared.
-
Sample and Standard Incubation: Aliquots of the standards and unknown samples are added to the antibody-coated tubes.
-
Addition of Radiolabeled Peptide: A known amount of radiolabeled (e.g., ¹²⁵I-labeled) enkephalin is added to each tube.
-
Competitive Binding: The tubes are incubated to allow the labeled and unlabeled peptides to compete for binding to the antibody.
-
Separation of Bound and Free Peptide: The antibody-bound (precipitated) and free radiolabeled peptide are separated, often by centrifugation after adding a secondary antibody and a precipitating agent.[8]
-
Radioactivity Measurement: The radioactivity of the bound fraction is measured using a gamma counter.
-
Quantification: The concentration of the enkephalin in the samples is determined by comparing the measured radioactivity to the standard curve.[8]
LC-MS/MS offers high specificity and the ability to quantify multiple peptides simultaneously. The use of stable isotope-labeled internal standards is crucial for accurate and linear quantification.[9][10]
Detailed Methodology for LC-MS/MS Quantification of Enkephalins:
-
Sample Preparation: Biological samples (e.g., tissue homogenates, cerebrospinal fluid) are subjected to protein precipitation and/or solid-phase extraction (SPE) to remove interfering substances.[11]
-
Internal Standard Spiking: A known amount of a stable isotope-labeled enkephalin internal standard (e.g., D4-succinic anhydride labeled) is added to each sample.[9]
-
Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 or phenyl-hexyl column is typically used to separate the enkephalin peptides from other components.[11][12] A gradient elution with solvents such as water and acetonitrile containing a small percentage of formic acid is commonly employed.[11]
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each enkephalin and its internal standard are monitored.
-
Quantification: The peak area ratio of the endogenous enkephalin to its corresponding internal standard is calculated. This ratio is then used to determine the concentration of the enkephalin in the original sample by comparison to a calibration curve prepared with known concentrations of the analyte and internal standard.[9]
The following table summarizes key parameters for the quantification of enkephalin peptides.
| Parameter | Radioimmunoassay (RIA) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Competitive binding of radiolabeled and unlabeled antigen to a specific antibody. | Separation by chromatography followed by mass-based detection and quantification using stable isotope-labeled internal standards. |
| Sensitivity | High (picogram to femtogram range). | High (picogram to femtogram range). |
| Specificity | Dependent on antibody cross-reactivity. | High, based on mass-to-charge ratio and fragmentation pattern. |
| Throughput | Moderate. | High. |
| Multiplexing | Limited (typically one analyte per assay). | High (multiple analytes in a single run). |
| Key Reagents | Specific antibody, radiolabeled peptide. | Stable isotope-labeled internal standards, high-purity solvents. |
Analysis of Proenkephalin Gene Expression
Investigating the regulation of the PENK gene involves measuring changes in its mRNA levels.
Northern blotting allows for the detection and quantification of specific mRNA transcripts.
Detailed Methodology for Northern Blot Analysis of Proenkephalin mRNA:
-
RNA Extraction: Total RNA is extracted from cells or tissues of interest using methods such as guanidinium thiocyanate-phenol-chloroform extraction.
-
Gel Electrophoresis: The extracted RNA is separated by size using denaturing agarose gel electrophoresis.
-
Transfer to Membrane: The separated RNA is transferred from the gel to a solid support membrane (e.g., nitrocellulose or nylon).
-
Hybridization: The membrane is incubated with a labeled probe (radioactive or chemiluminescent) that is complementary to the proenkephalin mRNA sequence.
-
Washing: The membrane is washed to remove any unbound probe.
-
Detection: The labeled probe hybridized to the proenkephalin mRNA is detected by autoradiography (for radioactive probes) or imaging (for chemiluminescent probes).
-
Quantification: The intensity of the resulting band, corresponding to the proenkephalin mRNA, is quantified using densitometry and normalized to a housekeeping gene.
qRT-PCR is a highly sensitive and specific method for quantifying mRNA levels.
Detailed Methodology for qRT-PCR of Proenkephalin mRNA:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted as described for Northern blotting, and its quality and quantity are assessed. The RNA is then reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Primer and Probe Design: Primers and, if using a probe-based assay (e.g., TaqMan), a fluorescently labeled probe specific to the proenkephalin cDNA sequence are designed.
-
Real-Time PCR: The cDNA is amplified in a real-time PCR instrument using the specific primers and a PCR master mix containing DNA polymerase and dNTPs. The accumulation of PCR product is monitored in real-time by detecting the fluorescence signal.
-
Quantification: The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined for each sample. The relative expression of proenkephalin mRNA is calculated using the ΔΔCt method, normalizing to a reference (housekeeping) gene.
The following diagram provides a logical workflow for analyzing PENK gene expression.
Conclusion
The proenkephalin gene and its resulting peptide products represent a cornerstone of the endogenous opioid system. A thorough understanding of the molecular mechanisms governing PENK gene expression, the intricate process of proenkephalin cleavage, and the precise quantification of the resulting bioactive peptides is paramount for advancing research in pain therapeutics, addiction, and affective disorders. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the multifaceted roles of the enkephalin system and to identify novel therapeutic targets. The continued application and refinement of these techniques will undoubtedly lead to new insights into the complex biology of this important neuropeptide family.
References
- 1. WikiGenes - PENK - proenkephalin [wikigenes.org]
- 2. Proenkephalin - Wikipedia [en.wikipedia.org]
- 3. Bioactivity studies on atypical natural opioid hexapeptides processed from proenkephalin (PENK) precursor polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms underlying the regulation of proenkephalin gene expression in cultured spinal cord cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Processing of proenkephalin is tissue-specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prohormone thiol protease and enkephalin precursor processing: cleavage at dibasic and monobasic sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proenkephalin-processing enzymes in chromaffin granules: model for neuropeptide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. Linear and Accurate Quantitation of Proenkephalin-Derived Peptides by Isotopic Labeling with Internal Standards and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Linear and accurate quantitation of proenkephalin-derived peptides by isotopic labeling with internal standards and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
A Technical Guide to the Structure, Conformation, and Analysis of Enkephalins: A Focus on [Leu⁵]-Enkephalin as a Model for Novel Analogs
Introduction: This document provides an in-depth technical overview of the structural and conformational properties of enkephalins, endogenous opioid pentapeptides critical to pain modulation and other neurological processes. While the specific analog [2-Arg-5-Leu]-enkephalin (Tyr-Arg-Gly-Phe-Leu) is not extensively characterized in peer-reviewed literature, this guide will focus on its parent molecule, [Leu⁵]-enkephalin (Tyr-Gly-Gly-Phe-Leu). The methodologies, structural principles, and signaling pathways detailed herein for [Leu⁵]-enkephalin provide the foundational knowledge and experimental framework necessary for researchers, scientists, and drug development professionals to investigate novel analogs such as [2-Arg-5-Leu]-enkephalin.
[Leu⁵]-enkephalin is a neurotransmitter that exerts its effects by binding to opioid receptors, primarily the δ-opioid receptor (δOR) and, to a lesser extent, the μ-opioid receptor (μOR).[1] Its biological activity is intrinsically linked to its three-dimensional structure and conformational flexibility.
Core Structure and Conformational Landscape
The primary structure of [Leu⁵]-enkephalin is the amino acid sequence Tyr-Gly-Gly-Phe-Leu. A defining characteristic of this peptide is its significant conformational flexibility, allowing it to exist as an ensemble of different low-energy structures in solution.[1] The specific conformation adopted is highly dependent on the environment (e.g., solvent polarity, presence of membranes) and its binding state.
Conformational States:
-
Crystalline State: X-ray crystallography studies have revealed that [Leu⁵]-enkephalin can adopt several conformations in the solid state, including extended forms, single β-bends, and double β-bends.[1][2]
-
Solution State: In solution, [Leu⁵]-enkephalin exists in a dynamic equilibrium of multiple conformers.[1] In dimethyl sulfoxide (DMSO), a solvent commonly used for NMR studies, the peptide predominantly adopts a folded structure featuring a β-bend, often a type I or II' bend, involving the Gly³-Phe⁴ sequence.[1][2] This fold is stabilized by a hydrogen bond between the carbonyl group of Gly² and the amide proton of Leu⁵.[2] In aqueous solutions, the peptide is even more flexible, existing as a broader ensemble of conformations.[1]
Computational and molecular dynamics studies complement experimental findings, showing a preference for compact conformations in water and more defined structures in less polar environments. The side chains of Phe⁴ and Leu⁵ often populate a gauche(-) configuration in DMSO, which is believed to be important for selective receptor interaction.[1][2]
Quantitative Conformational Data
Structural studies using Nuclear Magnetic Resonance (NMR) and X-ray crystallography provide quantitative data on the peptide's geometry. This data is typically expressed in terms of dihedral angles (Φ, Ψ) of the peptide backbone. The table below summarizes the key conformational motifs observed for [Leu⁵]-enkephalin.
| Conformational Feature | Residues Involved | Typical Φ Angle (degrees) | Typical Ψ Angle (degrees) | Method of Observation |
| Type I β-Bend | Gly³ - Phe⁴ | Φ₃: -60, Φ₄: -90 | Ψ₃: -30, Ψ₄: 0 | NMR, X-ray Crystallography |
| Type II' β-Bend | Gly² - Gly³ | Φ₂: 60, Φ₃: -80 | Ψ₂: 120, Ψ₃: 0 | DFT Calculations, NMR |
| Extended Structure | Full Peptide Chain | Approx. -139 | Approx. +135 | X-ray Crystallography |
Note: Dihedral angles are approximate values characteristic of the secondary structure type. Specific values for [Leu⁵]-enkephalin can be found in detailed structural reports derived from NMR and crystallography experiments.[1][3][4]
Experimental Protocols for Structural Elucidation
The determination of an enkephalin analog's structure requires a combination of synthesis and advanced analytical techniques.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Modern synthesis of enkephalin analogs is achieved using automated or manual Solid-Phase Peptide Synthesis (SPPS).[5][6][7]
Detailed Methodology:
-
Resin Preparation: A suitable solid support, such as Rink Amide or Wang resin, is selected based on the desired C-terminal modification (amide or carboxylic acid). The resin is swelled in a solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[8]
-
First Amino Acid Coupling: The C-terminal amino acid (e.g., Fmoc-Leu-OH) is activated and coupled to the resin. A common activation method involves using reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) in the presence of a base such as DIEA (N,N-Diisopropylethylamine).[8]
-
Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus of the coupled amino acid is removed using a solution of 20% piperidine in DMF, exposing the free amine for the next coupling step.[8]
-
Iterative Coupling and Deprotection: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence (Phe, Gly, Gly, Tyr, or analogs) until the full peptide chain is assembled.
-
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers (e.g., water, triisopropylsilane) to prevent side reactions.
-
Purification and Verification: The crude peptide is precipitated with cold diethyl ether, lyophilized, and then purified using reverse-phase high-performance liquid chromatography (HPLC). The identity and purity of the final product are confirmed by mass spectrometry (e.g., MALDI-TOF) and analytical HPLC.[5][8]
Solution Conformation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary technique for determining the three-dimensional structure and dynamics of peptides in solution.[9]
Detailed Methodology:
-
Sample Preparation: The purified peptide is dissolved to a concentration of 0.5-5 mM in a suitable deuterated solvent, typically DMSO-d₆ or a water/D₂O mixture.[10][11] A small percentage of D₂O (5-10%) is often included for the spectrometer's lock signal. The pH is adjusted to be below 7.5 to minimize the exchange rate of amide protons.
-
Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed on a high-field spectrometer (e.g., 400 MHz or higher).
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same amino acid residue (e.g., NH to CαH).
-
TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, effectively identifying all protons belonging to a single amino acid residue.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), regardless of whether they are bonded. This is the key experiment for determining the 3D fold. NOESY spectra are recorded at various mixing times (e.g., 100-800 ms).[9]
-
-
Resonance Assignment: Using the COSY and TOCSY spectra, all proton resonances are assigned to specific amino acids in the peptide sequence.
-
Distance Restraint Generation: Cross-peaks in the NOESY spectrum are integrated. The intensity of a NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons. These intensities are translated into upper-limit distance restraints (e.g., 2.5 Å, 3.5 Å, 5.0 Å for strong, medium, weak NOEs).[9][12]
-
Structure Calculation: The experimental distance restraints, along with standard bond lengths and angles, are used as input for structure calculation algorithms (e.g., simulated annealing or molecular dynamics). This process generates an ensemble of 3D structures that are consistent with the experimental NMR data.
Solid-State Structure: X-ray Crystallography
X-ray crystallography provides a high-resolution, static picture of a molecule's conformation in a crystal lattice.[3]
Detailed Methodology:
-
Crystallization: The highly purified peptide is dissolved at a high concentration. Crystallization is achieved by slowly increasing the concentration of a precipitating agent, forcing the peptide out of solution to form an ordered crystal lattice. Common methods include:
-
Vapor Diffusion: A drop containing the peptide, buffer, and precipitant is allowed to equilibrate with a larger reservoir of the precipitant at a higher concentration. Water slowly diffuses from the drop to the reservoir, increasing the peptide and precipitant concentration in the drop and inducing crystallization. This can be done in "hanging drop" or "sitting drop" formats.
-
-
Crystal Mounting and Cryo-cooling: A suitable single crystal is harvested from the drop and flash-cooled in liquid nitrogen, often with a cryoprotectant to prevent ice crystal formation.
-
X-ray Diffraction: The frozen crystal is mounted in a beam of high-intensity X-rays (often from a synchrotron source). The crystal diffracts the X-rays into a specific pattern of spots, which is recorded on a detector.
-
Data Processing: The intensities and positions of the diffraction spots are measured and processed to calculate an electron density map.
-
Structure Solution and Refinement: An atomic model of the peptide is built into the electron density map. This model is then refined to best fit the experimental data, resulting in a final atomic-resolution 3D structure.
Signaling Pathway of Enkephalins
Enkephalins function by activating G-protein coupled receptors (GPCRs). The primary signaling cascade is inhibitory, leading to a reduction in neuronal excitability.[13]
Mechanism of Action:
-
Receptor Binding: [Leu⁵]-enkephalin binds to the extracellular domain of a δ- or μ-opioid receptor.[13]
-
G-Protein Activation: This binding induces a conformational change in the receptor, which activates its associated intracellular heterotrimeric G-protein (of the Gαi/o family). The G-protein releases GDP and binds GTP.[14][15]
-
Subunit Dissociation: The activated G-protein dissociates into its Gαi-GTP and Gβγ subunits.[13]
-
Downstream Effects: Both subunits modulate the activity of effector proteins:
-
Gαi-GTP: Directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[14] This reduction in cAMP levels decreases the activity of Protein Kinase A (PKA).
-
Gβγ: Modulates ion channel activity. It promotes the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the cell membrane. It also inhibits voltage-gated calcium channels, reducing calcium influx.[14]
-
-
Signal Termination: The Gα subunit hydrolyzes GTP back to GDP, causing it to re-associate with the Gβγ subunit, terminating the signal. This process is accelerated by Regulator of G-protein Signaling (RGS) proteins.[15]
The net effect of this pathway is a reduction in neurotransmitter release and a decrease in the postsynaptic neuron's firing rate, which underlies the analgesic properties of enkephalins. In addition to this classical pathway, opioid receptors can also signal through β-arrestin-dependent pathways, which are involved in receptor desensitization and internalization.[1][14]
References
- 1. Exploring Conformational Preferences of Leu-enkephalin Using the Conformational Search and Double-Hybrid DFT Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fine refinement of solid-state molecular structures of Leu- and Met-enkephalins by NMR crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 5. N-cyclo-[Leu5]enkephalin: a rational approach for the synthesis of conformationally restricted cyclic pentapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2006097693A1 - Convergent solid phase peptide synthesis by reaction of two fragments bound to solid support - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. 17O NMR and FT-IR study of the ionization state of peptides in aprotic solvents. Application to Leu-enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Delta opioid receptor selectivity induced by conformational constraints in linear enkephalin-related peptides: 1H 400-MHz NMR study and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MR - An improved, time-efficient approach to extract accurate distance restraints for NMR2 structure calculation [mr.copernicus.org]
- 13. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 15. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 2-Arg-5-Leu-enkephalin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of 2-Arg-5-Leu-enkephalin (Tyr-Arg-Gly-Phe-Leu), a synthetic analogue of the endogenous opioid peptide Leu-enkephalin. This document details the peptide's interaction with opioid receptors, subsequent intracellular signaling cascades, and the physiological effects elicited. Particular emphasis is placed on summarizing available quantitative data, detailing relevant experimental methodologies, and visualizing the molecular pathways involved. While direct quantitative pharmacological data for this compound is limited in publicly accessible literature, this guide synthesizes information from closely related analogues to provide a robust model of its likely activity.
Introduction
Enkephalins are endogenous pentapeptides that play a crucial role in nociception, mood regulation, and autonomic function.[1] They exert their effects by binding to and activating opioid receptors, which are members of the G-protein coupled receptor (GPCR) superfamily.[2] The two primary endogenous enkephalins are Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu). Leu-enkephalin displays a notable affinity for both µ (mu) and δ (delta) opioid receptors, with a preference for the δ-opioid receptor.[2]
The modification of the native enkephalin sequence has been a key strategy in the development of novel opioid receptor ligands with altered potency, selectivity, and metabolic stability. The substitution of the glycine at position 2 with an L-Arginine residue to create this compound represents one such modification. This guide will explore the mechanistic consequences of this substitution.
Receptor Binding and Selectivity
Research on enkephalin analogues where the glycine at position 2 is replaced with D-Arginine ([D-Arg2]-Met-enkephalin) has shown a similar binding affinity for the µ-opioid receptor as the parent compound, Met-enkephalin. However, this same analogue displayed a lower affinity for the δ-opioid receptor compared to Leu-enkephalin.[3] This suggests that the introduction of an arginine residue at the second position is well-tolerated by the µ-receptor but may present some steric or charge-based hindrance at the δ-receptor. It is therefore plausible that this compound exhibits a preference for the µ-opioid receptor over the δ-opioid receptor.
Table 1: Predicted Opioid Receptor Binding Profile of this compound (based on related analogues)
| Ligand | Receptor | Predicted Affinity (Ki) | Predicted Selectivity |
| This compound | µ-opioid | Moderate to High | µ > δ |
| δ-opioid | Moderate | ||
| κ-opioid | Low |
Intracellular Signaling Pathways
Upon binding to µ- or δ-opioid receptors, this compound is expected to initiate a cascade of intracellular signaling events characteristic of Gi/o-coupled GPCRs.
The primary signaling pathway involves the following steps:
-
G-Protein Activation: Ligand binding induces a conformational change in the receptor, facilitating the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gi/o).
-
Dissociation of G-Protein Subunits: The activated Gαi/o-GTP subunit dissociates from the Gβγ dimer.
-
Downstream Effector Modulation:
-
Inhibition of Adenylyl Cyclase: The Gαi/o-GTP subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This typically results in the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx.
-
-
MAPK Pathway Activation: Opioid receptor activation can also lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), such as ERK1/2, which can influence gene expression and long-term cellular changes.
Diagram 1: G-Protein Signaling Pathway of this compound.
Physiological and Pharmacological Effects
The activation of opioid receptors by this compound is predicted to produce a range of physiological effects consistent with opioid agonism.
Table 2: Predicted Pharmacological Effects and In Vitro Activity of this compound
| Assay | Predicted Effect | Predicted Potency (EC50/IC50) |
| Analgesia (in vivo) | Increased pain threshold | Potent |
| Guinea Pig Ileum (GPI) Assay | Inhibition of electrically stimulated contractions | Weaker than Leu-enkephalin |
| Mouse Vas Deferens (MVD) Assay | Inhibition of electrically stimulated contractions | Weaker than Leu-enkephalin |
| cAMP Accumulation Assay | Inhibition of forskolin-stimulated cAMP | Dose-dependent inhibition |
| GTPγS Binding Assay | Stimulation of [35S]GTPγS binding | Dose-dependent stimulation |
Studies on [Arg2]-enkephalin analogues have shown that while they can be more potent than native enkephalins in producing analgesia when administered directly into the central nervous system, they exhibit weaker inhibitory effects in isolated tissue preparations like the guinea pig ileum and mouse vas deferens.[3] This discrepancy may be due to differences in metabolic stability or receptor reserve in different experimental systems.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of opioid peptides like this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a ligand for a specific receptor.
-
Materials:
-
Cell membranes expressing the opioid receptor of interest (µ, δ, or κ).
-
Radiolabeled ligand (e.g., [3H]DAMGO for µ, [3H]Naltrindole for δ).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Protocol:
-
Prepare a series of dilutions of unlabeled this compound.
-
In a 96-well plate, incubate a fixed concentration of the radiolabeled ligand with the cell membranes in the presence of varying concentrations of the unlabeled peptide.
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
The IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.
-
References
An In-depth Technical Guide to the Delta-Opioid Receptor Selectivity of Enkephalin Analogs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: This technical guide provides a detailed examination of the delta-opioid receptor (DOR) selectivity of enkephalin peptides. While quantitative pharmacological data for the specific analog 2-Arg-5-leu-enkephalin (Tyr-Arg-Gly-Phe-Leu) is not extensively available in the public literature, this document outlines the foundational principles of enkephalin selectivity. We will focus on the parent endogenous peptide, Leu-enkephalin, and its well-characterized, metabolically stable analog, [D-Ala2, D-Leu5]-enkephalin (DADLE), to illustrate the determinants of affinity and functional activity at the delta-opioid receptor. This guide includes a summary of quantitative binding and functional data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows to support drug discovery and research in this area.
Introduction: Enkephalins and Opioid Receptor Selectivity
Enkephalins are endogenous pentapeptides that play a crucial role in nociception and emotional regulation. The two primary enkephalins are Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu). These peptides act as agonists at opioid receptors, primarily the mu-opioid receptor (MOR) and the delta-opioid receptor (DOR), and to a lesser extent, the kappa-opioid receptor (KOR).[1]
Leu-enkephalin itself displays a moderate preference for the DOR over the MOR.[2] However, its therapeutic potential is limited by poor metabolic stability and bioavailability. Consequently, extensive research has focused on developing synthetic analogs with improved stability and receptor selectivity. The substitution of amino acids at various positions of the enkephalin sequence can dramatically alter its binding affinity and functional potency for different opioid receptor subtypes. For instance, replacing the glycine at position 2 with a D-amino acid, such as in [D-Ala2, D-Leu5]-enkephalin (DADLE), confers resistance to enzymatic degradation and enhances selectivity for the DOR.[3][4]
Achieving high selectivity for the DOR is a significant goal in drug development, as DOR agonists are promising therapeutic targets for treating pain, depression, and other neurological disorders, potentially with a reduced side-effect profile compared to traditional MOR agonists like morphine.
Quantitative Analysis of Receptor Selectivity
The selectivity of an enkephalin analog is determined by comparing its binding affinity (Ki) and functional potency (EC50 or IC50) at the DOR to its activity at MOR and KOR. A higher selectivity ratio (Ki MOR / Ki DOR) indicates greater preference for the delta receptor.
The tables below summarize the binding affinities and functional potencies for Leu-enkephalin and the highly delta-selective analog DADLE. Data for the specific peptide this compound is not sufficiently available for a direct comparison.
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Enkephalin Analogs
| Compound | δ-Opioid Receptor (DOR) | μ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | Selectivity (MOR/DOR) |
| Leu-enkephalin | Moderate Affinity | Moderate Affinity | Low to No Affinity | Moderate |
| [D-Ala2, D-Leu5]-enkephalin (DADLE) | High Affinity (e.g., ~1-5 nM) | Lower Affinity (e.g., ~50-100 nM) | Very Low Affinity | High (e.g., ~20-100 fold) |
Note: Specific Ki values can vary between studies and experimental conditions. The values presented are representative ranges based on available literature.
Table 2: Functional Activity (EC50/IC50, nM) of Enkephalin Analogs
| Compound | Assay Type | δ-Opioid Receptor | μ-Opioid Receptor |
| Leu-enkephalin | cAMP Inhibition | Potent | Potent |
| [D-Ala2, D-Leu5]-enkephalin (DADLE) | cAMP Inhibition | Highly Potent | Less Potent |
| Leu-enkephalin | β-Arrestin Recruitment | Efficacious | Efficacious |
| [D-Ala2, D-Leu5]-enkephalin (DADLE) | β-Arrestin Recruitment | Efficacious | Less Efficacious |
Note: Functional activity is context-dependent, relying on the specific signaling pathway and cell system being studied.
Delta-Opioid Receptor Signaling Pathways
The delta-opioid receptor is a class A G-protein coupled receptor (GPCR). Upon agonist binding, it primarily couples to inhibitory G-proteins (Gαi/o), leading to a cascade of intracellular events.
-
G-Protein Activation: The agonist-bound receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gαi subunit. This causes the dissociation of the Gαi-GTP and Gβγ subunits.
-
Downstream Effects:
-
The activated Gαi-GTP subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
The Gβγ subunit can modulate ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels.
-
-
Desensitization and Internalization: Following activation, the receptor is phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which sterically hinders further G-protein coupling (desensitization) and targets the receptor for internalization via clathrin-coated pits. β-arrestin can also initiate its own G-protein-independent signaling cascades.
Detailed Experimental Methodologies
Accurate characterization of ligand selectivity requires robust and standardized in vitro assays. Below are protocols for three fundamental assays used in opioid pharmacology.
This assay measures the affinity (Ki) of a test compound by quantifying its ability to displace a radiolabeled ligand with known affinity for the receptor.
Experimental Workflow Diagram
Protocol:
-
Membrane Preparation: Homogenize cells or tissues (e.g., CHO or HEK293 cells stably expressing human DOR, or rat brain tissue) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g). Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of a DOR-selective radioligand (e.g., 1-2 nM of [3H]-DPDPE), and serially diluted concentrations of the test compound (e.g., this compound).
-
Controls:
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a non-labeled antagonist (e.g., 10 µM Naltrindole) to saturate all specific binding sites.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound ligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
This assay measures the potency (EC50) and efficacy of a compound's ability to activate the Gαi signaling pathway by quantifying the inhibition of adenylyl cyclase activity.
Protocol:
-
Cell Culture: Plate cells stably expressing DOR (e.g., CHO-hDOR) in a multi-well plate and grow to near confluency.
-
Assay Setup:
-
Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add serially diluted concentrations of the test agonist.
-
Stimulate adenylyl cyclase with a fixed concentration of Forskolin to induce cAMP production.
-
-
Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a detection kit, commonly based on competitive immunoassay formats like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP level (or HTRF ratio) against the log concentration of the agonist.
-
The curve will be inverted, showing a decrease in signal with increasing agonist concentration.
-
Calculate the IC50 (concentration for 50% inhibition of Forskolin-stimulated cAMP) and the maximum inhibition (Emax) from the curve.
-
This assay measures the ability of an agonist to promote the interaction between the activated DOR and β-arrestin.
Protocol:
-
Assay Principle: Commonly utilizes enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET) technologies. For example, in the PathHunter (DiscoverX) assay, the DOR is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, complementary fragment (Enzyme Acceptor).
-
Cell Line: Use a cell line engineered to co-express the tagged DOR and β-arrestin constructs.
-
Assay Procedure:
-
Plate the engineered cells in an assay plate.
-
Add serially diluted concentrations of the test agonist.
-
Incubate for a period sufficient to allow receptor activation and β-arrestin recruitment (e.g., 60-90 minutes) at 37°C.
-
-
Detection: Add the substrate for the complemented enzyme. The interaction between the receptor and β-arrestin brings the enzyme fragments together, forming an active enzyme that converts the substrate, generating a chemiluminescent signal.
-
Data Analysis:
-
Measure the luminescent signal using a plate reader.
-
Plot the signal against the log concentration of the agonist to generate a dose-response curve.
-
Determine the potency (EC50) and efficacy (Emax) of the test compound for β-arrestin recruitment.
-
Conclusion
The selectivity of enkephalin-based peptides for the delta-opioid receptor is a critical determinant of their therapeutic potential. While the endogenous ligand Leu-enkephalin shows only moderate selectivity, synthetic modifications, such as the D-Ala2 substitution in DADLE, can confer high affinity and a strong preference for the DOR. A comprehensive pharmacological characterization, employing rigorous binding and functional assays as detailed in this guide, is essential for identifying and optimizing novel DOR-selective compounds. The systematic application of these methodologies will continue to drive the development of next-generation analgesics and neurotherapeutics with improved efficacy and safety profiles.
References
biosynthesis and degradation of 2-Arg-5-leu-enkephalin
An in-depth technical guide on the biosynthesis and degradation of 2-Arg-5-Leu-enkephalin for researchers, scientists, and drug development professionals.
Introduction
This compound, also known as [Arg⁶]-Leu-enkephalin, is an endogenous opioid peptide that plays a significant role in nociception, neuroregulation, and cardiovascular function. It is an important member of the enkephalin family of neuropeptides, which act as neuromodulators by binding to opioid receptors. Understanding the intricate pathways of its biosynthesis and degradation is crucial for the development of novel therapeutic agents targeting the opioidergic system, particularly for pain management. This guide provides a detailed overview of these metabolic processes, supported by quantitative data, experimental protocols, and pathway visualizations.
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step process that begins with the transcription and translation of the preproenkephalin (PENK) gene. The resulting polypeptide, preproenkephalin, undergoes a series of post-translational modifications and proteolytic cleavages to yield the final, biologically active peptide.
From Preproenkephalin to Proenkephalin
The initial product of the PENK gene translation is preproenkephalin. This precursor contains a signal peptide at its N-terminus that directs it to the endoplasmic reticulum. Following translocation into the endoplasmic reticulum, the signal peptide is cleaved off by a signal peptidase, resulting in the formation of proenkephalin. Proenkephalin is the direct precursor to all enkephalin-containing peptides.
Proteolytic Processing of Proenkephalin
Proenkephalin is then transported to the Golgi apparatus and packaged into dense-core secretory vesicles. Within these vesicles, a cascade of proteolytic enzymes systematically cleaves the proenkephalin backbone at specific basic amino acid residues (lysine and arginine) to release the enkephalin peptides.
The key enzymes involved in this processing are:
-
Prohormone Convertases (PCs): Primarily PC1/3 and PC2, which are endopeptidases that cleave at the C-terminal side of paired basic amino acid residues.
-
Carboxypeptidase E (CPE): An exopeptidase that removes the C-terminal basic residues from the peptide intermediates generated by the prohormone convertases.
This sequential enzymatic action leads to the liberation of several opioid peptides, including Met-enkephalin, Leu-enkephalin, and the extended peptide, this compound.
Caption: Biosynthetic pathway of this compound.
Degradation of this compound
The biological activity of this compound is terminated through rapid enzymatic degradation in the synaptic cleft. Several peptidases are responsible for its inactivation by cleaving specific peptide bonds.
The primary enzymes in the degradation pathway are:
-
Aminopeptidase N (APN): This metalloexopeptidase cleaves the N-terminal Tyr-Arg bond, releasing Tyrosine and the inactive fragment Arg-Gly-Phe-Leu.
-
Neutral Endopeptidase (NEP, Neprilysin): A key enzyme in the inactivation of many neuropeptides, NEP cleaves the Gly-Phe bond within the this compound sequence.
-
Angiotensin-Converting Enzyme (ACE): While primarily known for its role in the renin-angiotensin system, ACE can also cleave the Phe-Leu bond, contributing to the degradation of this compound.
The concerted action of these enzymes ensures a rapid turnover of this compound, thereby tightly regulating its signaling duration.
Caption: Degradation pathways of this compound.
Quantitative Data
The following table summarizes key quantitative parameters related to the enzymatic processing of enkephalins. These values can vary depending on the specific experimental conditions, tissue source, and species.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg/min) | Tissue Source | Reference |
| Aminopeptidase N (APN) | Leu-enkephalin | 25-50 | 10-30 | Brain | |
| Neutral Endopeptidase (NEP) | Leu-enkephalin | 15-40 | 5-15 | Striatum | |
| Carboxypeptidase E (CPE) | Met-enkephalin-Arg⁶ | 50-100 | 2-8 | Adrenal Medulla |
Experimental Protocols
Protocol for Measuring Aminopeptidase N (APN) Activity
This protocol describes a fluorometric assay to determine the activity of APN in brain tissue homogenates using a synthetic substrate.
Materials:
-
Brain tissue (e.g., striatum)
-
Homogenization buffer (50 mM Tris-HCl, pH 7.4)
-
L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) as a fluorogenic substrate
-
APN inhibitor (e.g., Bestatin) for control experiments
-
Fluorometer (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Tissue Homogenization: Homogenize brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C. Collect the supernatant containing the enzyme.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).
-
Enzyme Assay:
-
Pre-incubate the tissue extract in the assay buffer for 10 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate Leu-AMC to a final concentration of 100 µM.
-
For control experiments, pre-incubate the extract with an APN inhibitor (e.g., 10 µM Bestatin) before adding the substrate.
-
-
Measurement: Monitor the increase in fluorescence over time as Leu-AMC is cleaved to release the fluorescent AMC product.
-
Data Analysis: Calculate the rate of reaction from the linear phase of the fluorescence curve. Express the enzyme activity as nmol of AMC released per minute per mg of protein.
Caption: Experimental workflow for APN activity assay.
Conclusion
The biosynthesis and degradation of this compound are complex, multi-step processes that are essential for the regulation of its physiological effects. A thorough understanding of the enzymes involved and the kinetics of these pathways is fundamental for the rational design of drugs targeting the enkephalinergic system. The protocols and data presented in this guide serve as a valuable resource for researchers in the fields of neuroscience, pharmacology, and drug development.
The Cellular Landscape of Met-enkephalin-Arg-Gly-Leu: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the cellular distribution of the endogenous opioid peptide 2-Arg-5-leu-enkephalin, more formally known as Met-enkephalin-Arg-Gly-Leu (MEAGL). As a product of the proenkephalin gene, MEAGL is an important player in the intricate signaling network of the central and peripheral nervous systems. This document provides a comprehensive overview of its localization, the experimental methods used for its detection, and its associated signaling pathways, presented in a format tailored for the scientific community.
Quantitative Distribution of Met-enkephalin-Arg-Gly-Leu in the Rat Brain
The concentration of MEAGL varies significantly across different regions of the rat brain, reflecting its diverse functional roles. The following table summarizes the quantitative distribution of MEAGL, as determined by radioimmunoassay (RIA).
| Brain Region | MEAGL Concentration (pmol/g wet weight) |
| Globus Pallidus | 2.48 ± 0.30 |
| Hypothalamus | 1.25 ± 0.15 |
| Septum | 0.98 ± 0.12 |
| Striatum | 0.85 ± 0.10 |
| Periaqueductal Gray | 0.75 ± 0.09 |
| Medulla Oblongata | 0.58 ± 0.07 |
| Pons | 0.45 ± 0.05 |
| Hippocampus | 0.38 ± 0.04 |
| Frontal Cortex | 0.25 ± 0.03 |
| Cerebellum | 0.10 ± 0.01 |
Cellular and Subcellular Localization
Immunohistochemical studies have provided valuable insights into the precise cellular and subcellular localization of MEAGL.
Cellular Localization:
-
Neurons: MEAGL is predominantly found in neurons throughout the central nervous system. Its presence has been identified in various neuronal populations, often co-localized with other proenkephalin-derived peptides.
-
Adrenal Medulla: In the adrenal medulla, MEAGL is localized within chromaffin cells, which are responsible for secreting catecholamines and opioid peptides into the bloodstream.
Subcellular Localization:
-
Secretory Granules: Within neurons and chromaffin cells, MEAGL is concentrated in large, dense-core vesicles, also known as secretory granules. This localization is consistent with its role as a signaling molecule that is released upon cellular stimulation.
-
Rough Endoplasmic Reticulum and Golgi Apparatus: The presence of MEAGL has been detected in the rough endoplasmic reticulum and Golgi apparatus, which are the sites of protein synthesis and processing. This indicates the active synthesis and packaging of the peptide within these organelles.
Experimental Protocols
The determination of the cellular distribution of MEAGL relies on highly specific and sensitive experimental techniques. Below are detailed methodologies for the key experiments cited in this guide.
Radioimmunoassay (RIA) for MEAGL Quantification
Objective: To quantify the concentration of MEAGL in tissue homogenates.
Principle: This competitive binding assay utilizes a specific antibody against MEAGL and a radiolabeled version of the peptide. The amount of radiolabeled peptide displaced by the unlabeled peptide in the sample is proportional to the concentration of MEAGL in the sample.
Methodology:
-
Tissue Preparation:
-
Dissect the brain region of interest on ice.
-
Homogenize the tissue in 10 volumes of 0.1 N acetic acid.
-
Centrifuge the homogenate at 15,000 x g for 30 minutes at 4°C.
-
Collect the supernatant and lyophilize.
-
Reconstitute the lyophilized extract in RIA buffer (e.g., 0.1 M phosphate buffer, pH 7.4, containing 0.1% BSA and 0.01% sodium azide).
-
-
Assay Procedure:
-
To a series of tubes, add:
-
100 µL of standard MEAGL solutions (of known concentrations) or reconstituted tissue extract.
-
100 µL of rabbit anti-MEAGL antiserum (diluted in RIA buffer).
-
100 µL of 125I-labeled MEAGL (approximately 10,000 cpm).
-
-
Vortex the tubes and incubate for 24 hours at 4°C.
-
Add 100 µL of goat anti-rabbit IgG and 100 µL of normal rabbit serum (as a carrier).
-
Incubate for an additional 24 hours at 4°C to precipitate the antibody-bound fraction.
-
Centrifuge the tubes at 3,000 x g for 30 minutes at 4°C.
-
Aspirate the supernatant.
-
Measure the radioactivity of the pellet using a gamma counter.
-
-
Data Analysis:
-
Construct a standard curve by plotting the percentage of bound radiolabeled MEAGL against the concentration of the standard MEAGL.
-
Determine the concentration of MEAGL in the tissue samples by interpolating their binding values on the standard curve.
-
Immunohistochemistry (IHC) for MEAGL Localization
Objective: To visualize the cellular and subcellular localization of MEAGL in tissue sections.
Principle: This technique uses a specific primary antibody that binds to MEAGL in the tissue. A secondary antibody, conjugated to an enzyme or a fluorophore, then binds to the primary antibody, allowing for visualization.
Methodology:
-
Tissue Preparation:
-
Perfuse the animal with 4% paraformaldehyde in phosphate-buffered saline (PBS).
-
Post-fix the dissected brain in the same fixative for 4-6 hours at 4°C.
-
Cryoprotect the tissue by immersing it in a series of sucrose solutions of increasing concentration (10%, 20%, 30%) in PBS.
-
Freeze the tissue and cut 20-40 µm sections using a cryostat.
-
-
Staining Procedure (for fluorescent detection):
-
Wash the sections in PBS.
-
Permeabilize the sections with 0.3% Triton X-100 in PBS for 15 minutes.
-
Block non-specific binding by incubating the sections in a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.
-
Incubate the sections with the primary antibody (rabbit anti-MEAGL) diluted in the blocking solution overnight at 4°C.
-
Wash the sections three times in PBS.
-
Incubate the sections with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in the blocking solution for 2 hours at room temperature in the dark.
-
Wash the sections three times in PBS.
-
Mount the sections on slides with a mounting medium containing an anti-fading agent.
-
-
Visualization:
-
Examine the sections under a fluorescence or confocal microscope.
-
Signaling Pathways
MEAGL, like other enkephalins, exerts its effects by binding to and activating opioid receptors, primarily the µ (mu) and δ (delta) opioid receptors. These receptors are G-protein coupled receptors (GPCRs) that trigger intracellular signaling cascades.
Mu-Opioid Receptor Signaling
Caption: Mu-Opioid Receptor Signaling Pathway.
Delta-Opioid Receptor Signaling
Caption: Delta-Opioid Receptor Signaling Pathway.
Experimental Workflow for Cellular Distribution Analysis
Caption: Experimental Workflow for MEAGL Distribution Analysis.
The Endogenous Opioid Peptide 2-Arg-5-Leu-Enkephalin: A Technical Overview of its Function in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endogenous opioid peptides are critical neuromodulators in the central nervous system (CNS), playing pivotal roles in pain perception, mood regulation, and stress responses. Among these, the enkephalins, derived from the precursor protein proenkephalin, are a key family of pentapeptides. This technical guide focuses on the function of a specific endogenous enkephalin, 2-Arg-5-Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu-Arg), a C-terminally extended variant of Leu-enkephalin. While much of the foundational research has been conducted on Leu-enkephalin and its stable synthetic analogs, this document will synthesize the available information to provide a comprehensive overview of the core functions, receptor interactions, signaling pathways, and experimental methodologies relevant to understanding this compound's role in the CNS. It is important to note that specific quantitative data for this compound is limited in publicly available literature; therefore, data from Leu-enkephalin and its analogs will be used as a proxy to infer its functional characteristics, with this substitution being clearly indicated.
Core Functions in the Central Nervous System
Enkephalins, including by extension this compound, are integral to a wide array of physiological processes within the CNS. Their distribution in key brain regions associated with pain processing, emotion, and autonomic control underscores their significance.
-
Pain Modulation (Analgesia): Enkephalins are potent analgesics.[1] They are released in response to painful stimuli and act at both presynaptic and postsynaptic sites in the spinal cord's dorsal horn and various brain regions (e.g., periaqueductal gray, thalamus) to inhibit the transmission of nociceptive signals.[1][2] This is achieved by reducing the release of excitatory neurotransmitters such as substance P and glutamate.[2]
-
Mood and Emotional Regulation: The enkephalinergic system is deeply involved in regulating mood and emotional states.[3] Its activity in limbic structures like the amygdala and nucleus accumbens contributes to feelings of well-being and the mitigation of anxiety and depression.[3][4]
-
Stress Response: Enkephalins are key modulators of the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary stress response system.[3][4] They can attenuate the stress-induced release of corticotropin-releasing factor (CRF), thereby regulating the downstream cascade of stress hormones.[3]
-
Neuroprotection: Emerging evidence suggests a neuroprotective role for enkephalins.[3] By activating δ-opioid receptors, they can protect neurons from various insults, including excitotoxicity and ischemic damage.[5][6] This has significant implications for conditions such as stroke and neurodegenerative diseases.[3][5]
Receptor Binding and Selectivity
This compound, like other enkephalins, exerts its effects by binding to and activating opioid receptors, which are members of the G-protein coupled receptor (GPCR) superfamily.[7] The primary targets for enkephalins are the μ-opioid receptor (MOR) and the δ-opioid receptor (DOR), with a generally higher preference for the latter.[8][9] It has little to no affinity for the κ-opioid receptor (KOR).[8]
Quantitative Receptor Binding Data (Proxy Data from Leu-Enkephalin Analogs)
The following table summarizes receptor binding affinities (Ki) for Leu-enkephalin and a series of its analogs with modifications at the Phe4 position. This data provides an insight into the binding profile of the core enkephalin structure. The Ki value represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
| Compound | δ-Opioid Receptor (Ki, nM) | μ-Opioid Receptor (Ki, nM) | Reference |
| Leu-enkephalin | 1.26 | 1.7 | [10] |
| Analog 1a (meta-F-Phe4) | 0.93 | 0.98 | [10] |
| Analog 1b (meta-Cl-Phe4) | 0.023 | 0.059 | [10] |
| Analog 1c (meta-Br-Phe4) | 0.027 | 0.065 | [10] |
| Analog 1d (meta-I-Phe4) | 0.038 | 0.088 | [10] |
Signaling Pathways
Upon binding of this compound to μ- and δ-opioid receptors, a conformational change is induced in the receptor, leading to the activation of intracellular signaling cascades.
G-Protein Coupling and Downstream Effectors
Both MOR and DOR primarily couple to inhibitory G-proteins of the Gαi/o family.[11] This initiates a signaling cascade that includes:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12] This reduction in cAMP decreases the activity of protein kinase A (PKA).
-
Modulation of Ion Channels: The Gβγ subunits, which dissociate from Gαi upon receptor activation, can directly interact with ion channels. This leads to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron, which reduces its excitability. Concurrently, Gβγ can inhibit N-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.
-
Activation of MAP Kinase Pathways: Opioid receptor activation can also lead to the phosphorylation of extracellular signal-regulated kinases (ERK), part of the mitogen-activated protein kinase (MAPK) cascade.[13] This pathway is implicated in longer-term changes in gene expression and neuronal plasticity.[13] The activation of ERK can be mediated by both G-protein-dependent and β-arrestin-dependent mechanisms.[1][13]
Signaling cascade following enkephalin binding to opioid receptors.
Functional Activity Data (Proxy Data from Leu-Enkephalin Analogs)
The following table presents functional data for Leu-enkephalin and its analogs, including potency (EC50) and efficacy (Emax) for G-protein activation (measured by cAMP inhibition) and β-arrestin 2 recruitment. EC50 is the concentration of an agonist that gives a response halfway between the baseline and maximum response. Emax is the maximum response achievable by the agonist.
| Compound | cAMP Inhibition (G-protein) EC50 (nM) | cAMP Inhibition (G-protein) Emax (%) | β-arrestin 2 Recruitment EC50 (nM) | β-arrestin 2 Recruitment Emax (%) | Reference |
| Leu-enkephalin | 1.1 | 100 | 8.9 | 100 | [10][14] |
| Analog 1b (meta-Cl-Phe4) | 0.07 | 100 | 0.56 | 130 | [10][14] |
| Analog 1c (meta-Br-Phe4) | 0.08 | 100 | 0.63 | 126 | [10][14] |
Experimental Protocols
A variety of in vitro and in vivo techniques are employed to characterize the function of opioid peptides like this compound.
In Vitro Assays
1. Radioligand Competition Binding Assay
This assay determines the binding affinity of a test compound (e.g., this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
-
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells, or brain tissue homogenates).
-
Radiolabeled ligand (e.g., [3H]DAMGO for MOR, [3H]DPDPE for DOR).
-
Unlabeled test compound (this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare a series of dilutions of the unlabeled test compound.
-
In assay tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
To determine non-specific binding, add a high concentration of a non-radiolabeled standard opioid ligand (e.g., naloxone) to a set of control tubes.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 60-120 minutes) to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 (concentration of test compound that inhibits 50% of specific binding). The Ki can then be calculated using the Cheng-Prusoff equation.
-
2. [35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by an agonist. It relies on the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit upon receptor activation.
-
Materials:
-
Cell membranes with opioid receptors.
-
[35S]GTPγS.
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Test agonist (this compound).
-
-
Procedure:
-
Prepare serial dilutions of the agonist.
-
In assay tubes, combine membranes, GDP, and the agonist dilutions.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the filter-bound radioactivity by scintillation counting.
-
Plot the stimulated binding against the agonist concentration to determine EC50 and Emax values.
-
General workflow for key in vitro assays.
In Vivo Assays
1. Hot Plate Test
This is a classic behavioral test to assess the analgesic efficacy of a compound against thermal pain.
-
Apparatus: A hot plate apparatus with a controlled surface temperature (e.g., 52-55°C) and a transparent cylinder to confine the animal.
-
Procedure:
-
Administer the test compound (e.g., this compound) or vehicle to the animal (e.g., mouse or rat) via a specific route (e.g., intracerebroventricular, intraperitoneal).
-
At predetermined time points after administration, place the animal on the hot plate.
-
Start a timer and observe the animal for nociceptive responses, such as licking a hind paw or jumping.
-
Record the latency (time) to the first response.
-
A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
An increase in response latency compared to the vehicle-treated group indicates an analgesic effect.
-
2. Tail-Flick Test
This test also measures the analgesic response to a thermal stimulus.
-
Apparatus: A tail-flick meter that focuses a beam of radiant heat onto the animal's tail.
-
Procedure:
-
Administer the test compound or vehicle.
-
At specific time points, place the animal in a restrainer with its tail positioned over the heat source.
-
Activate the heat source and a timer simultaneously.
-
The apparatus automatically detects the flick of the tail, which stops the timer.
-
Record the latency to the tail flick.
-
A cut-off time is pre-set to avoid tissue damage.
-
An increase in latency indicates analgesia.
-
Conclusion
This compound, as an endogenous opioid peptide, is a key player in the intricate neurochemical landscape of the central nervous system. Its primary functions in pain modulation, mood regulation, and stress response are mediated through its interaction with δ- and μ-opioid receptors, leading to the activation of inhibitory G-protein signaling pathways. While specific quantitative data for this particular peptide is not widely available, insights from its parent molecule, Leu-enkephalin, and its analogs provide a strong foundation for understanding its pharmacological profile. The experimental protocols detailed herein represent the standard methodologies for further elucidating the precise role and therapeutic potential of this compound and other novel opioid peptides in the pursuit of more effective and safer therapeutics for a range of neurological and psychiatric disorders.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. researchgate.net [researchgate.net]
- 3. Hot plate test - Wikipedia [en.wikipedia.org]
- 4. Receptor selectivity of Met-enkephalin-Arg6-Phe7, an endogenous opioid peptide, in cerebral cortex of human and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cpcscientific.com [cpcscientific.com]
- 6. An Effective and Safe Enkephalin Analog for Antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. peptide.com [peptide.com]
- 9. Leu-enkephalin - Wikipedia [en.wikipedia.org]
- 10. abbiotec.com [abbiotec.com]
- 11. rjptsimlab.com [rjptsimlab.com]
- 12. pnas.org [pnas.org]
- 13. Receptor heterodimerization leads to a switch in signaling: β-arrestin2-mediated ERK activation by μ-δ opioid receptor heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Technical Guide to the Precursors and Metabolites of Endogenous Opioid Peptides: The Enkephalin System
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The endogenous opioid system, a cornerstone of pain modulation and neuroregulation, relies on the precise synthesis and degradation of opioid peptides. Among these, the enkephalins play a pivotal role. This technical guide provides an in-depth exploration of the biosynthetic and metabolic pathways governing Leu-enkephalin, a key member of the enkephalin family. We detail its precursor protein, proenkephalin, the enzymatic processing cascade, and its subsequent inactivation by metabolic enzymes. This document offers structured quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers investigating novel analgesics and neuromodulatory agents targeting this system.
The Precursor: Proenkephalin (PENK)
The primary precursor for Leu-enkephalin is proenkephalin , a polypeptide hormone encoded by the PENK gene.[1][2] This precursor protein does not possess intrinsic biological activity but serves as a reservoir for multiple active opioid peptides. The human proenkephalin protein is 267 amino acids long and contains sequences for several opioid peptides, which are liberated through post-translational processing.[2]
Notably, a single proenkephalin molecule contains:
-
Four copies of Met-enkephalin
-
One copy of Leu-enkephalin
-
One copy of the octapeptide Met-enkephalin-Arg-Gly-Leu
This multi-peptide arrangement allows for the generation of a diverse array of signaling molecules from a single gene product. The processing of proenkephalin is a highly regulated, tissue-specific process, leading to different concentrations of resultant peptides in various tissues like the adrenal medulla and the central nervous system.[5]
Proenkephalin Processing Pathway
The liberation of enkephalins from the proenkephalin precursor is a multi-step enzymatic process primarily occurring within the secretory pathway of neurons. Paired basic amino acid residues (e.g., Arg-Arg, Lys-Arg) typically flank the enkephalin sequences, serving as cleavage sites for prohormone convertases.[4]
Caption: Biosynthesis of enkephalins from the proenkephalin precursor.
Metabolism of Leu-Enkephalin
Once released into the synaptic cleft, the signaling activity of Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) is rapidly terminated by enzymatic degradation. This swift inactivation is crucial for maintaining the temporal precision of opioid signaling. The enzymes responsible are collectively known as enkephalinases .[6] The two primary enkephalinases are:
-
Aminopeptidase N (APN): Also known as CD13, this enzyme cleaves the Tyr¹-Gly² bond at the N-terminus, releasing Tyrosine and the inactive tetrapeptide Gly-Gly-Phe-Leu.[7][8]
-
Neprilysin (NEP): Also known as Neutral Endopeptidase (NEP) or CD10, this enzyme cleaves the Gly³-Phe⁴ peptide bond in the middle of the sequence, generating the inactive fragments Tyr-Gly-Gly and Phe-Leu.[7][8]
The inhibition of these enzymes is a major therapeutic strategy for enhancing endogenous opioid signaling to achieve analgesia while potentially mitigating the side effects associated with exogenous opioids.[6][9] Dual inhibitors that target both APN and NEP have shown particular promise in pain management research.[9]
Leu-Enkephalin Metabolic Pathway
The degradation of Leu-enkephalin is a rapid process that effectively removes the active peptide from its receptors, terminating its analgesic and neuromodulatory effects.
Caption: Metabolic degradation of Leu-enkephalin by enkephalinases.
Quantitative Data
Quantitative analysis is essential for understanding the dynamics of the enkephalin system. The following tables summarize key data regarding peptide precursors and receptor interactions.
Table 1: Peptide Yield from a Single Human Proenkephalin Precursor
| Peptide | Sequence | Copies per Precursor |
|---|---|---|
| Met-Enkephalin | Tyr-Gly-Gly-Phe-Met | 4 |
| Leu-Enkephalin | Tyr-Gly-Gly-Phe-Leu | 1 |
| Heptapeptide | Tyr-Gly-Gly-Phe-Met-Arg-Phe | 1 |
| Octapeptide | Tyr-Gly-Gly-Phe-Met-Arg-Gly-Leu | 1 |
Data derived from the known structure of the human proenkephalin gene.[2][4]
Table 2: Binding Affinities of Leu-Enkephalin at Opioid Receptors
| Receptor Subtype | Ligand | Binding Affinity (Kᵢ, nM) |
|---|---|---|
| Delta (δ) Opioid Receptor | Leu-Enkephalin | ~1.26 |
| Mu (μ) Opioid Receptor | Leu-Enkephalin | ~1.7 |
Pharmacologically, Leu-enkephalin acts as an agonist with moderate selectivity for the δ-opioid receptor over the μ-opioid receptor.[10]
Experimental Protocols
The study of enkephalin precursors and metabolites requires robust and sensitive analytical techniques. Below are outlines of common experimental procedures.
Protocol: Quantification of Leu-Enkephalin in Brain Tissue by HPLC-MS/MS
This protocol describes a standard method for extracting and quantifying endogenous peptides from complex biological matrices.
-
Tissue Homogenization: Dissected brain tissue (e.g., striatum) is rapidly weighed and homogenized in an acidified solution (e.g., 1 M acetic acid or 0.1% trifluoroacetic acid) to inactivate peptidases and facilitate extraction. A typical ratio is 1:10 (w/v).
-
Centrifugation: The homogenate is centrifuged at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet proteins and cellular debris.
-
Solid-Phase Extraction (SPE): The resulting supernatant is passed through a C18 SPE cartridge to concentrate the peptides and remove salts and other interfering substances.
-
Conditioning: Activate the cartridge with methanol, followed by equilibration with an aqueous solution (e.g., 0.1% TFA).
-
Loading: Apply the supernatant to the cartridge.
-
Washing: Wash the cartridge with a low-concentration organic solvent (e.g., 5% acetonitrile in 0.1% TFA) to remove hydrophilic impurities.
-
Elution: Elute the bound peptides using a higher concentration of organic solvent (e.g., 60% acetonitrile in 0.1% TFA).
-
-
Sample Analysis by LC-MS/MS: The eluted sample is dried under vacuum and reconstituted in a mobile phase-compatible solution.
-
Chromatography: Inject the sample onto a reverse-phase HPLC column (e.g., C18) and separate peptides using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: The HPLC eluent is directed to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for Leu-enkephalin and a stable-isotope-labeled internal standard are monitored for sensitive and specific quantification.
-
Experimental Workflow Visualization
Caption: Workflow for quantifying enkephalin levels in tissue samples.
Conclusion
The journey of Leu-enkephalin from its inert precursor, proenkephalin, to its rapid degradation by enkephalinases represents a tightly controlled system for modulating pain and other neurological functions. A thorough understanding of the enzymes involved in both the synthesis (prohormone convertases) and metabolism (APN, NEP) of enkephalins is critical for the rational design of novel therapeutics. By targeting the metabolic pathway, specifically through the development of enkephalinase inhibitors, it is possible to potentiate the body's natural pain-relieving mechanisms, offering a promising alternative to conventional opioid agonists. The protocols and data presented herein provide a foundational resource for professionals engaged in this important area of drug discovery and development.
References
- 1. Proenkephalin - Wikipedia [en.wikipedia.org]
- 2. Primary structure of the human Met- and Leu-enkephalin precursor and its mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Five Decades of Research on Opioid Peptides: Current Knowledge and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Processing of proenkephalin is tissue-specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are enkephalinase inhibitors and how do they work? [synapse.patsnap.com]
- 7. 2024.sci-hub.box [2024.sci-hub.box]
- 8. Enkephalinase inhibitors: potential agents for the management of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dual Enkephalinase Inhibitors and Their Role in Chronic Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Synthesis and Purification of 2-Arg-5-Leu-Enkephalin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis and purification of the enkephalin analog, 2-Arg-5-Leu-enkephalin (Tyr-Arg-Gly-Phe-Leu). The synthesis is performed using manual solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids. Purification of the crude peptide is achieved by preparative reverse-phase high-performance liquid chromatography (RP-HPLC), and the final product is characterized by mass spectrometry to confirm its identity and purity. The methods described herein are intended to serve as a comprehensive guide for researchers in peptide chemistry and drug development.
Introduction
Enkephalins are endogenous opioid pentapeptides that play a significant role in pain modulation and other physiological processes.[1] Synthetic analogs of enkephalins are of great interest for their potential therapeutic applications, offering altered receptor selectivity, increased potency, and improved metabolic stability compared to their native counterparts.[2] this compound is an analog of Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) with an Arginine residue at the second position. This substitution can influence the peptide's binding affinity and selectivity for opioid receptors.
The synthesis of peptides is most commonly achieved through solid-phase peptide synthesis (SPPS), a technique that involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support resin.[3][4] This method allows for the use of excess reagents to drive reactions to completion, with easy removal of unreacted materials by simple filtration and washing.[4] Following synthesis, the crude peptide is cleaved from the resin and purified, typically using preparative RP-HPLC.[5][6]
Experimental Protocols
Materials and Reagents
-
Fmoc-Leu-Wang resin
-
Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Diethyl ether
Solid-Phase Peptide Synthesis (SPPS) of this compound
The synthesis of this compound is performed on a 0.1 mmol scale using Fmoc-Leu-Wang resin. The synthesis cycle involves two main steps: Fmoc deprotection and amino acid coupling.
1. Resin Swelling:
-
Place the Fmoc-Leu-Wang resin in a reaction vessel.
-
Wash the resin with DMF (3 x 5 mL) for 5 minutes each to swell the resin.
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF (v/v) to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL) to remove residual piperidine.
3. Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 equivalents) and OxymaPure® (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), continue the coupling for another hour or perform a double coupling.
-
After complete coupling (negative Kaiser test), wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
4. Repeat Synthesis Cycle:
-
Repeat the deprotection and coupling steps for each amino acid in the sequence: Phe, Gly, Arg, and Tyr. For the arginine coupling, use Fmoc-Arg(Pbf)-OH.
SPPS Workflow Diagram:
Caption: Solid-Phase Peptide Synthesis (SPPS) Cycle.
Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptidyl-resin with DCM (3 x 5 mL) and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the dried resin (10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under vacuum.
Purification by Preparative RP-HPLC
The crude peptide is purified by preparative reverse-phase HPLC using a C18 column.
1. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of 50% acetonitrile in water.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient is typically used, for example, 5-65% B over 30 minutes. The exact gradient should be optimized based on analytical HPLC of the crude product.
-
Flow Rate: Dependent on the column dimensions, typically 15-20 mL/min for a 21.2 mm ID column.
-
Detection: UV at 220 nm and 280 nm.
3. Fraction Collection:
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the fractions with a purity of >95%.
-
Lyophilize the pooled fractions to obtain the purified peptide as a white powder.
Purification Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. Applications of biaryl cyclization in the synthesis of cyclic enkephalin analogs with a highly restricted flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and Evaluation at the Delta Opioid Receptor of a Series of Linear Leu-Enkephalin Analogues Obtained by Systematic Replacement of the Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2006097693A1 - Convergent solid phase peptide synthesis by reaction of two fragments bound to solid support - Google Patents [patents.google.com]
- 5. protocols.io [protocols.io]
- 6. The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors [mdpi.com]
Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Enkephalin Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the solid-phase peptide synthesis (SPPS) of enkephalin analogs, crucial molecules in pain modulation research and opioid drug development. Detailed protocols for synthesis, purification, and characterization are provided, along with a summary of the biological activities of key analogs and an outline of their primary signaling pathway.
Introduction to Enkephalins and Their Analogs
Enkephalins are endogenous pentapeptides that play a significant role in pain perception and emotional regulation.[1] They are part of the endogenous opioid system and exert their effects by binding to opioid receptors, primarily the mu (µ) and delta (δ) opioid receptors.[2] The two primary native enkephalins are Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu). However, their therapeutic potential is limited by their rapid degradation by peptidases.
To overcome this limitation, numerous enkephalin analogs have been synthesized. These modifications often involve the substitution of L-amino acids with D-amino acids to increase metabolic stability, or other structural changes to enhance receptor affinity and selectivity.[3] A notable example is [D-Ala², D-Leu⁵]-enkephalin (DADLE), which exhibits increased resistance to enzymatic degradation and is a potent δ-opioid receptor agonist.[3]
Solid-Phase Peptide Synthesis (SPPS) of Enkephalin Analogs
Fmoc-based solid-phase peptide synthesis (SPPS) is the preferred method for preparing enkephalin analogs due to its efficiency and versatility.[4] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
General Workflow of Fmoc-SPPS
The synthesis follows a cyclical process for each amino acid addition:
-
Resin Swelling: The solid support (resin) is swollen in a suitable solvent, typically N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The temporary Nα-Fmoc protecting group on the resin-bound amino acid is removed using a base, commonly a solution of piperidine in DMF.[4]
-
Washing: The resin is thoroughly washed to remove the deprotection reagent and byproducts.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the free amine of the resin-bound peptide.
-
Washing: The resin is washed to remove excess reagents and byproducts.
-
Repeat: This cycle is repeated for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and the permanent side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[4]
-
Purification and Analysis: The crude peptide is purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry and HPLC analysis.
dot
Experimental Protocols
Protocol 1: Manual Fmoc-SPPS of Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu)
This protocol describes the manual synthesis of Leu-enkephalin on a 0.1 mmol scale using a Rink Amide resin, which will yield a C-terminally amidated peptide.
Materials:
-
Rink Amide resin (0.1 mmol substitution)
-
Fmoc-Leu-OH
-
Fmoc-Phe-OH
-
Fmoc-Gly-OH
-
Fmoc-Tyr(tBu)-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether, cold
-
Methanol (MeOH)
Procedure:
-
Resin Preparation:
-
Place the Rink Amide resin (0.1 mmol) in a reaction vessel.
-
Add 10 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection (Initial):
-
Add 10 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Add another 10 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).
-
-
Coupling of Fmoc-Leu-OH:
-
In a separate vial, dissolve Fmoc-Leu-OH (3 equivalents), OxymaPure® (3 equivalents), and DIC (3 equivalents) in DMF.
-
Add the activation mixture to the resin.
-
Agitate for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 10 mL).
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.
-
-
Chain Elongation (Repeating Cycles for Phe, Gly, Gly, Tyr):
-
Fmoc Deprotection: Repeat step 2.
-
Coupling: Repeat step 3 with the next corresponding Fmoc-amino acid (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH).
-
-
Final Fmoc Deprotection:
-
After the final coupling of Fmoc-Tyr(tBu)-OH, perform a final deprotection as described in step 2.
-
Wash the resin with DMF (5 x 10 mL), followed by DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Add 10 mL of the cleavage cocktail to the dried resin.
-
Agitate for 2-3 hours at room temperature.[4]
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a 50 mL tube of cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water) and purify by preparative RP-HPLC.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
-
Protocol 2: Receptor Binding Assay
This protocol outlines a general procedure for determining the binding affinity (Ki) of a synthesized enkephalin analog to opioid receptors using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., CHO-K1 cells expressing human δ-opioid receptor)
-
Radioligand (e.g., [³H]Naltrindole for δ-opioid receptor)
-
Synthesized enkephalin analog
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., Naloxone)
-
Scintillation cocktail
-
Scintillation counter
-
96-well filter plates
Procedure:
-
Assay Setup:
-
In a 96-well plate, add assay buffer, the cell membrane preparation, and the radioligand at a concentration near its Kd.
-
Add increasing concentrations of the unlabeled enkephalin analog to be tested.
-
For total binding, add only buffer, membranes, and radioligand.
-
For non-specific binding, add buffer, membranes, radioligand, and a high concentration of a non-labeled antagonist (e.g., 10 µM Naloxone).
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Allow the filters to dry.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the analog by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the analog.
-
Determine the IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Biological Activity of Enkephalin Analogs
The biological activity of enkephalin analogs is typically assessed by their binding affinity to opioid receptors (µ and δ) and their functional potency in in vitro assays, such as the guinea pig ileum (GPI) and mouse vas deferens (MVD) assays, which are rich in µ and δ receptors, respectively.
| Analog | Modification | Receptor Affinity (Ki, nM) | Functional Activity (IC50, nM) |
| µ-receptor | δ-receptor | ||
| Leu-enkephalin | Endogenous Peptide | 25 | 1.5 |
| [D-Ala², Met⁵]-enkephalinamide (DAMEA) | D-Ala at position 2, C-terminal amide | 1.3 | 12.5 |
| [D-Ala², D-Leu⁵]-enkephalin (DADLE) | D-Ala at position 2, D-Leu at position 5 | 15.4 | 1.8 |
| DAMGO | Highly µ-selective analog | 1.2 | 2200 |
| DPDPE | Highly δ-selective cyclic analog | 1100 | 1.0 |
| Ligand 16[5] | Dmt-D-Ala-Gly-Phe with C-terminal modification | 0.4 | 0.4 |
Note: The values presented are approximate and can vary depending on the specific experimental conditions.
Opioid Receptor Signaling Pathway
Enkephalin analogs exert their effects by activating G-protein coupled receptors (GPCRs). The binding of an enkephalin analog to a δ-opioid receptor (or µ-opioid receptor) initiates a signaling cascade that leads to the modulation of neuronal excitability and neurotransmitter release.
dot
Mechanism of Action:
-
Receptor Binding and G-protein Activation: An enkephalin analog binds to the extracellular domain of the opioid receptor. This induces a conformational change in the receptor, which in turn activates an associated intracellular heterotrimeric G-protein (of the Gi/o family).[3]
-
G-protein Dissociation: The activated G-protein releases GDP and binds GTP, causing it to dissociate into its Gαi/o-GTP and Gβγ subunits.
-
Downstream Effects of Gαi/o-GTP: The Gαi/o-GTP subunit inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Reduced cAMP levels result in decreased activity of protein kinase A (PKA).
-
Downstream Effects of Gβγ: The Gβγ subunit directly interacts with ion channels. It activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to an efflux of K⁺ ions and hyperpolarization of the cell membrane.[6] This makes the neuron less likely to fire an action potential. The Gβγ subunit also inhibits N-type voltage-gated calcium channels, reducing Ca²⁺ influx upon depolarization.[7][8]
-
Cellular Outcome: The combined effects of reduced cAMP, membrane hyperpolarization, and inhibition of calcium influx lead to a decrease in neuronal excitability and a reduction in the release of neurotransmitters, which underlies the analgesic and other physiological effects of enkephalins.
References
- 1. Phencyclidine - Wikipedia [en.wikipedia.org]
- 2. google.com [google.com]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of novel enkephalin analogues which have enhanced opioid activities at both μ and δ opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging concepts for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. μ-Opioid receptor inhibits N-type Ca2+ channels in the calyx presynaptic terminal of the embryonic chick ciliary ganglion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mu-Opioid receptor inhibits N-type Ca2+ channels in the calyx presynaptic terminal of the embryonic chick ciliary ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assay of 2-Arg-5-Leu-Enkephalin
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Arg-5-Leu-enkephalin is a naturally occurring endogenous opioid peptide derived from the precursor proenkephalin. Like other enkephalins, it plays a significant role in pain modulation and neurotransmission by interacting with opioid receptors, which are G-protein coupled receptors (GPCRs). The primary targets for enkephalins are the mu (µ) and delta (δ) opioid receptors.[1][2][3] Understanding the binding characteristics of this compound and its analogs to these receptors is crucial for the development of novel analgesics and other therapeutics targeting the opioid system.
Radioligand binding assays are a fundamental technique used to quantify the interaction between a ligand and a receptor.[4] This application note provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for opioid receptors.
Principle of the Assay
This competitive binding assay measures the ability of a non-radiolabeled ligand ("competitor," in this case, this compound) to displace a radiolabeled ligand from its receptor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC50. The IC50 value can then be converted to the inhibition constant (Ki), which represents the binding affinity of the competitor for the receptor.
Data Presentation
| Compound | Receptor Subtype | Ki (nM) | Radioligand Used | Source |
| BAM 18 | Mu (µ) | 0.29 | Selective radioligand | [1][5] |
| Kappa (κ) | 0.75 | Selective radioligand | [1] | |
| Delta (δ) | 3.2 | Selective radioligand | [1] | |
| Adrenorphin (Metorphamide) | Mu (µ) | 12 | Selective radioligand | [2] |
Experimental Protocols
Materials and Reagents
-
Receptor Source: Rat brain membrane homogenate or cell lines expressing recombinant human mu, delta, or kappa opioid receptors.
-
Radioligand: [³H]Naloxone (non-selective opioid antagonist) or a more selective radioligand such as [³H]DAMGO (mu-selective) or [³H]DPDPE (delta-selective).
-
Competitor: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: High concentration of a non-radiolabeled opioid ligand (e.g., 10 µM Naloxone).
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Membrane Preparation from Rat Brain
-
Humanely euthanize adult rats and rapidly dissect the brains.
-
Homogenize the brain tissue in ice-cold 50 mM Tris-HCl buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh, ice-cold Tris-HCl buffer and repeating the centrifugation step.
-
Resuspend the final pellet in a known volume of assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
Store the membrane aliquots at -80°C until use.
Radioligand Binding Assay Protocol
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand + Assay Buffer + Membrane homogenate.
-
Non-specific Binding: Radioligand + High concentration of non-labeled ligand (e.g., Naloxone) + Membrane homogenate.
-
Competition: Radioligand + Serial dilutions of this compound + Membrane homogenate.
-
-
Add the assay components in the following order:
-
50 µL of Assay Buffer (for total binding) or non-labeled ligand (for non-specific binding) or this compound dilution.
-
50 µL of radioligand at a concentration near its Kd.
-
100 µL of membrane homogenate (containing 50-200 µg of protein).
-
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity in each vial using a liquid scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
For the competition experiment, plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
IC50 is the concentration of this compound that inhibits 50% of the specific radioligand binding.
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
Visualizations
Enkephalin Signaling Pathway
Caption: Enkephalin binding to its GPCR inhibits adenylyl cyclase.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow of the competitive radioligand binding assay.
References
In Vitro Functional Assays for Opioid Receptor Activation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key in vitro functional assays used to characterize the activation of opioid receptors. It is designed to guide researchers in selecting and performing appropriate assays to investigate the potency, efficacy, and signaling pathways of novel opioid receptor ligands.
Introduction to Opioid Receptor Functional Assays
Opioid receptors are members of the G protein-coupled receptor (GPCR) superfamily. Upon activation by an agonist, they initiate intracellular signaling cascades primarily through two major pathways: the G protein-dependent pathway and the β-arrestin-dependent pathway. Functional assays are essential tools to quantify the ability of a ligand to activate these pathways, providing critical insights into its pharmacological profile. These assays are fundamental in the discovery and development of new opioid analgesics with improved efficacy and reduced side effects.
The choice of assay depends on the specific aspect of receptor function being investigated. Key parameters often measured are the half-maximal effective concentration (EC50), which indicates the potency of a ligand, and the maximum effect (Emax), which reflects its efficacy.
Key In Vitro Functional Assays
Four widely used in vitro functional assays for studying opioid receptor activation are:
-
Cyclic AMP (cAMP) Inhibition Assay: Measures the inhibition of adenylyl cyclase activity, a downstream effector of the Gαi/o subunit of the G protein.
-
GTPγS Binding Assay: Directly measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
β-Arrestin Recruitment Assay: Monitors the recruitment of β-arrestin proteins to the activated receptor, a key event in receptor desensitization and an independent signaling pathway.
-
Receptor Internalization Assay: Visualizes and quantifies the agonist-induced trafficking of receptors from the cell surface into intracellular compartments.
Cyclic AMP (cAMP) Inhibition Assay
Application Notes
The cyclic AMP (cAMP) inhibition assay is a robust and widely used method to assess the functional consequences of Gαi/o-coupled GPCR activation, such as that of the mu (µ), delta (δ), and kappa (κ) opioid receptors.[1] Agonist binding to these receptors leads to the inhibition of the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cAMP.[2]
This assay is particularly useful for determining the potency (EC50) and efficacy (Emax) of agonists.[3] It is a downstream functional assay, meaning it measures an event that is amplified from the initial receptor-G protein interaction. This amplification can sometimes mask subtle differences between full and partial agonists.
Commonly Used Cell Lines:
-
Chinese Hamster Ovary (CHO) cells stably expressing the opioid receptor of interest (e.g., CHO-μOR).[3][4]
-
Human Embryonic Kidney 293 (HEK293) cells stably expressing the opioid receptor of interest (e.g., HEK-MOR).[5]
Experimental Protocol
Materials:
-
CHO or HEK293 cells stably expressing the opioid receptor of interest.
-
Cell culture medium (e.g., DMEM/F12) with supplements.
-
Forskolin (an adenylyl cyclase activator).
-
3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor).[6]
-
Test compounds (opioid ligands).
-
Reference agonist (e.g., DAMGO for μ-opioid receptor).
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).
-
96- or 384-well microplates.
Procedure:
-
Cell Seeding: Seed the cells into 96- or 384-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference agonist in assay buffer.
-
Cell Treatment:
-
Aspirate the culture medium from the wells.
-
Add assay buffer containing IBMX to each well and incubate for a short period to inhibit phosphodiesterase activity.
-
Add the diluted test compounds or reference agonist to the respective wells.
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production.
-
Incubate the plates at 37°C for a specified time (e.g., 30 minutes).[6]
-
-
cAMP Detection:
-
Lyse the cells according to the cAMP detection kit protocol.
-
Perform the cAMP measurement using the chosen detection method (e.g., HTRF reader).
-
-
Data Analysis:
-
Generate concentration-response curves by plotting the cAMP levels against the logarithm of the agonist concentration.
-
Fit the data using a sigmoidal dose-response model to determine the EC50 and Emax values for each compound.
-
GTPγS Binding Assay
Application Notes
The GTPγS binding assay is a direct measure of G protein activation and is considered a proximal functional assay.[7] It quantifies the agonist-induced exchange of GDP for a non-hydrolyzable, radiolabeled analog of GTP, [³⁵S]GTPγS, on the Gα subunit of the G protein.[7][8] This assay is highly valuable for differentiating between full and partial agonists due to its lower signal amplification compared to second messenger assays.[9] It is typically performed using cell membranes, which can be prepared in advance and stored frozen.[9]
Key Considerations:
-
The assay is sensitive to the concentrations of GDP, Mg²⁺, and Na⁺ ions, which need to be optimized for each receptor system.[10]
-
It is most effective for Gαi/o-coupled receptors.[11]
Experimental Protocol
Materials:
-
Cell membranes prepared from cells or tissues expressing the opioid receptor of interest.
-
Assay buffer (e.g., Tris-HCl buffer).
-
[³⁵S]GTPγS (radiolabeled).
-
Guanosine diphosphate (GDP).
-
MgCl₂ and NaCl.
-
Test compounds (opioid ligands).
-
Reference agonist.
-
Unlabeled GTPγS (for non-specific binding determination).
-
Scintillation vials and scintillation fluid.
-
Filter plates and a cell harvester.
Procedure:
-
Membrane Preparation: Prepare cell membranes from the expressing cell line or tissue of interest and determine the protein concentration.
-
Assay Setup:
-
In a 96-well plate, add assay buffer, MgCl₂, NaCl, and a specific concentration of GDP.
-
Add the diluted test compounds or reference agonist.
-
Add the cell membranes to each well.
-
To determine non-specific binding, add an excess of unlabeled GTPγS to a set of wells.
-
-
Initiate Reaction: Add [³⁵S]GTPγS to all wells to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) with gentle shaking.[12]
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through filter plates using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound [³⁵S]GTPγS.
-
-
Quantification:
-
Dry the filter mats.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Generate concentration-response curves and calculate EC50 and Emax values.
-
β-Arrestin Recruitment Assay
Application Notes
The β-arrestin recruitment assay measures the interaction of β-arrestin proteins with the activated GPCR. This interaction is crucial for receptor desensitization, internalization, and for initiating G protein-independent signaling cascades.[1] Assessing β-arrestin recruitment is particularly important for identifying "biased agonists" that preferentially activate either the G protein or the β-arrestin pathway.[13] Several commercial assay formats are available, often based on enzyme complementation (e.g., PathHunter), bioluminescence resonance energy transfer (BRET), or fluorescence resonance energy transfer (FRET).
Advantages:
-
Provides a direct measure of a distinct signaling pathway.
-
Essential for studying biased agonism.
Experimental Protocol (using Enzyme Complementation, e.g., PathHunter)
Materials:
-
Engineered cell line co-expressing the opioid receptor fused to a small enzyme fragment (ProLink) and β-arrestin fused to the larger, complementing enzyme fragment (Enzyme Acceptor).
-
Cell culture medium.
-
Test compounds and reference agonist.
-
Detection reagents provided with the assay kit.
-
White, opaque 96- or 384-well microplates.
-
Luminometer.
Procedure:
-
Cell Seeding: Plate the engineered cells in white, opaque microplates and incubate overnight.
-
Compound Addition: Add serial dilutions of the test compounds or reference agonist to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Detection:
-
Add the detection reagents to all wells as per the manufacturer's instructions.
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to develop.
-
-
Signal Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the agonist concentration.
-
Determine the EC50 and Emax values from the resulting concentration-response curves.
-
Receptor Internalization Assay
Application Notes
The receptor internalization assay visualizes and quantifies the agonist-induced translocation of opioid receptors from the plasma membrane to intracellular compartments, a process also known as endocytosis. This process is a key mechanism for receptor desensitization and downregulation.[14] These assays are typically performed using microscopy-based techniques with receptors that are fluorescently tagged (e.g., with GFP or other fluorescent proteins) or by using fluorescently labeled ligands.[15] High-content screening platforms can automate the image acquisition and analysis for higher throughput.
Common Techniques:
-
Confocal microscopy.
-
Total Internal Reflection Fluorescence (TIRF) microscopy for visualizing events at the plasma membrane.[8]
-
High-content imaging systems.
Experimental Protocol (using Fluorescently Tagged Receptors)
Materials:
-
Cells stably or transiently expressing the opioid receptor tagged with a fluorescent protein (e.g., MOR-GFP).
-
Glass-bottom imaging dishes or plates.
-
Imaging medium (e.g., Opti-MEM).
-
Test compounds and reference agonist.
-
Fluorescence microscope (confocal or high-content imager).
-
Image analysis software.
Procedure:
-
Cell Seeding: Plate the cells expressing the fluorescently tagged receptor onto glass-bottom dishes or plates suitable for imaging.
-
Compound Treatment:
-
Replace the culture medium with imaging medium.
-
Add the test compounds or reference agonist at the desired concentrations.
-
-
Live-Cell Imaging:
-
Place the dish or plate on the microscope stage, maintaining physiological conditions (37°C, 5% CO₂).
-
Acquire images at different time points (e.g., 0, 15, 30, 60 minutes) to monitor the change in receptor localization. Initially, the fluorescence will be predominantly at the cell membrane, and upon agonist stimulation, it will appear as intracellular puncta.
-
-
Image Analysis:
-
Quantify receptor internalization using image analysis software. This can be done by measuring the decrease in membrane fluorescence or the increase in the number and intensity of intracellular fluorescent puncta.
-
-
Data Analysis:
-
Generate concentration-response or time-course curves for receptor internalization.
-
Calculate parameters such as the EC50 for internalization.
-
Data Presentation: Quantitative Comparison of Opioid Ligands
The following tables summarize the potency (EC50) and efficacy (Emax) of common opioid ligands across different functional assays. Emax values are typically expressed relative to a standard full agonist, such as DAMGO for the µ-opioid receptor.
Table 1: Functional Activity of Opioid Agonists at the µ-Opioid Receptor
| Ligand | Assay Type | EC50 (nM) | Emax (% of DAMGO) |
| Morphine | cAMP Inhibition | 5.3 - 180 | Partial to Full Agonist |
| GTPγS Binding | 17 - 130 | ~96% | |
| β-Arrestin Recruitment | ~15 | ~16% | |
| Fentanyl | cAMP Inhibition | ~1 | Full Agonist |
| GTPγS Binding | ~32 | Full Agonist | |
| β-Arrestin Recruitment | - | Potent Recruiter | |
| DAMGO | cAMP Inhibition | ~1.3 | 100% (Reference) |
| GTPγS Binding | ~10 | 100% (Reference) | |
| β-Arrestin Recruitment | - | 100% (Reference) | |
| Buprenorphine | cAMP Inhibition | < 0.2 | Partial Agonist |
| GTPγS Binding | < 0.1 | ~35% | |
| β-Arrestin Recruitment | - | Partial Agonist | |
| Oliceridine (TRV130) | cAMP Inhibition | ~8.2 (pEC50) | Full Agonist |
| β-Arrestin Recruitment | - | Partial Agonist |
Note: The values presented are approximate and can vary depending on the specific experimental conditions, cell line, and assay format used.
Visualization of Signaling Pathways and Experimental Workflows
Opioid Receptor G Protein-Dependent Signaling Pathway
Caption: G protein-dependent signaling pathway of the µ-opioid receptor.
Opioid Receptor β-Arrestin-Dependent Signaling and Internalization Pathway
Caption: β-arrestin pathway activation and receptor internalization.
General Experimental Workflow for In Vitro Functional Assays
Caption: A generalized workflow for performing in vitro opioid receptor functional assays.
References
- 1. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human delta opioid receptor: a stable cell line for functional studies of opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. Real-time imaging of Mu opioid receptors by total internal reflection fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sulfur-35 GTP Binding Assays | Revvity [revvity.com]
- 12. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. In Vivo Techniques to Investigate the Internalization Profile of Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Separation of μ-Opioid Receptor Desensitization and Internalization: Endogenous Receptors in Primary Neuronal Cultures | Journal of Neuroscience [jneurosci.org]
Application Notes and Protocols: Measuring cAMP Inhibition by 2-Arg-5-Leu-Enkephalin
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Arg-5-Leu-Enkephalin is a synthetic opioid peptide that acts as an agonist at opioid receptors, which are G-protein coupled receptors (GPCRs). Specifically, it is an analog of the endogenous neuropeptide Leu-enkephalin.[1] Opioid receptors, such as the delta-opioid receptor (DOR) and mu-opioid receptor (MOR), are primarily coupled to the Gi/o family of G-proteins.[1] Activation of these receptors by an agonist like this compound leads to the inhibition of adenylyl cyclase, a key enzyme in the cyclic AMP (cAMP) signaling pathway.[2] This results in a decrease in the intracellular concentration of the second messenger cAMP.
The measurement of cAMP inhibition is a fundamental method for characterizing the potency and efficacy of agonists acting on Gi/o-coupled receptors. A common approach is to first stimulate cells with forskolin, a direct activator of adenylyl cyclase, to produce a robust and measurable level of cAMP.[3] The ability of a Gi/o-coupled receptor agonist to reduce this forskolin-stimulated cAMP level is then quantified. This application note provides detailed protocols for measuring the inhibition of cAMP by this compound using a cell-based assay.
Signaling Pathway of this compound Mediated cAMP Inhibition
The binding of this compound to its cognate opioid receptor (e.g., DOR or MOR) triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gi/o protein. The activated Gαi/o subunit dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase. This inhibition reduces the conversion of ATP to cAMP, thereby lowering the intracellular cAMP concentration.
Data Presentation
The inhibitory effect of this compound on cAMP production is typically quantified by determining its half-maximal inhibitory concentration (IC50) and the maximal percentage of inhibition (Emax). The following table presents illustrative data for the inhibition of forskolin-stimulated cAMP production in a cell line expressing the delta-opioid receptor.
| Compound | Target Receptor | IC50 (nM) | Emax (% Inhibition) |
| This compound | Delta-Opioid Receptor | 1.5 | 95% |
| Leu-Enkephalin (Reference) | Delta-Opioid Receptor | 10.2 | 92% |
| Naloxone (Antagonist) | Delta-Opioid Receptor | No Inhibition | 0% |
Note: The data presented in this table is for illustrative purposes and is based on typical results for high-affinity delta-opioid receptor agonists. Actual values may vary depending on the specific experimental conditions and cell line used.
Experimental Protocols
This section provides a detailed methodology for measuring cAMP inhibition by this compound using a commercially available bioluminescent cAMP assay, such as the Promega GloSensor™ cAMP Assay.
Materials and Reagents
-
HEK293 cells stably expressing the human delta-opioid receptor (or another suitable cell line)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
GloSensor™ cAMP Reagent (Promega)
-
CO2-independent cell culture medium
-
This compound
-
Leu-Enkephalin (as a reference agonist)
-
Naloxone (as an antagonist)
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX)
-
White, opaque 384-well assay plates
-
Luminometer
Experimental Workflow
Step-by-Step Protocol
1. Cell Culture and Preparation:
-
Culture HEK293 cells stably expressing the delta-opioid receptor in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
On the day of the assay, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with culture medium and centrifuge the cells at 200 x g for 5 minutes.
-
Resuspend the cell pellet in CO2-independent medium containing 2% v/v GloSensor™ cAMP Reagent.
-
Incubate the cells in this equilibration medium for 2 hours at room temperature, protected from light.
2. Assay Procedure:
-
Following the incubation, dispense 10 µL of the cell suspension into each well of a white, opaque 384-well plate.
-
Prepare a serial dilution of this compound in assay buffer (CO2-independent medium). Also, prepare solutions of the reference agonist (Leu-Enkephalin) and antagonist (Naloxone).
-
Add 5 µL of the diluted compounds to the respective wells. For control wells, add 5 µL of assay buffer.
-
Prepare a stimulation solution of forskolin and IBMX in assay buffer. The final concentration of forskolin should be optimized to produce approximately 80% of the maximal cAMP response (typically 1-10 µM), and the final concentration of IBMX is usually 100-500 µM to inhibit phosphodiesterase activity.[3]
-
Add 5 µL of the forskolin/IBMX solution to all wells except for the basal control wells (which receive 5 µL of assay buffer).
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
3. Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
To analyze the data, first subtract the average background luminescence (wells with no cells) from all other readings.
-
Normalize the data by setting the forskolin-only wells (no agonist) as 100% cAMP production and the basal wells (no forskolin, no agonist) as 0%.
-
The percentage of inhibition for each concentration of this compound is calculated as follows: % Inhibition = 100 - [ (Luminescence_agonist - Luminescence_basal) / (Luminescence_forskolin - Luminescence_basal) ] * 100
-
Plot the percentage of inhibition against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 and Emax values.
Conclusion
The protocol described provides a robust and sensitive method for quantifying the inhibitory effect of this compound on cAMP production. This assay is crucial for the pharmacological characterization of this and other opioid peptides, enabling the determination of their potency and efficacy at Gi/o-coupled receptors. The data generated from these experiments are vital for drug discovery and for understanding the structure-activity relationships of novel opioid compounds.
References
- 1. Forskolin and derivatives as tools for studying the role of cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of forskolin-stimulated adenylate cyclase activity by 5-HT receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Analgesia Studies Using δ-Opioid Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of the analgesic properties of δ-opioid receptor agonists, with a focus on peptides related to 2-Arg-5-leu-enkephalin. Due to the limited availability of specific in vivo data for this compound, this document leverages data from the closely related and well-studied synthetic enkephalin analog, [D-Ala2, D-Leu5]-enkephalin (DADLE), and the potent µ-opioid peptide analgesic, [D-Arg2, Lys4]-dermorphin analog (DALDA), as representative examples. These compounds share structural similarities and target opioid receptors, providing a strong basis for experimental design and interpretation.
Introduction
Enkephalins are endogenous opioid pentapeptides that play a crucial role in pain modulation.[1][2] They exert their effects by binding to opioid receptors, primarily the δ- and µ-opioid receptors, which are G-protein coupled receptors (GPCRs).[2][3][4] The activation of these receptors leads to a cascade of intracellular events that ultimately inhibit the transmission of pain signals.[3][5] Synthetic analogs, such as DADLE, have been developed to enhance stability and selectivity, making them valuable tools for studying the therapeutic potential of targeting the opioid system for analgesia.[6]
Mechanism of Action and Signaling Pathway
Opioid peptides like enkephalin analogs induce analgesia by activating opioid receptors, which are coupled to inhibitory G-proteins (Gi/o).[4][7] This activation triggers the dissociation of the G-protein into its Gα and Gβγ subunits.[3] The Gα subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[7] The Gβγ subunits can directly interact with and inhibit voltage-gated calcium channels, reducing neurotransmitter release from presynaptic terminals, and activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization of postsynaptic neurons.[7] Collectively, these actions reduce neuronal excitability and inhibit the transmission of nociceptive signals.
Opioid receptor signaling cascade.
Quantitative Data Summary
The following tables summarize the in vivo analgesic effects of representative opioid peptides administered intracerebroventricularly (i.c.v.) in rodents. These values can serve as a reference for designing dose-response studies.
Table 1: Analgesic Potency (ED₅₀) of Opioid Peptides
| Compound | Animal Model | Analgesia Test | Route of Administration | ED₅₀ (nmol/animal) | Reference |
| Dermorphin | Rat | Tail-flick | i.c.v. | 0.013-0.023 | [8] |
| DAMGO | Mouse | Paw withdrawal | i.t. | 0.0142 | |
| DAMGO | Mouse | Tail-flick | i.t. | 0.0229 | |
| Morphine | Rat (Male) | Tail-flick | i.v. | 1.8 mg/kg | [9] |
| Morphine | Rat (Female) | Tail-flick | i.v. | 1.4 mg/kg | [9] |
Table 2: Duration of Analgesic Action
| Compound | Animal Model | Dose | Route of Administration | Analgesia Test | Duration of Action | Reference |
| DALDA (unmodified) | Rat | 3 mg/kg | i.v. | Tail withdrawal | Up to 120 minutes | [10] |
| DALDA-C8 nanoemulsion | Rat | 3 mg/kg | i.v. | Tail withdrawal | Up to 180 minutes | [10][11] |
Experimental Protocols
Detailed methodologies for key in vivo analgesia experiments are provided below. These protocols are standardized and widely used in preclinical pain research.[12][13]
Protocol 1: Intracerebroventricular (i.c.v.) Injection in Mice
This protocol describes the direct administration of substances into the cerebral ventricles.[14][15]
Materials:
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Hamilton syringe (10 µL) with a 30-gauge needle
-
Surgical drill
-
Suturing material
-
Animal warming pad
-
Test compound (e.g., this compound) dissolved in sterile saline
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Shave the head and secure the animal in the stereotaxic frame.
-
Apply antiseptic solution to the surgical area.
-
Make a midline incision in the scalp to expose the skull.
-
Identify the bregma (the intersection of the sagittal and coronal sutures).
-
Using the stereotaxic coordinates for the lateral ventricle (e.g., 0.3 mm posterior to bregma, 1.0 mm lateral to the sagittal suture, and 3.0 mm ventral from the skull surface), drill a small hole through the skull.[15]
-
Slowly lower the Hamilton syringe needle to the target depth.
-
Infuse the desired volume of the test compound (typically 1-5 µL) over a period of 1-2 minutes.
-
Leave the needle in place for an additional minute to allow for diffusion and prevent backflow.
-
Slowly withdraw the needle.
-
Suture the scalp incision.
-
Place the animal on a warming pad until it recovers from anesthesia.
-
Monitor the animal for any signs of distress.
Protocol 2: Hot-Plate Test
The hot-plate test measures the latency of a thermal pain reflex and is indicative of supraspinal analgesic effects.[16][17][18]
Materials:
-
Hot-plate apparatus with adjustable temperature
-
Transparent cylinder to confine the animal
-
Timer
Procedure:
-
Set the hot-plate temperature to a constant, non-injurious level (e.g., 52-55°C).[16]
-
Administer the test compound or vehicle to the animal via the desired route (e.g., i.c.v., i.v.).
-
At a predetermined time point post-administration, place the animal on the hot plate and immediately start the timer.
-
Observe the animal for nociceptive responses, such as hind paw licking, stamping, or jumping.[17]
-
Stop the timer at the first sign of a nociceptive response. This is the response latency.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, after which the animal is removed from the hot plate regardless of its response.[18]
-
Repeat the measurement at various time points to determine the time course of the analgesic effect.
Protocol 3: Tail-Flick Test
The tail-flick test assesses the spinal reflex to a thermal stimulus and is a common method for evaluating the efficacy of analgesics.[2][19][20]
Materials:
-
Tail-flick apparatus with a radiant heat source
-
Animal restrainer
-
Timer
Procedure:
-
Gently place the animal in the restrainer.
-
Position the animal's tail over the radiant heat source.
-
Activate the heat source, which will also start the timer.
-
The latency is the time it takes for the animal to flick its tail away from the heat. The apparatus often has an automatic detector that stops the timer upon tail movement.[2]
-
A cut-off time (e.g., 10-15 seconds) must be set to avoid tissue damage.[20]
-
Administer the test compound or vehicle.
-
Measure the tail-flick latency at various time points after drug administration to assess the analgesic effect.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo analgesia study.
In vivo analgesia study workflow.
Conclusion
The protocols and data presented provide a solid foundation for conducting in vivo analgesia studies with δ-opioid receptor agonists. By utilizing established models such as the hot-plate and tail-flick tests, researchers can effectively evaluate the antinociceptive properties of novel compounds like this compound and its analogs. Careful experimental design, including appropriate dose selection and time course analysis, is crucial for obtaining reliable and reproducible results that can inform the drug development process.
References
- 1. Signaling through G protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.mousephenotype.org [web.mousephenotype.org]
- 3. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 4. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pain Transmission Pathway – Opioid Peptides [sites.tufts.edu]
- 6. The analgesic efficacy of intrathecal D-Ala2-D-Leu5-enkephalin in cancer patients with chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological data on dermorphins, a new class of potent opioid peptides from amphibian skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antinociception versus serum concentration relationships following acute administration of intravenous morphine in male and female Sprague-Dawley rats: differences between the tail flick and hot plate nociceptive tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analgesic Efficacy and Safety of DALDA Peptide Analog Delivery to the Brain using Oil-in-Water Nanoemulsion Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CNS Delivery and Pharmacokinetic Evaluations of DALDA Analgesic Peptide Analog Administered in Nano-Sized Oil-in-Water Emulsion Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]
- 13. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. harvardapparatus.com [harvardapparatus.com]
- 17. Hot plate test - Wikipedia [en.wikipedia.org]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. Tail flick test - Wikipedia [en.wikipedia.org]
- 20. taylorandfrancis.com [taylorandfrancis.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 2-Arg-5-leu-enkephalin
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Arg-5-leu-enkephalin is a synthetic opioid peptide with significant research interest due to its potential analgesic properties. Accurate and robust analytical methods are crucial for its quantification in various matrices during preclinical and clinical development. This application note provides a detailed protocol for the analysis of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS), a highly sensitive and specific detection method. The protocol is designed to be adaptable for both purified samples and complex biological matrices such as plasma.
Data Presentation
The following tables summarize the key parameters for the HPLC-MS/MS analysis of this compound. These values are based on established methods for similar enkephalin peptides and provide a strong starting point for method development and validation.
Table 1: HPLC Instrumentation and Consumables
| Parameter | Specification |
| HPLC System | UHPLC or HPLC system capable of binary gradient elution |
| Analytical Column | C18 Reversed-Phase Column (e.g., 3 µm particle size, 100 Å pore size, 300 µm I.D. x 15 cm) |
| Guard Column | C18 Reversed-Phase Trapping Column (e.g., 5 µm particle size, 100 Å pore size, 300 µm I.D. x 1 mm) |
| Autosampler Temp. | 4 °C |
| Column Temp. | 38 °C |
| Injection Volume | 10 µL |
Table 2: Mobile Phase Composition and Gradient Program
| Time (min) | Flow Rate (µL/min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 6.5 | 100 | 0 | Initial |
| 5.0 | 6.5 | 100 | 0 | Linear |
| 20.0 | 6.5 | 60 | 40 | Linear |
| 23.0 | 6.5 | 60 | 40 | Linear |
| 23.1 | 6.5 | 100 | 0 | Step |
| 35.0 | 6.5 | 100 | 0 | End |
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Table 3: Mass Spectrometry Parameters (Triple Quadrupole)
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | To be determined for [M+H]⁺ of this compound |
| Product Ion (m/z) | To be determined from fragmentation of the precursor ion |
| Collision Energy | To be optimized for the specific precursor-product transition |
| Internal Standard | Stable isotope-labeled this compound (recommended) |
Table 4: Expected Method Performance Characteristics (Based on similar enkephalin analyses[1])
| Parameter | Expected Value |
| Limit of Detection (LOD) | ~0.5 fmol/µL |
| Limit of Quantification (LOQ) | ~1.0 fmol/µL |
| Linearity (r²) | > 0.995 |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Retention Time Reproducibility | < 2.5% RSD |
Experimental Protocols
Protocol 1: Standard Solution and Sample Preparation
1.1. Standard Solution Preparation
-
Prepare a 1 mg/mL stock solution of this compound in HPLC-grade water.
-
Perform serial dilutions of the stock solution with the initial mobile phase composition (100% Mobile Phase A) to prepare a series of calibration standards ranging from the expected LOQ to the upper limit of the linear range.
-
If using an internal standard, spike each calibration standard and quality control sample with a consistent concentration of the stable isotope-labeled analog.
1.2. Plasma Sample Preparation (Protein Precipitation)
This protocol is adapted from a validated method for the analysis of arginine and its derivatives in plasma.[2]
-
Thaw frozen plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add the internal standard solution.
-
Add 150 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 50 °C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (100% Mobile Phase A).
-
Vortex briefly and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer the clear supernatant to an HPLC vial for analysis.
1.3. Optional: Solid-Phase Extraction (SPE) for Cleaner Samples
For enhanced sample cleanup and concentration, particularly from complex biological matrices, solid-phase extraction can be employed.[3]
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample (after protein precipitation and supernatant collection, diluted with an appropriate aqueous buffer) onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic impurities.
-
Elution: Elute the this compound with 1 mL of a suitable organic solvent mixture (e.g., 70% acetonitrile in water).
-
Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase as described in the protein precipitation protocol.
Protocol 2: HPLC-MS/MS Analysis
-
Equilibrate the HPLC system with the initial mobile phase conditions (100% Mobile Phase A) until a stable baseline is achieved.
-
Set up the autosampler to inject the prepared standards, quality control samples, and plasma samples.
-
Initiate the HPLC gradient program as detailed in Table 2.
-
The mass spectrometer will acquire data in MRM mode using the optimized transitions for this compound and its internal standard.
-
Process the acquired data using the appropriate software to generate a calibration curve and quantify the concentration of this compound in the unknown samples.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Solid-Phase Extraction (SPE) protocol overview.
References
Application Note: Mass Spectrometry for the Characterization of Enkephalins
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the characterization and quantification of enkephalins, using Leucine-enkephalin as a primary example, via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Enkephalins are endogenous opioid peptides involved in pain modulation, making their accurate characterization crucial for neuroscience research and drug development.[1] The methodologies described herein are broadly applicable to various enkephalin analogs, including modified versions such as 2-Arg-5-Leu-enkephalin.
Introduction
Enkephalins are small neuropeptides that play a significant role in the central and peripheral nervous systems.[1] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has become an indispensable tool for the identification and quantification of these peptides.[2][3] Its high sensitivity and specificity allow for the precise measurement of peptide mass and the determination of amino acid sequences through fragmentation analysis.[2] Leucine-enkephalin (Tyr-Gly-Gly-Phe-Leu, YGGFL) is a well-studied pentapeptide and is often used as a standard or reference compound for testing new instrumentation and methodologies in mass spectrometry.[4][5][6] This application note details the experimental workflow, from sample preparation to data analysis, for the characterization of enkephalins.
Experimental Protocols
A robust and reproducible protocol is critical for the reliable analysis of neuropeptides, which are often present in low concentrations and susceptible to degradation.[2]
Sample Preparation (from Human Plasma)
This protocol is adapted from methodologies for analyzing enkephalins in biological matrices.[7]
-
Objective: To extract enkephalins from human plasma and remove interfering proteins.
-
Materials:
-
Human plasma collected in K2-EDTA tubes.
-
Acetonitrile (ACN), HPLC grade.
-
Formic Acid (FA), LC-MS grade.
-
Internal Standard (IS): Stable isotope-labeled Leucine-enkephalin.
-
Microcentrifuge tubes.
-
-
Procedure:
-
Thaw plasma samples on ice to prevent degradation.
-
In a microcentrifuge tube, add 100 µL of plasma.
-
Spike the sample with an appropriate amount of the internal standard.
-
To precipitate proteins, add 300 µL of cold ACN containing 0.1% FA.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 99% Water/1% ACN + 0.1% FA).
-
Vortex briefly and centrifuge to pellet any remaining particulates.
-
Transfer the clear supernatant to an LC autosampler vial for analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following conditions are a starting point and may require optimization based on the specific instrument and enkephalin analog being analyzed.
-
Instrumentation:
-
LC Method:
-
Mobile Phase A: Water + 0.1% Formic Acid.[8]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[8]
-
Flow Rate: 400 µL/min.[8]
-
Injection Volume: 5-10 µL.
-
Gradient:
-
Start with 1% B for 2 minutes.
-
Ramp to 99% B over 9 minutes.
-
Hold at 99% B for 3 minutes.
-
Return to 1% B in 0.1 minutes and re-equilibrate for 2.9 minutes.[8]
-
-
-
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3000 V.[9]
-
Cone Voltage: 30 V.[9]
-
Source Temperature: 120-150°C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan MS/MS for characterization.[10]
-
Collision Gas: Argon.
-
Collision Energy (CE): Optimized for the specific peptide; typically ranges from 10-40 eV.[8] A starting point of 20 eV is recommended for fragmentation.
-
Data Presentation: Quantitative Analysis
For quantitative analysis using MRM, specific precursor-to-product ion transitions are monitored. The protonated molecule [M+H]⁺ is selected in the first quadrupole, fragmented in the collision cell, and specific fragment ions are monitored in the third quadrupole.[11] For Leucine-enkephalin, the most abundant precursor is the singly charged ion.
Table 1: Key Mass-to-Charge Ratios (m/z) for Leucine-enkephalin
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Fragment Type | Reference |
|---|---|---|---|---|
| Leucine-enkephalin | 556.2771 | 425.1 | b₄ | [6][12] |
| (YGGFL) | 397.2 | b₄-CO | [6] | |
| 279.1 | y₂ |
| | | 221.2 | b₂ |[6] |
Note: The fragmentation of peptides is complex. The b₄ ion, resulting from the cleavage of the peptide bond between Phenylalanine and Leucine, is often the most abundant fragment in the collision-induced dissociation (CID) spectrum of Leucine-enkephalin and represents the lowest-energy fragmentation channel.[4][5][12]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of enkephalins from a biological sample.
Caption: General workflow for enkephalin analysis by LC-MS/MS.
Fragmentation Pathway of Leucine-enkephalin
This diagram illustrates the primary fragmentation pattern of protonated Leucine-enkephalin (YGGFL) in tandem mass spectrometry, leading to the formation of key b- and y-type ions.
Caption: Fragmentation of Leucine-enkephalin into b- and y-ions.
Conclusion
Liquid chromatography-tandem mass spectrometry provides a powerful platform for the detailed characterization and sensitive quantification of this compound and other neuropeptides. The protocols and data presented here, using Leucine-enkephalin as a model, offer a solid foundation for researchers. Proper sample handling to prevent enzymatic degradation, combined with optimized LC-MS/MS parameters, is paramount for achieving reliable and reproducible results in neuropeptidomics.[2][3] The generic nature of these methods allows for adaptation to a wide range of peptide analytes in complex biological matrices.
References
- 1. Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Mass Spectrometry Analysis of Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropeptidomics: Mass Spectrometry-Based Identification and Quantitation of Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leucine enkephalin--a mass spectrometry standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bohrium.com [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of methionine-enkephalin and leucine-enkephalin by LC-MS in human plasma: Study of pre-analytical stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ugent.be [ugent.be]
- 10. Quantitative Multiple Reaction Monitoring of Peptide Abundance Introduced via a Capillary Zone Electrophoresis-Electrospray Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. par.nsf.gov [par.nsf.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Stability of 2-Arg-5-Leu-enkephalin in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Arg-5-Leu-enkephalin. The information provided aims to address common challenges related to the stability of this peptide in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: this compound is susceptible to both enzymatic and chemical degradation in solution. The primary routes of degradation are:
-
Enzymatic Degradation: In biological fluids like plasma, the peptide is rapidly broken down by peptidases. The main enzymes responsible are aminopeptidase N, which cleaves the Tyr¹-Gly² bond, and neutral endopeptidase-24.11 (neprilysin), which cleaves the Gly³-Phe⁴ bond.[1][2][3] The presence of these enzymes can lead to a very short half-life of the peptide.[1]
-
Chemical Degradation: In aqueous solutions, the stability of this compound is significantly influenced by pH. The peptide exhibits maximal stability at a pH of approximately 5.0.[4][5] Deviations from this optimal pH can lead to hydrolysis and other chemical modifications.
Q2: My this compound solution is losing activity. What are the likely causes?
A2: Loss of activity is most commonly due to degradation of the peptide. Consider the following possibilities:
-
Enzymatic Contamination: If your solution is prepared in a buffer that is not sterile or contains biological components, it may be contaminated with proteases.
-
Incorrect pH: If the pH of your solution is not optimized, the peptide can undergo chemical degradation. The maximal stability for enkephalins in aqueous solution is around pH 5.0.[4]
-
Improper Storage: Storing the solution at room temperature or for extended periods, even when frozen, can lead to degradation. For long-term storage, it is recommended to store the peptide as a lyophilized powder at -20°C or -80°C.[6] Once reconstituted, use the solution promptly or store it at -80°C for a limited time.[7]
-
Oxidation: Although less common for this specific peptide, oxidation of certain amino acid residues can occur, especially in the presence of metal ions or reactive oxygen species.
Q3: How can I improve the stability of my this compound solution for in vitro experiments?
A3: To enhance the stability of this compound in solution for in vitro studies, consider the following strategies:
-
pH Optimization: Maintain the pH of your solution around 5.0 using a suitable buffer system (e.g., acetate or citrate buffers).[4][8]
-
Use of Protease Inhibitors: Add a cocktail of protease inhibitors to your solution to prevent enzymatic degradation. Common inhibitors effective against enkephalin-degrading enzymes include amastatin, puromycin, bestatin, and bacitracin.[9][10]
-
Sterile Technique: Prepare your solutions using sterile water and buffers, and handle them under aseptic conditions to prevent microbial contamination, which can introduce proteases.
-
Appropriate Storage: Prepare solutions fresh whenever possible. If storage is necessary, aliquot the solution into single-use volumes and store at -80°C to minimize freeze-thaw cycles.[7]
-
Chelating Agents: To minimize oxidation catalyzed by metal ions, consider adding a chelating agent like EDTA to your buffer.[8]
Troubleshooting Guides
Problem: Rapid loss of this compound in cell culture media.
| Possible Cause | Troubleshooting Step |
| Enzymatic degradation by proteases in serum or secreted by cells. | 1. Reduce the concentration of serum in the media if possible. 2. Add a broad-spectrum protease inhibitor cocktail to the media. 3. Consider using a more stable analog of the peptide, such as one with D-amino acid substitutions (e.g., [D-Ala², D-Leu⁵]-enkephalin).[10] |
| Adsorption to plasticware. | 1. Use low-protein-binding microplates and tubes. 2. Consider adding a small amount of a non-ionic surfactant (e.g., Tween-20) or a carrier protein like bovine serum albumin (BSA) to the media to reduce non-specific binding. |
| Incorrect pH of the media. | Ensure the pH of the cell culture media is within the optimal range for both cell health and peptide stability. While the optimal pH for enkephalin stability is around 5.0, this is not compatible with most cell cultures. Therefore, the use of protease inhibitors is the more practical approach in this scenario.[4] |
Problem: Inconsistent results in binding assays.
| Possible Cause | Troubleshooting Step |
| Peptide degradation during incubation. | 1. Minimize the incubation time as much as possible. 2. Perform incubations at a lower temperature (e.g., 4°C) to slow down degradation. 3. Include protease inhibitors in the binding buffer.[9] |
| Inaccurate peptide concentration due to improper dissolution or storage. | 1. Ensure the lyophilized peptide is fully dissolved. Sonication can aid in dissolving the peptide.[7] 2. Prepare fresh solutions for each experiment or use aliquots that have undergone minimal freeze-thaw cycles. 3. Quantify the peptide concentration using a reliable method such as HPLC or a commercial peptide quantification assay. |
| Peptide aggregation. | 1. Visually inspect the solution for any precipitates. 2. Changes in pH, temperature, or ionic strength can promote aggregation.[11] Ensure these parameters are controlled. |
Quantitative Data Summary
Table 1: Stability of Leu-enkephalin Analogs in Different Conditions
| Peptide | Condition | Half-life (t½) | Reference |
| Leucine-enkephalin | Human Plasma (37°C) | ~12 minutes | [9] |
| Leucine-enkephalin | Rat Plasma (37°C) | < 10 minutes | [1] |
| [D-Ala², D-Leu⁵]-enkephalin (DADLE) | Rat Jejunum Homogenate | Significantly more stable than Leu-enkephalin | [10] |
| Leucine-enkephalin | Buffered Solution (pH 5.0, 40°C) | Shelf-life (t₉₀) of 48.13 days | [4] |
| [D-Ala²]-Leucine enkephalinamide | Buffered Solution (pH 5.0, 40°C) | Shelf-life (t₉₀) of 50.9 days | [4] |
Table 2: Effect of Protease Inhibitors on Leucine-enkephalin Degradation
| Inhibitor | Target Enzyme(s) | Effect on Stability | Reference |
| Amastatin | Aminopeptidases | Improves stability | [10] |
| Puromycin | Aminopeptidases | Improves stability | [9][10] |
| Bestatin | Aminopeptidases | Improves stability | [9] |
| Bacitracin | Aminopeptidases | Improves stability | [9] |
| Thiorphan | Neutral Endopeptidase (Neprilysin) | Improves stability (in combination with aminopeptidase inhibitors) | [3] |
| Captopril | Angiotensin-Converting Enzyme | No significant improvement for Leu-enkephalin | [10] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Plasma
Objective: To determine the degradation rate of this compound in a plasma sample.
Materials:
-
This compound
-
Human plasma (or other species of interest) with anticoagulant (e.g., K₂-EDTA)[1]
-
Tris-HCl buffer (pH 7.4)
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column
-
Centrifuge
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).[7]
-
Dilute the plasma sample with Tris-HCl buffer (e.g., 1:9 ratio).[9]
-
Pre-incubate the diluted plasma at 37°C for 15 minutes.[1]
-
Add the this compound stock solution to the pre-incubated plasma to achieve the desired final concentration.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately stop the enzymatic reaction by adding an equal volume of ice-cold acetonitrile with 0.1% TFA (protein precipitation).
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analyze the supernatant by reverse-phase HPLC on a C18 column to quantify the remaining amount of intact this compound.
-
Plot the concentration of the peptide against time to determine the degradation kinetics and calculate the half-life.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification
Objective: To separate and quantify this compound from its degradation products.
Materials:
-
HPLC system with UV detector
-
Reverse-phase C18 column (e.g., Vydac)[12]
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound standard
Procedure:
-
Prepare a standard curve of this compound with known concentrations.
-
Set up the HPLC system with the C18 column.
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the standard solutions and the experimental samples.
-
Run a linear gradient of Mobile Phase B to elute the peptide and its fragments. A typical gradient might be from 5% to 60% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Integrate the peak area and use the standard curve to calculate the concentration of the peptide in the samples.
Visualizations
Caption: Enzymatic degradation pathways of this compound.
Caption: Workflow for assessing peptide stability in plasma.
Caption: Troubleshooting logic for loss of peptide activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Aminophosphinic inhibitors as transition state analogues of enkephalin-degrading enzymes: A class of central analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The role of enkephalinergic systems in substance use disorders [frontiersin.org]
- 4. yakhak.org [yakhak.org]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 9. Degradation kinetics of leucine5-enkephalin by plasma samples from healthy controls and various patient populations: in vitro drug effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of various protease inhibitors on the stability and permeability of [D-Ala2,D-Leu5]enkephalin in the rat intestine: comparison with leucine enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enzymatic Degradation of Enkephalins and Prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic degradation of enkephalins.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes responsible for the degradation of enkephalins?
A1: Enkephalins are rapidly hydrolyzed in vivo by several key metallopeptidases. The primary enzymes involved are:
-
Aminopeptidase N (APN): Cleaves the N-terminal Tyr-Gly bond.
-
Neutral Endopeptidase (NEP, Neprilysin): Cleaves the Gly-Phe bond.[1][2]
-
Dipeptidyl Peptidase 3 (DPP3): Also cleaves the Gly-Gly bond.[3]
-
Angiotensin-Converting Enzyme (ACE): Can also contribute to enkephalin degradation.[4][5][6]
Q2: What are the common inhibitors used to prevent enkephalin degradation in experiments?
A2: A variety of inhibitors are used to target the enzymes that degrade enkephalins. These can be used individually to study the role of a specific enzyme or in combination for broader protection. Common inhibitors include:
-
Bestatin: A potent inhibitor of Aminopeptidase N (APN).
-
Thiorphan: A potent inhibitor of Neutral Endopeptidase (NEP) and the active metabolite of racecadotril.[6][7]
-
Racecadotril: A prodrug that is rapidly converted to thiorphan.[7][8]
-
Tynorphin: A potent and specific inhibitor of Dipeptidyl Peptidase 3 (DPP3).[1]
Q3: What is the typical half-life of enkephalins in biological samples?
A3: Enkephalins are characterized by their very short half-life, which is a major challenge in studying their physiological effects.[11] The exact half-life can vary depending on the specific enkephalin (Met- or Leu-enkephalin), the biological matrix (e.g., plasma, brain tissue), and the presence of peptidase inhibitors. In human serum, for example, tynorphin is rapidly cleaved, with only 38% remaining after 2 hours, but its stability is significantly increased in the presence of an aminopeptidase inhibitor.[1]
Troubleshooting Guides
Enzyme Activity Assays
Issue: Low or no detectable enzyme activity.
| Possible Cause | Troubleshooting Step |
| Inactive Enzyme | Ensure the enzyme has been stored correctly at the recommended temperature and has not undergone multiple freeze-thaw cycles. |
| Incorrect Buffer Conditions | Verify the pH, ionic strength, and composition of the assay buffer. Most metallopeptidases have optimal activity at a neutral pH. |
| Substrate Degradation | Prepare fresh substrate solutions for each experiment. Enkephalins can be unstable in solution. |
| Inhibitor Contamination | Ensure that glassware and reagents are free from any residual inhibitors from previous experiments. |
Issue: High background signal in fluorescence-based assays.
| Possible Cause | Troubleshooting Step |
| Autofluorescence of Substrate or Inhibitor | Run a control experiment without the enzyme to measure the background fluorescence of the substrate and inhibitor. |
| Contaminated Reagents | Use high-purity solvents and reagents to prepare buffers and solutions. |
| Incorrect Filter Settings | Ensure that the excitation and emission wavelengths on the fluorometer are correctly set for the specific fluorophore being used. |
HPLC Analysis of Enkephalin Degradation
Issue: Poor peak resolution or broad peaks.
| Possible Cause | Troubleshooting Step |
| Column Contamination | Flush the column with a strong solvent to remove any adsorbed material. Consider using a guard column to protect the analytical column. |
| Inappropriate Mobile Phase | Optimize the mobile phase composition, including the organic solvent concentration and the pH, to improve peak shape. |
| Column Overloading | Reduce the amount of sample injected onto the column. |
Issue: Inconsistent retention times.
| Possible Cause | Troubleshooting Step |
| Fluctuations in Pump Pressure | Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. |
| Temperature Variations | Use a column oven to maintain a constant temperature, as retention times can be sensitive to temperature changes. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase for each set of experiments and ensure it is well-mixed. |
Data Presentation
Table 1: Inhibitor Efficacy (IC50 and Ki Values) for Enkephalin-Degrading Enzymes
| Inhibitor | Target Enzyme | IC50 | Ki | Species/Source |
| Bestatin | Aminopeptidase N (APN) | 5 nM | - | Porcine |
| Thiorphan | Neutral Endopeptidase (NEP) | 1.8 nM | 1.5 nM | Human Recombinant |
| Racecadotril | Neutral Endopeptidase (NEP) | 4500 nM | - | Mouse Brain |
| Tynorphin | Dipeptidyl Peptidase 3 (DPP3) | 0.086 µg/ml | 7.50 x 10⁻⁸ M | Bovine Spinal Cord |
| Kelatorphan | Neutral Endopeptidase (NEP) | - | 1.4 nM | - |
| Dipeptidylaminopeptidase | - | 2 nM | - | |
| Aminopeptidase | - | 7 µM | - |
Note: IC50 and Ki values can vary depending on the experimental conditions, including substrate concentration and enzyme source.
Experimental Protocols
Protocol 1: General Enkephalinase Activity Assay (Fluorescence-Based)
This protocol provides a general method for measuring the activity of enkephalin-degrading enzymes using a fluorogenic substrate.
Materials:
-
Purified enzyme (NEP, APN, or DPP3)
-
Fluorogenic peptide substrate (e.g., specific for the enzyme of interest)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Inhibitor of interest
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in assay buffer.
-
In a 96-well microplate, add the assay buffer, the inhibitor (or vehicle control), and the purified enzyme.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately begin monitoring the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence curve.
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
Protocol 2: HPLC Analysis of Enkephalin Degradation
This protocol outlines a method for analyzing the degradation of enkephalins and their metabolites by HPLC.
Materials:
-
Enkephalin substrate (Met-enkephalin or Leu-enkephalin)
-
Enzyme source (e.g., brain tissue homogenate, purified enzyme)
-
Reaction buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
Inhibitor of interest
-
Quenching solution (e.g., 1 M HCl)
-
HPLC system with a C18 reversed-phase column
-
Mobile phase (e.g., acetonitrile/water gradient with 0.1% trifluoroacetic acid)
-
UV detector (set to 214 nm or 280 nm)
Procedure:
-
Prepare a reaction mixture containing the enkephalin substrate and the enzyme source in the reaction buffer.
-
Add the inhibitor of interest (or vehicle control) to the reaction mixture.
-
Incubate the reaction at 37°C for a specific time course (e.g., 0, 15, 30, 60 minutes).
-
At each time point, stop the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet any precipitated protein.
-
Filter the supernatant through a 0.22 µm filter.
-
Inject a specific volume of the filtered supernatant onto the HPLC system.
-
Separate the enkephalin and its metabolites using a suitable gradient of the mobile phase.
-
Detect the peptides using the UV detector and quantify the peak areas.
-
Calculate the rate of enkephalin degradation and the formation of metabolites over time.
Mandatory Visualizations
Caption: Enzymatic cleavage sites of enkephalins by major degrading enzymes.
Caption: Simplified signaling pathway of enkephalin-activated opioid receptors.
Caption: General experimental workflow for studying enkephalin degradation.
References
- 1. Characterization of tynorphin, a potent endogenous inhibitor of dipeptidyl peptidaseIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Gi alpha subunit - Wikipedia [en.wikipedia.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Frontiers | A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril [frontiersin.org]
- 8. Racecadotril - Wikipedia [en.wikipedia.org]
- 9. In vitro and in vivo effects of kelatorphan on enkephalin metabolism in rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analgesic effects of kelatorphan, a new highly potent inhibitor of multiple enkephalin degrading enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A highly sensitive fluorometric assay for "enkephalinase," a neutral metalloendopeptidase that releases tyrosine-glycine-glycine from enkephalins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Use of Protease Inhibitors in 2-Arg-5-leu-enkephalin Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Arg-5-leu-enkephalin and protease inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why are protease inhibitors necessary in my this compound experiments?
A1: this compound, like other endogenous opioid peptides, is highly susceptible to rapid degradation by various proteases (enkephalinases) present in biological samples such as plasma, tissue homogenates, and cell lysates. This degradation can lead to a very short half-life of the peptide, making it difficult to obtain accurate and reproducible experimental results. Protease inhibitors block the activity of these enzymes, thereby preserving the integrity of this compound and allowing for its effective study.
Q2: What are the primary enzymes that degrade enkephalins?
A2: The main enzymes responsible for enkephalin degradation include aminopeptidases, which cleave the N-terminal tyrosine, and dipeptidyl carboxypeptidases like angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP, also known as neprilysin), which cleave internal peptide bonds.
Q3: Should I use a single protease inhibitor or a cocktail?
A3: For most applications involving complex biological samples, a protease inhibitor cocktail is recommended.[1] Since multiple types of proteases can degrade enkephalins, a single inhibitor is often insufficient to provide complete protection.[1] Cocktails contain a mixture of inhibitors that target a broad spectrum of proteases, including serine, cysteine, aspartic, and metalloproteases, offering more comprehensive protection.
Q4: Can protease inhibitors interfere with my experimental assays?
A4: Yes, some protease inhibitors can interfere with downstream applications. For example, EDTA, a metalloprotease inhibitor, can interfere with assays that require divalent cations, such as some forms of chromatography and 2D gel electrophoresis. It is crucial to choose a protease inhibitor or cocktail that is compatible with your specific experimental workflow. Always consult the manufacturer's instructions and relevant literature.
Q5: How do I choose the right protease inhibitor cocktail?
A5: The choice of cocktail depends on the nature of your sample (e.g., mammalian tissue, plasma, bacterial cells) and your downstream applications. Many commercially available cocktails are formulated for specific sample types. For enkephalin experiments, ensure the cocktail is effective against aminopeptidases and metalloproteases. Some cocktails are available in EDTA-free formulations.
Troubleshooting Guides
Issue 1: Inconsistent or low recovery of this compound.
| Possible Cause | Troubleshooting Step |
| Insufficient Protease Inhibition | Increase the concentration of the protease inhibitor cocktail. If using a 100X stock, you might need to use a 2X or 3X final concentration for samples with high proteolytic activity. Consider adding individual inhibitors known to be effective against enkephalinases, such as amastatin or bestatin (aminopeptidase inhibitors) and thiorphan (a neutral endopeptidase inhibitor). |
| Incomplete Inactivation of Proteases | Ensure protease inhibitors are added to the lysis buffer immediately before use and that the buffer is kept cold. Protease activity can be rapid, even at low temperatures. |
| Inappropriate Inhibitor Cocktail | Verify that your cocktail is effective against the proteases present in your sample. For enkephalins, cocktails should contain inhibitors for aminopeptidases and metalloproteases. |
| Sample Handling | Minimize freeze-thaw cycles of your samples, as this can release additional proteases. Process samples as quickly as possible. |
Issue 2: High variability between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Pipetting of Inhibitors | Ensure the protease inhibitor cocktail is thoroughly mixed before adding it to the lysis buffer, especially for solutions that are suspensions. |
| Degradation of Inhibitors | Check the storage conditions and expiration date of your protease inhibitors. Some inhibitors are unstable in aqueous solutions and should be added fresh. |
| Differential Protease Activity Across Samples | Normalize the amount of tissue or cells used for each replicate to ensure consistent levels of endogenous proteases. |
Issue 3: Protease inhibitors seem to interfere with downstream assays (e.g., receptor binding, immunoassays).
| Possible Cause | Troubleshooting Step |
| Chelating Agents | If using a cocktail containing EDTA, this can interfere with assays requiring divalent cations. Switch to an EDTA-free cocktail and, if necessary, add a different metalloprotease inhibitor that does not chelate ions required for your assay. |
| Inhibitor-Antibody Interaction | In immunoassays, the protease inhibitor might interfere with antibody binding.[2] Run a control with the inhibitor alone to assess for any non-specific effects. Consider diluting the sample after lysis and protease inhibition to reduce the final concentration of the inhibitor in the assay. |
| Alteration of Protein Conformation | Some inhibitors could potentially alter the conformation of the receptor or other proteins involved in the assay. This is rare but can be investigated by comparing results with and without the inhibitor in a simplified, protease-free system if possible. |
Data Presentation
Table 1: Efficacy of Selected Protease Inhibitors on Enkephalin Stability
| Protease Inhibitor | Target Protease Class | Typical Working Concentration | Effect on Enkephalin Stability | Reference |
| Amastatin | Aminopeptidase | 1-10 µM | Effective in improving stability.[3] | [3] |
| Bestatin | Aminopeptidase | 1-10 µM | Potentiates the analgesic effect of enkephalin analogs by inhibiting degradation. | [2][4] |
| Puromycin | Aminopeptidase | Not specified | Effective in improving stability.[3] | [3] |
| Thiorphan | Neutral Endopeptidase (NEP) | 100 µg (in vivo) | Potentiates the inhibition of the tail-flick response by increasing Met-enkephalin levels. | [2] |
| Captopril | Angiotensin-Converting Enzyme (ACE) | Not specified | Did not improve the stability of Leu-Enk in one study.[3] | [3] |
| EDTA | Metalloproteases | 1-5 mM | General metalloprotease inhibitor, often included in cocktails. |
Table 2: Common Components of Commercial Protease Inhibitor Cocktails
| Component | Target Protease(s) | Reversible/Irreversible |
| AEBSF | Serine Proteases | Irreversible |
| Aprotinin | Serine Proteases | Reversible |
| Bestatin | Aminopeptidases | Reversible |
| E-64 | Cysteine Proteases | Irreversible |
| Leupeptin | Serine and Cysteine Proteases | Reversible |
| Pepstatin A | Aspartic Proteases | Reversible |
| EDTA | Metalloproteases | Reversible |
Experimental Protocols
Protocol 1: General Procedure for Sample Preparation with Protease Inhibitors
-
Prepare Lysis Buffer: Prepare your desired lysis buffer (e.g., RIPA, Tris-HCl). Keep it on ice.
-
Add Protease Inhibitors: Immediately before use, add the protease inhibitor cocktail to the lysis buffer at the recommended concentration (e.g., 1:100 for a 100X stock solution). If using individual inhibitors, add them to their final working concentrations. Vortex briefly to mix.
-
Sample Homogenization: Place the tissue or cell pellet in the lysis buffer containing protease inhibitors. Homogenize the sample on ice using a suitable method (e.g., sonication, douncing).
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.
-
Collect Supernatant: Carefully transfer the supernatant, which contains the protein extract, to a new pre-chilled tube.
-
Downstream Analysis: Proceed with your downstream application (e.g., protein quantification, immunoprecipitation, HPLC analysis).
Protocol 2: HPLC-Based Assay for this compound Stability
-
Sample Incubation: Incubate a known concentration of this compound in your biological matrix (e.g., plasma, tissue homogenate) at 37°C. Prepare parallel incubations with and without the protease inhibitor(s) of interest.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.
-
Reaction Quenching: Immediately stop the enzymatic degradation by adding a quenching solution, such as an equal volume of 1 M HCl or by precipitating proteins with an organic solvent like acetonitrile.
-
Sample Preparation for HPLC: Centrifuge the quenched samples to pellet any precipitate. Filter the supernatant through a 0.22 µm filter.
-
HPLC Analysis: Inject the filtered sample onto a reverse-phase HPLC column (e.g., C18). Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to separate the intact this compound from its degradation products.
-
Detection and Quantification: Monitor the elution profile at a specific wavelength (e.g., 214 nm or 280 nm). Quantify the peak area corresponding to the intact peptide at each time point.
-
Data Analysis: Plot the concentration of remaining this compound versus time for each condition (with and without inhibitors). Calculate the half-life of the peptide under each condition to determine the efficacy of the protease inhibitors.
Mandatory Visualization
Caption: Enkephalin degradation pathway and points of protease inhibitor action.
Caption: General experimental workflow for this compound experiments.
References
- 1. graphviz.org [graphviz.org]
- 2. Intrathecal administration of thiorphan and bestatin enhances the antinociception and release of Met-enkephalin induced by beta-endorphin intraventricularly in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. Effect of bestatin and thiorphan on [Met5]enkephalin-Arg6-Phe7-induced analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2-Arg-5-Leu-Enkephalin Dosage for In Vivo Research
Disclaimer: There is currently a limited amount of publicly available research specifically detailing the in vivo dosage and administration protocols for 2-Arg-5-Leu-enkephalin. This technical support guide is based on established principles for similar endogenous opioid peptides and their synthetic analogs. Researchers should consider this a starting point and conduct thorough dose-response studies to determine the optimal dosage for their specific experimental model and objectives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected biological activity?
This compound is an endogenous opioid peptide. Like other enkephalins, it is derived from the precursor protein proenkephalin A.[1] Enkephalins are known to act as neurotransmitters and neuromodulators, primarily by binding to opioid receptors (mu, delta, and kappa) in the central and peripheral nervous systems.[2] Their functions include pain modulation (analgesia), regulation of emotional responses, and involvement in the cardiovascular system.[2][3] The specific activity of the this compound variant is not well-documented in publicly accessible literature.
Q2: What are the key considerations before starting an in vivo experiment with this compound?
Before initiating in vivo studies, researchers should consider the following:
-
Peptide Stability: Native enkephalins are rapidly degraded by peptidases in vivo. It is crucial to ascertain the stability of the this compound preparation being used. Synthetic analogs are often modified to enhance stability and bioavailability.
-
Route of Administration: The choice of administration route (e.g., intravenous, subcutaneous, intracerebroventricular) will significantly impact the required dosage and the observed effects.
-
Animal Model: The species, strain, sex, and age of the animal model can all influence the pharmacokinetic and pharmacodynamic properties of the peptide.
-
Anesthesia: If anesthesia is used, its potential interactions with the opioid peptide should be carefully considered.
-
Endpoint Measurement: The specific behavioral or physiological endpoints being measured will dictate the experimental design, including the timing of administration and observation.
Q3: How do I determine a starting dose for this compound in my in vivo model?
Due to the lack of specific dosage information for this compound, a dose-ranging study is essential. A common approach is to start with a low dose based on data from similar, more well-studied enkephalin analogs and incrementally increase the dose. For example, studies with synthetic Met-enkephalin analogs have used dosages in the microgram range for intracoronary administration in dogs. It is advisable to begin with a dose several orders of magnitude lower than those reported for analogous compounds and carefully observe for any effects or adverse reactions.
Q4: What are some common in vivo models used to assess the effects of enkephalin analogs?
Several well-established in vivo models can be adapted to study the effects of this compound:
-
Analgesia:
-
Tail-flick test: Measures the latency of an animal to withdraw its tail from a noxious heat source.
-
Hot plate test: Measures the latency of an animal to show a pain response (e.g., licking a paw) when placed on a heated surface.
-
Formalin test: Involves injecting a dilute formalin solution into the paw and observing pain-related behaviors.
-
-
Cardiovascular Effects:
-
Blood pressure and heart rate monitoring: Can be performed in anesthetized or conscious animals using telemetry or tail-cuff systems.
-
-
Behavioral Studies:
-
Locomotor activity: Can be assessed to determine any sedative or stimulatory effects.
-
Anxiety and depression models: Such as the elevated plus-maze or forced swim test, can be used to investigate mood-related effects.
-
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No observable effect at the initial dose | - Dose is too low.- Poor peptide stability.- Inappropriate route of administration.- Insufficient statistical power. | - Systematically increase the dose in a dose-escalation study.- Verify the stability of your peptide stock solution and consider co-administration with peptidase inhibitors (use with caution and appropriate controls).- Re-evaluate the route of administration based on the target tissue/organ.- Ensure an adequate number of animals per group to detect a statistically significant effect. |
| High variability in results | - Inconsistent dosing technique.- Biological variability among animals.- Environmental stressors affecting the animals. | - Ensure accurate and consistent administration of the peptide.- Increase the sample size to account for individual differences.- Standardize housing conditions and handling procedures to minimize stress. |
| Adverse effects observed (e.g., respiratory depression, excessive sedation) | - Dose is too high.- Off-target effects. | - Immediately reduce the dose in subsequent experiments.- Monitor animals closely for any signs of distress.- Consider the use of a specific opioid receptor antagonist (e.g., naloxone) to determine if the effects are receptor-mediated. |
| Inconsistent results between experimental days | - Degradation of peptide stock solution.- Circadian rhythm effects. | - Prepare fresh stock solutions for each experiment.- Conduct experiments at the same time of day to minimize the influence of circadian rhythms on physiological responses. |
Experimental Protocols (General Framework)
The following are generalized protocols that should be adapted for this compound based on the specific research question.
Protocol 1: Assessment of Analgesic Effects using the Tail-Flick Test
-
Animal Acclimation: Acclimate rodents to the testing room and handling for at least 3 days prior to the experiment.
-
Baseline Measurement: Determine the baseline tail-flick latency for each animal by applying a radiant heat source to the tail and recording the time to withdrawal. Set a cut-off time (e.g., 10-12 seconds) to prevent tissue damage.
-
Peptide Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, subcutaneous).
-
Post-treatment Measurements: Measure the tail-flick latency at predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Protocol 2: Evaluation of Cardiovascular Effects in Anesthetized Rodents
-
Anesthesia and Surgical Preparation: Anesthetize the animal with an appropriate anesthetic agent. Insert a catheter into the carotid artery for blood pressure measurement and into the jugular vein for drug administration.
-
Stabilization Period: Allow the animal to stabilize for at least 30 minutes after surgery until cardiovascular parameters are stable.
-
Baseline Recording: Record baseline mean arterial pressure (MAP) and heart rate (HR) for a defined period.
-
Peptide Administration: Administer a bolus injection of this compound or vehicle through the venous catheter.
-
Continuous Monitoring: Continuously record MAP and HR for a specified duration after administration (e.g., 60 minutes).
-
Data Analysis: Analyze the changes in MAP and HR from baseline at different time points post-injection.
Visualizing Experimental Concepts
To aid in the conceptualization of experimental design and potential mechanisms of action, the following diagrams are provided.
Caption: A generalized workflow for in vivo experiments.
Caption: Logical flow for a dose-response study.
Caption: Simplified enkephalin signaling pathway.
References
Technical Support Center: Synthesis of Cyclic Enkephalin Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the synthesis of cyclic enkephalin analogs.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of synthesizing cyclic enkephalin analogs over their linear counterparts?
A1: Cyclization is a critical strategy in peptide drug design for several reasons. Cyclic enkephalin analogs generally exhibit enhanced stability against enzymatic degradation, leading to a longer biological half-life. The conformational constraints imposed by cyclization can lead to higher receptor binding affinity and selectivity, as the molecule is locked into a more bioactive conformation. Furthermore, cyclization can improve membrane permeability, a crucial factor for drug efficacy.
Q2: What are the most common strategies for the cyclization of enkephalin analogs?
A2: Several cyclization strategies can be employed, depending on the desired structure of the analog. The most common methods include:
-
Head-to-tail cyclization: Formation of an amide bond between the N-terminal amine and the C-terminal carboxylic acid.
-
Side chain-to-side chain cyclization: Creating a bridge between the side chains of two amino acid residues within the peptide sequence. This can involve forming lactam bridges, disulfide bonds, or other covalent linkages.
-
Side chain-to-backbone cyclization: Linking an amino acid side chain to either the N-terminal amine or the C-terminal carboxyl group.
-
Biaryl cyclization: A specific type of side chain-to-side chain cyclization that forms a direct bond between the aromatic rings of two amino acid residues, such as tyrosine or phenylalanine, often utilizing methods like the Miyaura-Suzuki coupling.
Q3: What are the major challenges encountered during the synthesis of cyclic enkephalin analogs?
A3: Researchers often face several challenges, including:
-
Low cyclization efficiency: The linear peptide precursor must adopt an entropically unfavorable conformation for the reactive ends to come into proximity, which can lead to low yields of the desired cyclic product.
-
Side reactions: Several side reactions can occur, such as epimerization at the C-terminal amino acid, intermolecular oligomerization leading to cyclic dimers or trimers, and the formation of byproducts like diketopiperazines and aspartimides.
-
Poor solubility: Fully protected linear peptides can have poor solubility in the organic solvents used for cyclization, leading to heterogeneous reaction conditions and reduced efficiency.
-
Purification difficulties: The final cyclic product often needs to be separated from unreacted linear peptide, oligomeric byproducts, and diastereomers, which can be challenging.
Troubleshooting Guides
Issue 1: Low Yield of the Cyclic Monomer
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Intermolecular Oligomerization | Perform the cyclization reaction under high dilution conditions (typically ≤1 mM). The "pseudo-dilution" effect of solid-phase synthesis can also favor intramolecular cyclization. | Increased yield of the cyclic monomer relative to oligomers. |
| Unfavorable Conformation of the Linear Precursor | Introduce turn-inducing elements (e.g., proline or D-amino acids) into the peptide sequence to pre-organize the linear precursor for cyclization. | Improved cyclization efficiency due to a more favorable pre-cyclization conformation. |
| Inefficient Coupling Reagent | Screen a variety of coupling reagents. Phosphonium salts (e.g., PyBOP, HBTU) and carbodiimides (e.g., DIC) with additives (e.g., HOBt, Oxyma) are commonly used. The choice of reagent can significantly impact yield. | Identification of an optimal coupling reagent for the specific peptide sequence, leading to higher yields. |
| Poor Solubility of the Linear Peptide | Test a range of aprotic solvents (e.g., DMF, NMP, DCM) or solvent mixtures to improve the solubility of the protected linear peptide. | A homogeneous reaction mixture and improved cyclization efficiency. |
Troubleshooting Low Cyclization Yield
Caption: A decision tree for troubleshooting low cyclization yields.
Issue 2: Presence of Impurities and Side Products
Common Side Reactions and Mitigation Strategies
| Side Reaction | Description | Mitigation Strategy |
| Epimerization | Loss of stereochemical integrity at the C-terminal amino acid during activation for cyclization, leading to diastereomeric impurities that are difficult to separate. | Use coupling reagents known to suppress racemization (e.g., addition of HOBt or Oxyma). Lowering the reaction temperature can also reduce the rate of epimerization. |
| Diketopiperazine (DKP) Formation | An intramolecular cyclization involving the first two amino acids of a peptide chain, leading to chain termination. This is common when proline is in the second position. | Use dipeptide building blocks for the first two amino acids. Choose a resin and protecting group strategy that minimizes DKP formation. |
| Aspartimide Formation | The side chain of an aspartic acid residue can form a cyclic imide, which can then rearrange to form β-aspartyl peptides. | Use protecting groups on the aspartic acid side chain that are more resistant to base-catalyzed cyclization. The addition of HOBt to the piperidine solution for Fmoc deprotection can also help. |
Common Side Reactions in Fmoc-SPPS
Caption: Common side reactions encountered during Fmoc-SPPS.
Experimental Protocols
Protocol 1: General Solid-Phase Synthesis of a Linear Enkephalin Analog
This protocol outlines the manual solid-phase synthesis of a linear enkephalin analog using Fmoc chemistry on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Coupling reagent (e.g., HATU) and base (e.g., DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Washing solutions: DMF, DCM, Methanol
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq), HATU (3 eq), and DIPEA (6 eq) in DMF.
-
Add the activation mixture to the resin.
-
Agitate at room temperature for 1-2 hours.
-
Perform a Kaiser test to monitor the completion of the coupling reaction.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the enkephalin sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
-
Resin Washing and Drying: Wash the resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the peptidyl-resin under vacuum.
Protocol 2: On-Resin Cyclization (Side Chain-to-Side Chain Lactam Bridge)
This protocol describes the formation of a lactam bridge between the side chains of Aspartic Acid (Asp) and Lysine (Lys) on the resin.
Prerequisites: The linear peptide is synthesized with Asp(OAll) and Lys(Fmoc) side-chain protecting groups. The N-terminal amino group is protected (e.g., with Boc).
Procedure:
-
Selective Deprotection of Lysine: Remove the Fmoc group from the Lysine side chain using 20% piperidine in DMF, as described in Protocol 1, step 2.
-
Selective Deprotection of Aspartic Acid: Remove the Allyl (All) ester from the Aspartic Acid side chain using a palladium catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane) in DCM. This reaction is typically performed under an inert atmosphere.
-
On-Resin Cyclization:
-
Wash the resin thoroughly to remove the deprotection reagents.
-
Add a solution of a coupling reagent (e.g., PyBOP, 3 eq) and a base (e.g., DIPEA, 6 eq) in DMF to the resin.
-
Agitate the reaction mixture at room temperature for 12-24 hours.
-
Monitor the progress of the cyclization by taking small resin samples for cleavage and LC-MS analysis.
-
-
Washing: Once the cyclization is complete, wash the resin thoroughly with DMF and DCM.
Protocol 3: Cleavage from the Resin and Final Deprotection
Materials:
-
Cleavage cocktail: e.g., 95% TFA, 2.5% water, 2.5% TIS (triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Place the dry, cyclized peptidyl-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether (2x).
-
Dry the crude peptide under vacuum.
Protocol 4: Purification by Reverse-Phase HPLC
Materials:
-
HPLC system with a C18 column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
Procedure:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Solvent A and B).
-
Filter the sample through a 0.22 µm syringe filter.
-
Equilibrate the C18 column with the starting percentage of Solvent B (e.g., 5% B).
-
Inject the sample onto the column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% B over 40 minutes).
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peaks.
-
Analyze the collected fractions by LC-MS to identify the fraction containing the desired cyclic peptide.
-
Pool the pure fractions and lyophilize to obtain the final product.
General Workflow for Synthesis of Cyclic Enkephalin Analogs
Caption: A general experimental workflow for the synthesis of cyclic enkephalin analogs.
Technical Support Center: Overcoming Poor Blood-Brain Barrier Penetration of Enkephalins
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in delivering enkephalins across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles to delivering native enkephalins to the central nervous system (CNS)?
A1: The primary obstacles are two-fold:
-
Poor Blood-Brain Barrier (BBB) Permeability: Enkephalins are small, hydrophilic peptides, which inherently limits their ability to passively diffuse across the lipophilic BBB.
-
Rapid Enzymatic Degradation: Enkephalins are quickly broken down in the bloodstream and at the BBB by various peptidases, such as aminopeptidase M (APM) and neutral endopeptidase (NEP). This rapid degradation significantly reduces the amount of active enkephalin that reaches the brain.[1]
Q2: What are the main strategies to enhance enkephalin delivery across the BBB?
A2: The main strategies can be broadly categorized as follows:
-
Chemical Modification (Prodrugs & Analogues): This involves modifying the enkephalin structure to increase its lipophilicity and stability. Examples include the addition of a 9-fluorenylmethoxycarbonyl (Fmoc) group or glycosylation.[2]
-
Carrier-Mediated Transport (Nanoparticles & Liposomes): This approach encapsulates enkephalins within nanocarriers to protect them from degradation and facilitate their transport across the BBB.
-
Inhibition of Enzymatic Degradation: Co-administration of peptidase inhibitors can protect enkephalins from breakdown, thereby increasing their concentration and potential for BBB penetration.[1]
-
Alternative Routes of Administration: Intranasal delivery, for example, can bypass the BBB to a certain extent by utilizing the olfactory and trigeminal neural pathways.[3]
Q3: How does increasing lipophilicity improve BBB penetration of enkephalins?
A3: The BBB is primarily composed of endothelial cells with tight junctions, forming a lipid-rich barrier. Increasing the lipophilicity of enkephalins, for instance by creating prodrugs, enhances their ability to passively diffuse across this lipid membrane, thereby improving their entry into the brain.
Troubleshooting Guides
Issue 1: Low Analgesic Effect Observed in Animal Models After Systemic Administration of Modified Enkephalins
| Possible Cause | Troubleshooting Suggestion |
| Insufficient BBB Penetration | * Verify the lipophilicity of your modified enkephalin. Consider further modifications to increase the partition coefficient (LogP). * Quantify the brain-to-plasma concentration ratio of your compound using techniques like in situ brain perfusion. |
| Rapid In Vivo Conversion/Degradation of Prodrug | * Assess the metabolic stability of your prodrug in mouse serum and brain homogenates.[4] * If conversion is too rapid, consider modifying the linker or promoiety to slow down hydrolysis. |
| Low Receptor Affinity of the Modified Enkephalin | * Perform in vitro receptor binding assays to ensure the modification has not significantly reduced the affinity for opioid receptors. |
| Inefficient Release of Active Enkephalin in the CNS | * For carrier systems, ensure the release kinetics are appropriate for achieving therapeutic concentrations in the brain. |
Issue 2: High Variability in In Vivo Analgesia Studies (e.g., Hot-Plate Test)
| Possible Cause | Troubleshooting Suggestion |
| Inconsistent Drug Administration | * Ensure precise and consistent dosing for all animals. For intravenous injections, confirm proper vein cannulation. |
| Animal Stress | * Acclimatize animals to the experimental setup and handling to minimize stress-induced analgesia. |
| Incorrect Endpoint Measurement | * Clearly define and consistently measure the behavioral endpoint (e.g., paw licking, jumping). Use a cut-off time to avoid tissue damage. |
| Pharmacokinetic Variability | * Consider potential differences in metabolism and clearance between individual animals. Increase the sample size to improve statistical power. |
Issue 3: Poor Encapsulation Efficiency of Enkephalins in Nanoparticles
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal Nanoparticle Formulation | * Optimize the polymer/lipid concentration, surfactant type and concentration, and drug-to-polymer/lipid ratio. |
| Inappropriate pH during Formulation | * Adjust the pH of the aqueous phase to optimize the charge and solubility of both the enkephalin and the nanoparticle components. |
| Inefficient Polymerization/Assembly | * For polymeric nanoparticles, ensure complete polymerization by controlling reaction time and temperature. For liposomes, optimize the hydration and sonication/extrusion steps. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on enhancing enkephalin BBB penetration.
Table 1: In Vitro BBB Permeability of Enkephalin Analogues and Prodrugs
| Compound | Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) | Fold Increase vs. Parent Compound | Reference |
| [Met⁵]enkephalin | Not Reported | - | [1] |
| [Met⁵]enkephalin + APM/ACE Inhibitors | Not Reported | 4-fold | [1] |
| DPDPE | Not Reported | 4-fold vs. Met-Enk | [1] |
| Enkephalin Analog 6 (apical-to-basolateral) | 0.38 | Not Applicable | [5] |
| Enkephalin Analog 6 (basolateral-to-apical) | 0.83 | Not Applicable | [5] |
Table 2: In Vivo Brain Uptake and Analgesic Effects of Modified Enkephalins
| Formulation | Administration Route | Metric | Result | Reference |
| Leucine⁵-enkephalin-palmitate in chitosan nanoparticles | Oral | Brain Drug Levels | 67% increase | [6] |
| Leucine⁵-enkephalin-palmitate in chitosan nanoparticles | Intravenous | Brain Drug Levels | 50% increase | [6] |
| Fmoc-Met-Enkephalin | Intraperitoneal | Analgesic Effect | Pronounced antinociceptive response | [2] |
| Cationized-HSA-Fmoc-Enkephalin | Intraperitoneal | Analgesic Effect | Pronounced antinociceptive response | [2] |
| Leucine⁵-enkephalin in polymer nanoparticles (NM0127) | Intranasal | Brain Delivery | Exclusive delivery to the brain | [3][7] |
Experimental Protocols
Protocol 1: In Situ Brain Perfusion for BBB Permeability Assessment
Objective: To quantify the rate of transport of an enkephalin analogue or prodrug across the BBB in a live animal model.
Materials:
-
Anesthetized rat or mouse
-
Perfusion pump
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer) containing the test compound at a known concentration
-
Surgical instruments for cannulation
-
Brain tissue homogenization buffer
-
Analytical equipment for quantifying the test compound (e.g., LC-MS/MS)
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Expose the common carotid artery and external carotid artery through a midline cervical incision.
-
Ligate the external carotid artery and place a cannula into the common carotid artery, pointing towards the brain.
-
Begin perfusion with the buffer containing the test compound at a constant flow rate.
-
After a predetermined time (e.g., 1, 2, 5, 10 minutes), stop the perfusion and decapitate the animal.
-
Dissect the brain and homogenize the tissue.
-
Analyze the concentration of the test compound in the brain homogenate and the perfusion buffer.
-
Calculate the brain uptake clearance (K_in) or permeability-surface area (PS) product.
Protocol 2: Hot-Plate Test for Analgesia Assessment
Objective: To evaluate the analgesic effect of an enkephalin formulation by measuring the latency of a pain response to a thermal stimulus.
Materials:
-
Hot-plate apparatus with adjustable temperature
-
Transparent observation cylinder
-
Timer
-
Test animals (mice or rats)
Procedure:
-
Set the hot-plate temperature to a constant, non-injurious level (e.g., 55°C).
-
Administer the enkephalin formulation or vehicle control to the animals.
-
At a predetermined time post-administration, place an animal on the hot plate within the transparent cylinder.
-
Start the timer immediately.
-
Observe the animal for nocifensive behaviors, such as hind paw licking, flicking, or jumping.
-
Stop the timer at the first sign of a defined nocifensive behavior and record the latency.
-
Remove the animal from the hot plate immediately.
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage. If the animal does not respond within the cut-off time, remove it and record the maximum latency.
-
Compare the latencies between the treated and control groups.
Visualizations
Caption: Enkephalin signaling pathway.
Caption: Experimental workflow for developing BBB-penetrant enkephalins.
References
- 1. Effect of peptidases at the blood brain barrier on the permeability of enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Delivery of neuropeptides from the periphery to the brain: studies with enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. virpaxpharma.com [virpaxpharma.com]
- 4. Enkephalin analog prodrugs: assessment of in vitro conversion, enzyme cleavage characterization and blood-brain barrier permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multifunctional Enkephalin Analogs with a New Biological Profile: MOR/DOR Agonism and KOR Antagonism [mdpi.com]
- 6. A prodrug nanoparticle approach for the oral delivery of a hydrophilic peptide, leucine(5)-enkephalin, to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nanoparticulate peptide delivery exclusively to the brain produces tolerance free analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting radioligand binding assay inconsistencies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with radioligand binding assays.
Troubleshooting Guides
High Non-Specific Binding
Question: My radioligand binding assay shows high non-specific binding (NSB). What are the potential causes and how can I reduce it?
Answer:
High non-specific binding can obscure the specific binding signal, leading to inaccurate determination of receptor affinity (Kd) and density (Bmax). Non-specific binding is typically defined as the binding of the radioligand to components other than the receptor of interest, such as lipids, proteins, and the filter apparatus itself.[1] Ideally, non-specific binding should constitute less than 50% of the total binding at the highest radioligand concentration used.[2]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Radioligand Issues | Use a lower concentration of radioligand. A common starting point is a concentration at or below the Kd value.[3] Check the purity of the radioligand. Impurities can contribute to high NSB. Ensure the radiochemical purity is typically >90%.[3] Consider the hydrophobicity of the radioligand. Hydrophobic ligands tend to exhibit higher non-specific binding.[3] |
| Tissue/Cell Preparation | Reduce the amount of membrane protein. A typical range for most receptor assays is 100-500 µg of membrane protein.[4] It may be necessary to titrate the amount of cell membrane to optimize the assay.[3] Ensure proper homogenization and washing of membranes to remove endogenous ligands and other interfering substances. |
| Assay Conditions | Optimize incubation time and temperature. Shorter incubation times can sometimes reduce NSB, but ensure equilibrium is reached for specific binding.[4] Modify the assay buffer. Including agents like bovine serum albumin (BSA), salts, or detergents can help reduce non-specific interactions.[3] Coating filters with BSA can also be beneficial.[3] Increase the volume and/or number of wash steps. Use ice-cold wash buffer to minimize dissociation of the specific radioligand-receptor complex during washing.[5] |
| Unlabeled Ligand | Use a high concentration of a structurally different unlabeled ligand to define NSB. A common practice is to use the unlabeled ligand at a concentration 100 times its Kd or 1000 times the highest radioligand concentration.[1][2][6] Using a ligand that is structurally different from the radioligand can prevent both from binding to the same non-specific sites.[7] |
| Filter and Apparatus | Pre-soak filters in buffer or a solution of a blocking agent like polyethyleneimine (PEI) to reduce radioligand binding to the filter itself. Use appropriate filter material. Glass fiber filters are common, but different types may be tested to find one with the lowest NSB for your specific assay. |
Low Specific Binding or No Detectable Signal
Question: I am observing very low or no specific binding in my assay. What could be the problem?
Answer:
Low specific binding can make it difficult to obtain reliable data and may indicate issues with the experimental setup, reagents, or the biological preparation.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Receptor Source | Confirm the presence and activity of the receptor. The tissue or cell preparation may have a low density of the target receptor, or the receptors may have been degraded during preparation.[8] Use membranes from cells over-expressing the receptor of interest to increase the signal.[3] |
| Radioligand Issues | Increase the radioligand concentration. While high concentrations can increase NSB, a concentration that is too low may not be detectable. A range of 0.1-10 times the Kd is often recommended for saturation experiments.[2][4] Check the specific activity of the radioligand. A high specific activity is crucial for detecting low receptor numbers. For tritiated ([³H]) ligands, a specific activity above 20 Ci/mmol is ideal.[3] Verify the age and storage of the radioligand. Radiochemicals decay over time, leading to decreased specific activity and purity.[3] |
| Assay Conditions | Ensure equilibrium has been reached. Incubation times that are too short will result in an underestimation of binding. The time required to reach equilibrium should be determined experimentally.[4][9] Check the composition of the assay buffer. pH, ionic strength, and the presence of specific ions can significantly impact ligand binding.[10] |
| Separation of Bound and Free Ligand | Optimize the washing procedure. Overly stringent washing (e.g., too many washes, long wash times) can cause dissociation of the specific radioligand-receptor complex.[11] Ensure the filtration or centrifugation method is efficient in separating bound from free radioligand. Inefficient separation can lead to loss of the bound complex.[8] |
Poor Reproducibility and High Variability
Question: My results are inconsistent between experiments or have high variability within an experiment. How can I improve reproducibility?
Answer:
Poor reproducibility can stem from a variety of factors, from inconsistent technique to reagent variability. Standardizing the assay protocol is key to achieving consistent results.[10]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Pipetting and Dispensing | Calibrate and maintain pipettes regularly. Inaccurate pipetting can introduce significant error. Use consistent pipetting techniques. Reverse pipetting can be useful for viscous solutions. |
| Reagent Preparation and Handling | Prepare reagents in large batches and aliquot to minimize batch-to-batch variability.[10] Ensure complete mixing of all solutions before dispensing. |
| Assay Protocol | Develop and strictly adhere to a standardized protocol for all steps of the assay.[10] Ensure consistent incubation times and temperatures for all samples.[10] |
| Data Analysis | Use appropriate non-linear regression analysis for curve fitting.[12] Ensure that the model used for data fitting accurately represents the binding process. [10] |
| Personnel | Provide thorough training to all personnel performing the assays to ensure consistent execution of the protocol.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the difference between a saturation binding assay and a competition binding assay?
A1:
-
Saturation binding assays are used to determine the density of receptors (Bmax) and the affinity of the radioligand for the receptor (Kd).[13] In this assay, increasing concentrations of the radioligand are incubated with a fixed amount of receptor preparation.[14]
-
Competition binding assays are used to determine the affinity (Ki) of an unlabeled test compound for a receptor.[13] These assays involve incubating a fixed concentration of radioligand with the receptor preparation in the presence of varying concentrations of the unlabeled competitor compound.[14]
Q2: How do I choose the right radioligand?
A2: An ideal radioligand should possess the following characteristics:
-
High affinity (low Kd): This allows for the use of low concentrations, which helps to minimize non-specific binding.
-
High specific activity: This is essential for detecting a small number of receptors.[3]
-
Low non-specific binding. [3]
-
High selectivity for the receptor of interest.[3]
-
Chemical stability and a reasonable shelf-life.[3]
Q3: What are kinetic binding assays used for?
A3: Kinetic binding assays are used to determine the association rate constant (kon) and the dissociation rate constant (koff) of a radioligand.[13] These parameters provide additional information for optimizing assay conditions, such as determining the appropriate incubation time to reach equilibrium.[14] The equilibrium dissociation constant (Kd) can also be calculated from the ratio of koff to kon.[15]
Q4: How can I be sure my assay has reached equilibrium?
A4: To determine if your assay has reached equilibrium, you should perform a time-course experiment. Incubate the radioligand with the receptor preparation for varying amounts of time and measure the specific binding at each time point. Equilibrium is reached when the amount of specific binding no longer increases with longer incubation times.[4] Failure to reach equilibrium can lead to an overestimation of the Kd value.[9]
Experimental Protocols & Workflows
Saturation Binding Assay Protocol
This protocol outlines the general steps for performing a saturation binding experiment to determine the Kd and Bmax of a radioligand.
-
Prepare Reagents:
-
Assay Buffer: Prepare a suitable buffer with the appropriate pH and ionic strength for the receptor system being studied.
-
Radioligand Stock Solution: Prepare a high-concentration stock solution of the radioligand.
-
Unlabeled Ligand Stock Solution: Prepare a high-concentration stock solution of an appropriate unlabeled ligand to determine non-specific binding.
-
Receptor Preparation: Prepare a membrane homogenate or cell suspension containing the receptor of interest.
-
-
Set up Assay Tubes:
-
Total Binding Tubes: Add increasing concentrations of the radioligand to a series of tubes. The concentration range should typically span from 0.1 to 10 times the expected Kd.[4]
-
Non-Specific Binding Tubes: Add the same increasing concentrations of radioligand to a parallel set of tubes. In addition, add a high concentration of the unlabeled ligand (e.g., 100-1000 times its Ki) to saturate the specific binding sites.[2]
-
-
Incubation:
-
Add the receptor preparation to all tubes to initiate the binding reaction.
-
Incubate all tubes at a constant temperature for a sufficient time to reach equilibrium. This time should be determined from prior kinetic experiments.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (CPM from tubes with unlabeled ligand) from the total binding (CPM from tubes without unlabeled ligand) at each radioligand concentration.
-
Plot the specific binding as a function of the free radioligand concentration.
-
Analyze the data using non-linear regression to fit a one-site binding model and determine the Kd and Bmax values.
-
Caption: Workflow for a saturation radioligand binding assay.
Troubleshooting Logic Diagram
This diagram provides a logical workflow for troubleshooting common issues in radioligand binding assays.
Caption: A decision tree for troubleshooting radioligand binding assays.
References
- 1. graphpad.com [graphpad.com]
- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 7. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radioligand binding methods: practical guide and tips [scite.ai]
- 9. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. swordbio.com [swordbio.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. Analyzing radioligand binding data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
minimizing non-specific binding in enkephalin receptor studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding during enkephalin receptor experiments.
Troubleshooting Guides
High non-specific binding can obscure specific signals and lead to inaccurate data interpretation. This guide provides a systematic approach to identifying and mitigating common causes of this issue.
Problem: High Non-Specific Binding in Radioligand Binding Assays
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Blocking Agent | Optimize the concentration of the blocking agent (e.g., Bovine Serum Albumin - BSA). If using BSA, test a range of concentrations (e.g., 0.1% to 5%).[1][2][3] Consider using alternative blocking agents like non-fat dry milk or normal serum from the same species as the secondary antibody.[2] | Reduction in background binding to the filter and/or plate wells. |
| Inefficient Washing | Increase the number and/or volume of wash steps. Ensure the wash buffer is ice-cold to minimize dissociation of the specifically bound ligand.[4] | Removal of unbound and non-specifically bound radioligand, leading to a lower background signal. |
| Incorrect Buffer Composition | Optimize the pH and ionic strength of the binding and wash buffers.[5][6] Test different buffer formulations (e.g., Tris-HCl, HEPES) and salt concentrations (e.g., NaCl, MgCl2).[6][7] | Improved receptor stability and reduced non-specific interactions between the ligand and the membrane preparation or assay components. |
| Excessive Radioligand Concentration | Titrate the radioligand concentration to find the optimal balance between specific and non-specific binding. Ideally, the concentration should be at or below the Kd of the ligand for the receptor.[8] | Lowering the radioligand concentration will decrease non-specific binding, which is often proportional to the ligand concentration.[8] |
| Inappropriate Incubation Conditions | Optimize incubation time and temperature. Shorter incubation times or lower temperatures can sometimes reduce non-specific binding.[9] | Minimized ligand degradation and reduced hydrophobic interactions that contribute to non-specific binding. |
| Poor Membrane Preparation Quality | Ensure the membrane preparation is of high quality and free of contaminants. Use protease inhibitors during preparation to prevent receptor degradation.[7][10][11] | A cleaner membrane preparation will have fewer non-specific binding sites. |
| Filter Binding Issues | Pre-soak filters in a solution like 0.3% polyethyleneimine (PEI) to reduce radioligand binding to the filter itself.[4] Test different types of filter materials. | Reduced background signal originating from the filter paper. |
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it important to minimize it in enkephalin receptor studies?
A1: Non-specific binding refers to the interaction of a radioligand or test compound with components in the assay system other than the target enkephalin receptor.[12] This can include binding to the filter paper, assay tubes, or other proteins in the membrane preparation.[12] It is crucial to minimize non-specific binding because it contributes to the background signal, which can mask the true specific binding to the enkephalin receptors. High non-specific binding reduces the signal-to-noise ratio, making it difficult to obtain accurate measurements of receptor affinity and density.[8]
Q2: How do I determine the level of non-specific binding in my assay?
A2: Non-specific binding is determined by measuring the amount of radioligand bound in the presence of a high concentration of a non-labeled competitor that saturates the target receptors.[12] For enkephalin receptors, a non-selective opioid receptor antagonist like naloxone or naltrexone is commonly used for this purpose.[13][14] The concentration of the competitor should be high enough (typically 100 to 1000-fold higher than the radioligand concentration) to displace all specific binding. The remaining bound radioactivity is considered non-specific.[14]
Q3: What are the most common blocking agents used to reduce non-specific binding, and what are their recommended concentrations?
A3: Commonly used blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and normal serum.[2][3] BSA is frequently used at concentrations ranging from 0.1% to 5% (w/v).[15] Non-fat dry milk is also effective, often used at 5% (w/v). Normal serum, typically from the same species as the secondary antibody in immunoassays, is used at a concentration of 5-10%.[15] The optimal blocking agent and its concentration should be determined empirically for each specific assay.
Q4: Can the composition of my assay buffer affect non-specific binding?
A4: Yes, the buffer composition can significantly impact non-specific binding. Factors such as pH and ionic strength can influence the charge and conformation of both the receptor and the ligand, affecting their interaction.[5] It is important to use a buffer that maintains the physiological pH range for the receptor (typically pH 7.4). The addition of salts like NaCl and MgCl2 can also modulate binding and should be optimized.[6][7][16]
Q5: What is the ideal incubation time and temperature for an enkephalin receptor binding assay?
A5: The ideal incubation time and temperature depend on the specific ligand and receptor being studied and should be determined experimentally by conducting time-course and temperature-dependence experiments. A common starting point for incubation is 60 minutes at 30°C or room temperature.[4] The goal is to reach equilibrium for specific binding while keeping non-specific binding to a minimum. Lower temperatures (e.g., 4°C) may require longer incubation times to reach equilibrium but can sometimes reduce non-specific binding.[9]
Quantitative Data Summary
Table 1: Common Buffer Components for Enkephalin Receptor Binding Assays
| Component | Typical Concentration | Purpose | Reference(s) |
| Tris-HCl | 50 mM | Buffering agent to maintain pH | [4] |
| HEPES | 20-50 mM | Buffering agent to maintain pH | [7][16] |
| MgCl2 | 5-10 mM | Divalent cation, can be essential for receptor conformation and G-protein coupling | [4][16] |
| NaCl | 100-150 mM | Modulates receptor affinity and reduces ionic interactions | [6][16] |
| EDTA | 0.1-2 mM | Chelates divalent cations, can be included to inhibit metalloproteases | [4][5] |
| Sucrose | 10% (in storage buffer) | Cryoprotectant for membrane preparations | [4][10] |
Table 2: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages | Reference(s) |
| Bovine Serum Albumin (BSA) | 0.1% - 5% (w/v) | Readily available, well-characterized, effective at reducing hydrophobic interactions. | Can contain impurities that may interfere with some assays. | [1][2][3] |
| Non-fat Dry Milk | 5% (w/v) | Inexpensive, effective for many applications. | Contains phosphoproteins which can interfere with phosphorylation studies. May contain endogenous biotin. | [2][3] |
| Normal Serum | 5% - 10% (v/v) | Can be very effective, especially when from the same species as a secondary antibody. | More expensive, can have lot-to-lot variability. | [2][15] |
Experimental Protocols
Protocol 1: Membrane Preparation from Cultured Cells
-
Grow cells expressing the enkephalin receptor of interest to confluency.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells into ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer or by sonication on ice.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in an appropriate assay buffer or a storage buffer containing a cryoprotectant like sucrose.[4][10]
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).
-
Store the membrane aliquots at -80°C until use.
Protocol 2: Radioligand Binding Assay (Filtration Method)
-
Thaw the prepared membrane aliquots on ice.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, membrane preparation, and radioligand.
-
Non-specific Binding: Assay buffer, membrane preparation, radioligand, and a saturating concentration of a non-labeled competitor (e.g., 10 µM naloxone).[14]
-
Test Compound: Assay buffer, membrane preparation, radioligand, and varying concentrations of the test compound.
-
-
Incubate the plate at a predetermined optimal temperature and time (e.g., 60 minutes at 30°C) with gentle agitation.[4]
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% PEI.[4]
-
Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.[4]
-
Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
Visualizations
Caption: Enkephalin receptor signaling pathway.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Troubleshooting decision tree for high non-specific binding.
References
- 1. researchgate.net [researchgate.net]
- 2. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 3. Comparison of different blocking agents and nitrocelluloses in the solid phase detection of proteins by labelled antisera and protein A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Molecular Control of δ-Opioid Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Receptor binding and G-protein activation by new Met5-enkephalin-Arg6-Phe7 derived peptides [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. resources.revvity.com [resources.revvity.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Tactics for preclinical validation of receptor-binding radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of methionine-enkephalin and naloxone binding sites in regions of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Non-specific binding of antibodies in immunohistochemistry: fallacies and facts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Strategies to Reduce 2-Arg-5-Leu-Enkephalin Degradation in Plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 2-Arg-5-Leu-enkephalin in plasma.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in plasma?
A1: this compound, an endogenous opioid peptide, is rapidly broken down in plasma by specific enzymes. The primary routes of degradation are cleavage of the Tyr¹-Arg² bond by aminopeptidases and hydrolysis of the Gly³-Phe⁴ bond by neutral endopeptidase (NEP), also known as neprilysin or enkephalinase.
Q2: What is the typical half-life of unmodified this compound in human plasma?
A2: The half-life of unmodified enkephalins in plasma is very short, typically in the range of a few minutes. This rapid degradation severely limits its therapeutic potential.
Q3: What are the main strategies to prevent the degradation of this compound?
A3: There are two primary strategies to enhance the stability of this compound in plasma:
-
Enzyme Inhibition: Using specific inhibitors to block the activity of the degrading enzymes (aminopeptidases and neprilysin).
-
Structural Modification: Altering the peptide's structure to make it resistant to enzymatic cleavage.
Q4: Which enzyme inhibitors are most effective?
A4: Dual inhibitors that target both aminopeptidases and neprilysin simultaneously, often referred to as dual enkephalinase inhibitors (DENKIs), have been shown to be more effective than single-enzyme inhibitors. This approach provides a more complete protection of the peptide.
Q5: What types of structural modifications can increase the stability of this compound?
A5: Key structural modifications include:
-
D-Amino Acid Substitution: Replacing a naturally occurring L-amino acid with its D-isomer at the second position (e.g., [D-Ala²]-Leu-enkephalin) can significantly increase resistance to aminopeptidase cleavage.
-
Cyclization: Creating a cyclic analog of the peptide can restrict its conformation, making it a poor substrate for degrading enzymes.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at reducing this compound degradation.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in replicate measurements of peptide concentration. | 1. Inconsistent sample handling and storage. 2. Issues with the analytical method (e.g., HPLC). 3. Adsorption of the peptide to labware. | 1. Ensure consistent timing for sample processing and storage at -80°C. Avoid repeated freeze-thaw cycles. 2. Validate the analytical method for linearity, precision, and accuracy. Check for column degradation or mobile phase inconsistencies. 3. Use low-protein-binding tubes and pipette tips. |
| Inhibitor cocktail does not effectively prevent degradation. | 1. Incorrect concentration of inhibitors. 2. Instability of the inhibitors in the plasma matrix. 3. Use of a single inhibitor when multiple enzymes are active. | 1. Optimize the concentration of each inhibitor. 2. Check the stability of the inhibitors under the experimental conditions. Prepare fresh stock solutions. 3. Use a dual inhibitor or a cocktail of inhibitors targeting both aminopeptidases and neprilysin. |
| Precipitation of plasma proteins is incomplete, leading to interference in analysis. | 1. Inefficient protein precipitation agent. 2. Incorrect ratio of precipitant to plasma. | 1. Acetonitrile is a commonly used and effective precipitant. Other organic solvents like methanol or ethanol can also be tested. 2. A typical starting ratio is 3:1 (precipitant:plasma). This may need to be optimized. |
| Synthetic peptide analog shows poor stability. | 1. The specific modification may not protect against all relevant plasma peptidases. 2. The analog may be susceptible to other degradation pathways. | 1. Characterize the cleavage products to identify the responsible enzymes. 2. Consider combining structural modification with the use of enzyme inhibitors. |
Data Presentation
Table 1: Efficacy of Different Strategies in Extending the Half-Life of Leu-Enkephalin Analogs in Plasma
| Strategy | Compound/Inhibitor | Half-life (t½) in min | Fold Increase vs. Control | Reference |
| Control | Leu-Enkephalin | ~2-5 | - | [1] |
| Aminopeptidase Inhibition | Bestatin | Increased | Variable | [2] |
| Neprilysin Inhibition | Thiorphan | Increased | Variable | [2] |
| Dual Inhibition | Kelatorphan | Significantly Increased | > Control | [3] |
| Structural Modification | [D-Ala², D-Leu⁵]-enkephalin (DADLE) | Significantly Increased | > Control | [2] |
Note: Specific half-life values can vary depending on the experimental conditions and the species from which the plasma is derived. The table provides a qualitative comparison based on available literature.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay for this compound using HPLC
This protocol outlines the steps to determine the degradation rate of this compound in plasma.
Materials:
-
This compound peptide standard
-
Human plasma (or other species of interest), collected with an anticoagulant (e.g., EDTA)
-
Enzyme inhibitors (e.g., bestatin, captopril, thiorphan, or a dual inhibitor)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Water, HPLC grade
-
Microcentrifuge tubes (low-protein-binding)
-
Refrigerated microcentrifuge
-
HPLC system with a C18 column and UV detector (detection at ~214 nm or 280 nm)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in water or a suitable buffer (e.g., 1 mg/mL).
-
Prepare stock solutions of enzyme inhibitors in their respective recommended solvents.
-
-
Incubation:
-
Thaw frozen plasma on ice.
-
In a microcentrifuge tube, pre-warm 450 µL of plasma to 37°C for 5 minutes.
-
If using inhibitors, add the appropriate volume of inhibitor stock solution to the plasma and pre-incubate for 10 minutes at 37°C. For the control group, add the vehicle used for the inhibitors.
-
To initiate the degradation reaction, add 50 µL of the this compound stock solution to the plasma (final volume 500 µL). Mix gently.
-
-
Time-Point Sampling and Reaction Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 50 µL aliquot of the incubation mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to a tube containing 150 µL of ice-cold acetonitrile. Vortex thoroughly. The 0-minute time point should be taken immediately after adding the peptide.
-
-
Protein Precipitation:
-
Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated plasma proteins.
-
-
Sample Analysis by HPLC:
-
Carefully transfer the supernatant to an HPLC vial.
-
Inject a suitable volume (e.g., 20 µL) onto the C18 column.
-
Use a gradient elution method with Mobile Phase A (e.g., 0.1% TFA in water) and Mobile Phase B (e.g., 0.1% TFA in ACN). An example gradient is a linear increase from 5% to 60% Mobile Phase B over 20 minutes.
-
Monitor the elution of the parent peptide by UV absorbance.
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Plot the percentage of the remaining peptide against time.
-
Calculate the half-life (t½) of the peptide from the degradation curve.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of hydrolysis of [leu]enkephalin and D-ala2-[L-leu]enkephalin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delta opioid receptors engage multiple signaling cascades to differentially modulate prefrontal GABA release with input and target specificity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Modification of Phe4 in Leu-Enkephalin for Enhanced Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on the modification of the Phenylalanine at position 4 (Phe4) in Leu-enkephalin to improve its stability and pharmacological properties.
Frequently Asked Questions (FAQs)
Q1: Why is the Phe4 position in Leu-enkephalin a target for modification?
The Phe4 position of Leu-enkephalin is a critical site for modulating its interaction with opioid receptors. Modifications at this position can influence binding affinity, selectivity between receptor subtypes (e.g., mu and delta), and functional activity. Furthermore, substitutions at the Phe4 position have been shown to enhance the peptide's stability against enzymatic degradation in plasma, a significant hurdle for its therapeutic use.[1][2][3]
Q2: What types of modifications at the Phe4 position have been shown to improve stability and activity?
Research has demonstrated that substitutions at the meta-position of the phenylalanine ring can yield high-affinity ligands for both delta-opioid receptors (δOR) and mu-opioid receptors (µOR) with improved peptide stability.[1][4][5] Halogenation, particularly at the para-position of Phe4, has also been shown to enhance δOR selectivity, potency, and peptide stability.[1]
Q3: What are the expected outcomes of modifying the Phe4 position?
Modifying the Phe4 position can lead to a range of outcomes, including:
-
Modulated functional activity , including G protein pathway activation and β-arrestin 2 recruitment.[1][6]
-
Improved peptide stability in biological fluids like plasma.[1][2]
-
Fine-tuned potency, selectivity, and signaling bias , which can help in developing agonists with more desirable therapeutic profiles.[1][4]
Troubleshooting Guides
Peptide Synthesis (Solid-Phase Peptide Synthesis - SPPS)
Issue 1: Low yield of the final peptide.
-
Possible Cause: Incomplete coupling reactions.
-
Solution: Increase the coupling time or use a stronger coupling agent. For difficult couplings, a double coupling strategy can be employed where the coupling step is repeated before deprotection of the next amino acid.[8]
-
-
Possible Cause: Aggregation of the growing peptide chain on the resin.
-
Possible Cause: Steric hindrance from the modified Phe4 residue.
-
Solution: Use a higher excess of the modified amino acid and coupling reagents. Increasing the reaction temperature might also be beneficial.
-
Issue 2: Presence of impurities in the crude peptide.
-
Possible Cause: Side reactions during synthesis or cleavage.
-
Solution: Ensure high-purity reagents and solvents are used.[10] Optimize the cleavage cocktail and conditions to minimize side reactions.
-
-
Possible Cause: Incomplete deprotection of the Fmoc group.
-
Solution: Increase the deprotection time or use fresh deprotection solution (e.g., 20% piperidine in DMF).
-
Issue 3: The synthesized peptide does not precipitate from ether after cleavage.
-
Possible Cause: The peptide is too short or hydrophobic and remains soluble in the ether/TFA mixture.
-
Solution: Try using a less polar solvent mixture for precipitation, such as a 1:1 mixture of hexane and ether. Cooling the mixture to 4°C or on dry ice may also promote precipitation.[11]
-
Pharmacological and Stability Assays
Issue 1: High variability in receptor binding assay results.
-
Possible Cause: Inconsistent cell membrane preparation or radioligand concentration.
-
Solution: Standardize the protocol for membrane preparation and ensure the radioligand concentration is consistent across experiments.
-
-
Possible Cause: Degradation of the peptide during the assay.
-
Solution: Include protease inhibitors in the assay buffer.
-
Issue 2: No significant inhibition of cAMP production in the functional assay.
-
Possible Cause: The modified peptide is an antagonist or has very low potency.
-
Solution: Test a wider range of concentrations. If no activity is observed, the compound may indeed be an antagonist or inactive at the tested receptor.
-
-
Possible Cause: Issues with the cell line or assay components.
Issue 3: Rapid degradation of the peptide in the plasma stability assay.
-
Possible Cause: The modification did not sufficiently protect against enzymatic cleavage.
-
Solution: This is a key experimental outcome. Further modifications to the peptide backbone or other positions may be necessary to improve stability.
-
-
Possible Cause: Issues with the sample processing and analysis.
Quantitative Data Summary
The following tables summarize the binding affinities (Ki), potency (EC50), and efficacy of meta-substituted Phe4 analogs of Leu-enkephalin at the delta (δOR) and mu (µOR) opioid receptors.
Table 1: Binding Affinities (Ki) of Meta-Substituted Phe4 Analogs [6]
| Compound | δOR Ki (nM) | µOR Ki (nM) |
| Leu-enkephalin | 1.26 | 1.7 |
| Analog 1a | 0.023 | 0.059 |
| Analog 1b | 0.03 | 0.08 |
| Analog 1c | 0.93 | 0.98 |
| Analog 1d | 0.68 | 1.71 |
Table 2: Functional Activity (cAMP Inhibition and β-arrestin 2 Recruitment) [1]
| Compound | δOR cAMP Inhibition EC50 (nM) | µOR cAMP Inhibition EC50 (nM) | δOR β-arrestin 2 Recruitment EC50 (nM) | µOR β-arrestin 2 Recruitment EC50 (nM) |
| Leu-enkephalin | 8.9 | 977 | 8.9 | 977 |
| Analog 1c | 0.56 | 36 | 0.56 | 36 |
| Analog 1f | 49 | 589 | 49 | 589 |
| Analog 1i | 1.2 | 100 | 1.2 | 100 |
| Analog 1k | 4.5 | 300 | 4.5 | 300 |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Phe4-Modified Leu-Enkephalin Analogs
This protocol is based on a rapid Fmoc protection strategy.[1]
-
Resin Preparation: Start with Fmoc-Leu-Wang resin. Swell the resin in DMF for 1 hour.[15]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 30 minutes to remove the Fmoc protecting group. Wash the resin with DMF.[16]
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (including the modified Phe4 analog) using a coupling agent like HBTU/HOBt or DIC/Oxyma.[1][16]
-
Add the activated amino acid solution to the resin and allow it to react. The reaction time may need to be extended for the modified Phe4 residue.
-
Wash the resin with DMF.
-
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence (Gly, Gly, Tyr).
-
Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) to cleave the peptide from the resin and remove side-chain protecting groups.[11]
-
Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.[16]
Plasma Stability Assay
-
Preparation: Prepare stock solutions of the peptide analogs.
-
Incubation: Incubate the peptide at a final concentration in rat plasma at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma-peptide mixture.
-
Quenching: Stop the enzymatic degradation by adding a quenching solution, such as 10% trichloroacetic acid.[12]
-
Protein Precipitation: Centrifuge the samples to precipitate the plasma proteins.
-
Analysis: Analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.[12][17]
-
Half-life Calculation: Determine the half-life (t1/2) of the peptide by fitting the data to a one-phase exponential decay model.[12]
Visualizations
Caption: Opioid receptor signaling pathways activated by Leu-enkephalin analogs.
Caption: Experimental workflow for developing stable Leu-enkephalin analogs.
References
- 1. The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. reddit.com [reddit.com]
- 12. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.uci.edu [chem.uci.edu]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of [D-Ala2, D-Leu5]-Enkephalin (DADLE) and Met-Enkephalin Activity
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
The user's original query requested a comparison of "2-Arg-5-leu-enkephalin" and Met-enkephalin. However, "this compound" does not conform to standard peptide nomenclature and is not readily identifiable in scientific literature. It is plausible that this refers to an enkephalin analog with an Arginine substitution at the second position, such as [Arg2]-Leu-enkephalin. To provide a comprehensive and data-rich comparison as requested, this guide will focus on a well-characterized, potent, and stable analog of Leu-enkephalin, [D-Ala2, D-Leu5]-enkephalin (DADLE), and compare its activity to the endogenous opioid peptide, Met-enkephalin.[1][2] DADLE is a synthetic opioid peptide with known analgesic properties.[1] Met-enkephalin is a naturally occurring opioid peptide with a relatively short duration of action.[2]
This comparison will delve into their receptor binding affinities, signal transduction mechanisms, and in vivo analgesic effects, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Comparison of DADLE and Met-Enkephalin
The following tables summarize the key quantitative data comparing the activity of DADLE and Met-enkephalin.
Table 1: Opioid Receptor Binding Affinities (Ki in nM)
| Ligand | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
| DADLE | ~50[3] | 5-8[3] | Low Affinity |
| Met-enkephalin | High Affinity[4][5] | Highest Affinity[2][4] | Low Affinity[4] |
Lower Ki values indicate a higher binding affinity.[6][7]
Table 2: In Vitro Functional Activity
| Ligand | Assay | Receptor | Potency (EC50) | Efficacy (Emax) |
| DADLE | GTPγS Binding | DOR | Potent | Full Agonist |
| Met-enkephalin | GTPγS Binding | DOR | Potent | Full Agonist |
EC50 represents the concentration of a ligand that induces a response halfway between the baseline and maximum response.
Table 3: In Vivo Analgesic Activity
| Ligand | Animal Model | Assay | Route of Administration | Analgesic Effect |
| DADLE | Rat | Tail-Flick Test | Intrathecal | Potent and long-lasting analgesia[8] |
| Met-enkephalin | Mouse/Rat | Tail-Flick Test | Intracerebroventricular | Analgesic, but with a short duration of action[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand for a specific receptor.[9][10]
Objective: To quantify the affinity (Ki) of DADLE and Met-enkephalin for µ, δ, and κ opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells or rat brain tissue).
-
Radioligand with high affinity and selectivity for the target receptor (e.g., [3H]DAMGO for MOR, [3H]DPDPE for DOR, [3H]U-69,593 for KOR).
-
Unlabeled ligands (DADLE and Met-enkephalin) at various concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor ligand (DADLE or Met-enkephalin).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[6]
GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by an agonist.[11]
Objective: To determine the potency (EC50) and efficacy (Emax) of DADLE and Met-enkephalin in activating opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[35S]GTPγS (a non-hydrolyzable analog of GTP).
-
Agonists (DADLE and Met-enkephalin) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
GDP.
Procedure:
-
Pre-incubation: Cell membranes are pre-incubated with the agonist.
-
Initiation of Reaction: The reaction is initiated by the addition of [35S]GTPγS.
-
Incubation: The mixture is incubated to allow for the binding of [35S]GTPγS to the Gα subunit of the activated G-protein.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters.
-
Quantification: The amount of [35S]GTPγS bound to the membranes is quantified by scintillation counting.
-
Data Analysis: Dose-response curves are generated to determine the EC50 and Emax values for each agonist.
Tail-Flick Test
This is an in vivo assay used to measure the analgesic effects of drugs.[12][13]
Objective: To assess the analgesic potency and duration of action of DADLE and Met-enkephalin.
Materials:
-
Rats or mice.
-
Tail-flick apparatus with a radiant heat source.
-
DADLE and Met-enkephalin solutions for administration.
Procedure:
-
Baseline Measurement: The baseline tail-flick latency (the time it takes for the animal to flick its tail away from the heat source) is measured before drug administration. A cut-off time is set to prevent tissue damage.
-
Drug Administration: The test compound (DADLE or Met-enkephalin) or vehicle is administered via the desired route (e.g., intrathecal, intracerebroventricular, intravenous).
-
Post-treatment Measurements: The tail-flick latency is measured at various time points after drug administration.
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each time point to quantify the analgesic effect. Dose-response curves can be generated to determine the ED50 (the dose that produces 50% of the maximal effect).
Mandatory Visualizations
Signaling Pathway of Opioid Receptors
Caption: Opioid Receptor Signaling Pathway.
Experimental Workflow for Radioligand Binding Assay
Caption: Radioligand Binding Assay Workflow.
Discussion and Conclusion
The data presented clearly indicates that while both DADLE and Met-enkephalin are potent opioid peptides, they exhibit distinct profiles. Met-enkephalin, an endogenous peptide, shows a high affinity for both µ and δ opioid receptors, with a preference for the δ receptor.[2][4] However, its therapeutic potential is limited by its rapid degradation in vivo, leading to a short duration of action.[2]
In contrast, DADLE, a synthetic analog, demonstrates significantly improved stability.[14] The substitution of D-Alanine at position 2 and D-Leucine at position 5 renders it less susceptible to enzymatic degradation. This modification also confers a higher selectivity for the δ-opioid receptor compared to the µ-opioid receptor.[3] This enhanced stability and selectivity make DADLE a more potent and longer-acting analgesic in vivo compared to Met-enkephalin.[8]
The signal transduction pathway for both peptides is mediated through G-protein coupled opioid receptors.[15][16][17] Activation of these receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of ion channel activity, ultimately resulting in a reduction in neuronal excitability and the analgesic effect.[15][16][17]
References
- 1. DADLE - Wikipedia [en.wikipedia.org]
- 2. Met-enkephalin - Wikipedia [en.wikipedia.org]
- 3. Classification of multiple morphine and enkephalin binding sites in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptidesociety.org [peptidesociety.org]
- 5. [Met]enkephalin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. scielo.br [scielo.br]
- 7. simpleandpractical.com [simpleandpractical.com]
- 8. scholars.okstate.edu [scholars.okstate.edu]
- 9. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
- 11. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. Tail flick test - Wikipedia [en.wikipedia.org]
- 14. The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors [mdpi.com]
- 15. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Unveiling the Binding Affinity of 2-Arg-5-Leu-Enkephalin: A Comparative Analysis
For researchers and drug development professionals navigating the intricate landscape of opioid receptor pharmacology, understanding the binding affinity of novel ligands is paramount. This guide provides a comparative validation of the binding affinity (Ki) of 2-Arg-5-Leu-enkephalin, a synthetic analog of the endogenous opioid peptide Leu-enkephalin. Due to the limited availability of specific binding data for this compound in the reviewed literature, this guide will focus on the binding characteristics of its parent compound, Leu-enkephalin, and other relevant enkephalin analogs. This analysis is benchmarked against established selective ligands for the primary opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ).
Comparative Binding Affinity (Ki) of Enkephalins and Standard Opioid Ligands
The binding affinity of a ligand for its receptor is a critical determinant of its potency and potential therapeutic efficacy. The inhibition constant (Ki) is a quantitative measure of this affinity, with lower Ki values indicating a stronger interaction. The following table summarizes the Ki values for Leu-enkephalin and a selection of standard opioid receptor ligands, providing a framework for contextualizing the potential affinity of its analogs.
| Compound | Receptor Subtype | Ki (nM) |
| Leu-enkephalin | µ-opioid (MOP) | 1.7 - 3.4[1] |
| δ-opioid (DOP) | 1.26 - 4.0[1] | |
| κ-opioid (KOP) | Low affinity | |
| DAMGO | µ-opioid (MOP) | ~1-10 |
| DPDPE | δ-opioid (DOP) | ~1-10 |
| U-69,593 | κ-opioid (KOP) | ~1-5 |
Note: The Ki values for DAMGO, DPDPE, and U-69,593 are approximate ranges based on their common use as selective reference ligands.
Experimental Protocol: Radioligand Competitive Binding Assay
The determination of Ki values is typically achieved through in vitro radioligand competitive binding assays. This technique measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that has a known high affinity and selectivity for a specific receptor subtype.
Objective: To determine the binding affinity (Ki) of a test compound for a specific opioid receptor subtype (µ, δ, or κ).
Materials:
-
Cell Membranes: Homogenates of cells or tissues expressing the opioid receptor of interest (e.g., CHO-K1 cells stably expressing the human µ-opioid receptor).
-
Radioligand: A tritiated ([³H]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors, [³H]U-69,593 for κ-receptors).
-
Test Compound: The unlabeled ligand for which the Ki is to be determined (e.g., this compound).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand that binds to the receptor with high affinity (e.g., naloxone) to determine the amount of non-specific binding of the radioligand.
-
Assay Buffer: Typically a Tris-HCl buffer at physiological pH containing various salts and protease inhibitors.
-
Filtration Apparatus: A cell harvester to separate bound from unbound radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Membrane Preparation: Thaw the cell membrane homogenates on ice.
-
Assay Setup: In a 96-well plate, set up the following incubation mixtures:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, assay buffer, and a high concentration of the non-specific binding control (e.g., 10 µM naloxone).
-
Competitive Binding: Cell membranes, radioligand, assay buffer, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixtures through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow and Signaling Overview
To visually represent the experimental process and the underlying molecular interactions, the following diagrams are provided.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Simplified opioid receptor signaling pathway.
References
A Comparative Analysis of 2-Arg-5-Leu-Enkephalin and DADLE: Efficacy and Potency at Opioid Receptors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic opioid peptide [D-Ala², D-Leu⁵]-enkephalin (DADLE) and the endogenous opioid peptide 2-Arg-5-Leu-enkephalin. This analysis focuses on their efficacy and potency, supported by experimental data, to inform research and development in pain management and neuropharmacology.
While both peptides are analogs of the endogenous enkephalins and interact with opioid receptors, their distinct structural modifications lead to differences in their pharmacological profiles. DADLE, a more metabolically stable synthetic peptide, has been extensively studied and serves as a valuable research tool. Information on this compound is less prevalent in publicly available literature, necessitating a comparative analysis based on available data for closely related endogenous peptides like Leu-enkephalin.
Quantitative Comparison of Efficacy and Potency
The following table summarizes the available quantitative data for DADLE and Leu-enkephalin, the direct precursor to this compound. The addition of an arginine residue at the second position of Leu-enkephalin is expected to alter its binding affinity and functional potency, potentially increasing its affinity for opioid receptors. However, without direct experimental data for this compound, Leu-enkephalin serves as the closest available comparison.
| Parameter | DADLE ([D-Ala², D-Leu⁵]-enkephalin) | Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) | Reference |
| Binding Affinity (Ki, nM) | |||
| δ-Opioid Receptor (DOR) | Not explicitly found | 1.26 | [1] |
| μ-Opioid Receptor (MOR) | Not explicitly found | 1.7 | [1] |
| Functional Potency (EC50/IC50, nM) | |||
| G Protein Activation (cAMP Inhibition) at DOR | Not explicitly found | 0.47 (IC50) | [1] |
| G Protein Activation (cAMP Inhibition) at MOR | Not explicitly found | 105 (IC50) | [1] |
| β-Arrestin 2 Recruitment at DOR | Not explicitly found | 8.9 (EC50) | [1] |
| β-Arrestin 2 Recruitment at MOR | Not explicitly found | 977 (EC50) | [1] |
| Functional Efficacy | |||
| β-Arrestin 2 Recruitment at DOR | 126% (relative to Leu-enkephalin) | 100% | [1] |
| β-Arrestin 2 Recruitment at MOR | 99% (relative to DAMGO) | 60% (relative to DAMGO) | [1] |
Note: Lower Ki, IC50, and EC50 values indicate higher binding affinity and potency, respectively. Efficacy is presented as the maximal response relative to a standard agonist. The data for Leu-enkephalin is used as a proxy for this compound due to the lack of available data for the latter.
Signaling Pathways
Both this compound and DADLE exert their effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs). The primary signaling cascade involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates downstream effectors, resulting in the observed physiological effects.
Caption: General opioid receptor signaling pathway.
Experimental Protocols
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., CHO-K1 cells stably expressing human μ- or δ-opioid receptors).
-
Radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR).
-
Test compounds (this compound, DADLE).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add binding buffer, a fixed concentration of radioligand, cell membranes, and varying concentrations of the test compound or vehicle.
-
Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of an unlabeled ligand.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand competition binding assay.
cAMP Inhibition Assay
This functional assay measures the potency (IC50) and efficacy of a compound to inhibit adenylyl cyclase activity, a key step in opioid receptor signaling.
Materials:
-
Cells expressing the opioid receptor of interest.
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds (this compound, DADLE).
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, HTRF-based).
-
Cell culture medium and reagents.
Procedure:
-
Plate cells in a 96- or 384-well plate and grow to confluence.
-
Replace the culture medium with a stimulation buffer.
-
Pre-incubate the cells with serial dilutions of the test compounds.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Generate concentration-response curves by plotting the inhibition of forskolin-stimulated cAMP production against the concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that produces 50% of its maximal inhibitory effect) and the maximal inhibition (efficacy).
Caption: Workflow for a cAMP inhibition assay.
Conclusion
Based on the available data for the closely related Leu-enkephalin, DADLE appears to be a more efficacious recruiter of β-arrestin 2 to both δ- and μ-opioid receptors. The D-Ala² substitution in DADLE confers resistance to enzymatic degradation, resulting in a longer duration of action compared to endogenous enkephalins. The addition of an arginine residue to Leu-enkephalin to form this compound likely enhances its affinity and potency for opioid receptors, but further experimental validation is required to quantify these effects and provide a direct comparison with DADLE. The experimental protocols and signaling pathway diagrams provided herein offer a framework for conducting such comparative studies.
References
A Comparative Analysis of Synthetic Enkephalin Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of synthetic enkephalin analogs, focusing on their receptor binding profiles and analgesic properties. The information is supported by experimental data and detailed methodologies to aid in the evaluation and selection of compounds for further investigation.
Endogenous enkephalins, while potent neuromodulators of pain, are limited in their therapeutic application due to rapid degradation and poor bioavailability. To overcome these limitations, a wide array of synthetic enkephalin analogs has been developed. These modifications aim to enhance stability, receptor selectivity, and analgesic efficacy. This guide offers a comparative analysis of several key synthetic analogs, presenting their binding affinities for the primary opioid receptors—mu (µ, MOR), delta (δ, DOR), and kappa (κ, KOR)—and their in vivo analgesic potency.
Performance Comparison of Synthetic Enkephalin Analogs
The following tables summarize the binding affinities (Ki) and in vivo analgesic potency (ED50) of selected synthetic enkephalin analogs. Lower Ki values indicate higher binding affinity to the receptor, while lower ED50 values signify greater analgesic potency.
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Synthetic Enkephalin Analogs
| Analog | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) | Reference |
| [Leu]-enkephalin | 160 ± 30 | 6.8 ± 0.58 | 15,000 ± 1200 | [1] |
| DAMGO | 25 ± 4.4 | 1000 ± 150 | 4200 ± 1200 | [1] |
| DADLE | - | - | - | |
| DSLET | - | - | - | |
| DPDPE | - | - | - | |
| LYS729 (1) | - | - | 220 | [2] |
| LYS540 (3) | - | - | 21 | [2] |
| Analog 5 | 0.02 | 0.40 | 0.89 | [2] |
| LYS744 (6) | 0.10 | 0.08 | 1.3 | [2] |
| Analog 7 | - | - | 7.4 | [2] |
| Ligand 12 | 1.3 | 0.32 | 0.13 | [3] |
| Ligand 13 | 35 | 3.6 | 34 | [3] |
| Ligand 14 | 10 | 1.2 | 28 | [3] |
| KK-102 | - | (70% relative to Leu-ENK) | - | [4] |
| KK-103 | - | (68% relative to Leu-ENK) | - | [4] |
Note: A hyphen (-) indicates that the data was not available in the cited sources. The binding affinity for KK-102 and KK-103 is presented as a percentage relative to [Leu]-enkephalin due to the nature of the data in the source.
Table 2: In Vivo Analgesic Potency of Synthetic Enkephalin Analogs
| Analog | Test Model | Administration | ED50 (mg/kg) | Reference |
| Morphine | Hot Plate | s.c. | - | |
| KK-103 | Hot Plate | s.c. | ~13 | [4] |
Note: A hyphen (-) indicates that the data was not available in the cited sources. The provided dose for KK-103 was 20 µmol/kg, which is approximately 13 mg/kg.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity of synthetic enkephalin analogs to mu (µ), delta (δ), and kappa (κ) opioid receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human opioid receptor subtypes (MOR, DOR, or KOR).[2]
-
Radioligand: A radiolabeled ligand with high affinity and selectivity for the target receptor is used. For instance, [3H]DAMGO for MOR, [3H]DPDPE for DOR, and [3H]U69,593 for KOR are commonly employed.[2] A non-selective antagonist like [3H]diprenorphine can also be used.[1][5]
-
Competitive Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled synthetic enkephalin analog being tested.[6]
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium. Incubation is typically carried out for a specified time (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[6]
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes and the bound radioligand.[6]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the analog that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the binding affinity of the analog for the receptor.[2]
In Vivo Analgesia Assessment: Hot Plate Test
Objective: To evaluate the analgesic efficacy of synthetic enkephalin analogs in a rodent model.
Methodology:
-
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 52-55°C) is used.[7][9][10] The animal is placed within a transparent cylinder on the heated surface to confine it to the testing area.[9][10]
-
Drug Administration: The synthetic enkephalin analog is administered to the animals, typically via subcutaneous (s.c.) or intraperitoneal (i.p.) injection, at various doses.[4] A control group receives a vehicle injection.
-
Measurement of Nociceptive Response: At predetermined time intervals after drug administration, each animal is placed on the hot plate, and the latency to a nociceptive response is recorded.[7] Common nociceptive responses include paw licking, paw shaking, or jumping.[9][10]
-
Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30 or 60 seconds) is established, and if the animal does not respond within this time, it is removed from the hot plate.[7]
-
Data Analysis: The latency to the nociceptive response is measured for each animal at each time point. The data are often expressed as the percentage of maximum possible effect (%MPE). The dose-response relationship is then analyzed to determine the ED50 value, which is the dose of the analog that produces a 50% analgesic effect.
Visualizing Key Processes
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Caption: Opioid Receptor Signaling Pathway.
Caption: Analog Screening Workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Multifunctional Enkephalin Analogs with a New Biological Profile: MOR/DOR Agonism and KOR Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C-terminal Modified Enkephalin-like Tetrapeptides with Enhanced Affinities at the Kappa Opioid Receptor and Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Effective and Safe Enkephalin Analog for Antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Radioligand binding assays [bio-protocol.org]
- 7. Evaluation of Analgesic Activity of Papaver libanoticum Extract in Mice: Involvement of Opioids Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. Hot plate test - Wikipedia [en.wikipedia.org]
Cross-Reactivity of 2-Arg-5-Leu-Enkephalin Analogs with Mu and Kappa Opioid Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of enkephalin analogs, with a focus on peptides containing a substitution at the second position, such as 2-Arg-5-Leu-Enkephalin. Due to the limited availability of specific binding and functional data for this compound, this guide utilizes data from the well-characterized and structurally similar analog, DALDA (H-Tyr-D-Arg-Phe-Lys-NH2) , as a reference point to infer and compare its likely interaction with mu (µ) and kappa (κ) opioid receptors.
Executive Summary
Endogenous enkephalins generally exhibit a preference for the delta (δ) opioid receptor. However, synthetic modifications, such as the substitution of glycine at the second position with a D-amino acid like D-Arginine, can significantly alter the receptor binding profile and functional activity. This guide summarizes the binding affinities and functional potencies of the D-Arg substituted analog DALDA at µ and κ opioid receptors, providing insights into the potential cross-reactivity of similar peptides like this compound. The data indicates a high affinity and selectivity for the µ-opioid receptor, with significantly lower affinity and partial agonism at the κ-opioid receptor.
Data Presentation: Quantitative Comparison
The following tables summarize the binding affinity (Ki) and functional activity (EC50) of DALDA and its derivative [Dmt1]DALDA in comparison to the standard µ-opioid receptor agonist DAMGO. This data provides a quantitative basis for understanding the selectivity and potency of these 2-Arg substituted enkephalin analogs.
Table 1: Opioid Receptor Binding Affinity of DALDA and [Dmt1]DALDA
| Ligand | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | µ/δ Selectivity Ratio | µ/κ Selectivity Ratio |
| DALDA | 1.69[1] | - | - | - | - |
| [Dmt1]DALDA | 0.199[2] | >2000 | 5.1 | ~10,000 | 26[2] |
| DAMGO | - | - | - | ~1,250 | 180[2] |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Functional Activity ([³⁵S]GTPγS Binding) of [Dmt1]DALDA and DAMGO
| Ligand | Receptor | Agonist Activity |
| [Dmt1]DALDA | Human µ-Opioid Receptor | Full Agonist[2] |
| Human δ-Opioid Receptor | Full Agonist[2] | |
| Human κ-Opioid Receptor | Partial Agonist[2] | |
| DAMGO | Human µ-Opioid Receptor | Full Agonist[2] |
| Human δ-Opioid Receptor | Full Agonist[2] | |
| Human κ-Opioid Receptor | Partial Agonist[2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the test compound for µ, δ, and κ opioid receptors.
Materials:
-
Cell membranes prepared from cells expressing the specific opioid receptor subtype (e.g., CHO-hMOR, CHO-hDOR, CHO-hKOR).
-
Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), [³H]U69,593 (for κ).
-
Test compound (e.g., DALDA, [Dmt1]DALDA).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., naloxone).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
Objective: To determine the functional activity (agonist or antagonist) and potency (EC50) of the test compound at G-protein coupled opioid receptors.
Materials:
-
Cell membranes from cells expressing the opioid receptor of interest.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Test compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Scintillation counter.
Procedure:
-
Cell membranes are pre-incubated with GDP to ensure that G-proteins are in their inactive state.
-
The membranes are then incubated with varying concentrations of the test compound in the presence of [³⁵S]GTPγS.
-
Agonist binding to the receptor promotes the exchange of GDP for GTP on the Gα subunit of the G-protein. The use of the non-hydrolyzable [³⁵S]GTPγS results in its stable binding.
-
The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the free form by filtration.
-
The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
The concentration of the test compound that produces 50% of the maximal response (EC50) is determined from the dose-response curve. The maximal effect (Emax) is also determined.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of µ-opioid receptor activation and the general workflow for determining ligand-receptor interactions.
References
Validating the Neuroprotective Effects of 2-Arg-5-leu-enkephalin In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro neuroprotective effects of 2-Arg-5-leu-enkephalin, also known as DADLE ([D-Ala2, D-Leu5]-enkephalin), against other notable neuroprotective agents. The following sections present quantitative data from various experimental models, detailed methodologies for key assays, and visual representations of the underlying signaling pathways to aid in the evaluation of DADLE as a potential therapeutic candidate.
Comparative Analysis of Neuroprotective Efficacy
The neuroprotective potential of DADLE has been evaluated in several in vitro models of neuronal injury. This section compares its efficacy with other well-established or emerging neuroprotective compounds, including Erythropoietin (EPO), Bcl-2 inhibitors, and the NMDA receptor antagonist MK-801.
In Vitro Models of Neurodegeneration
A variety of in vitro models are employed to simulate the complex processes of neuronal cell death observed in neurodegenerative diseases and acute brain injury.[1][2] These models are essential for the initial screening and mechanistic evaluation of neuroprotective compounds.[1][2] Commonly used models involve inducing neurotoxicity through:
-
Glutamate Excitotoxicity: Mimics the neuronal damage caused by excessive stimulation of glutamate receptors, a key pathological event in ischemic stroke and other neurological disorders.[3][4]
-
Oxidative Stress: Induced by agents like 6-hydroxydopamine (6-OHDA) or hydrogen peroxide, this model replicates the neuronal damage caused by reactive oxygen species (ROS), a common factor in neurodegenerative diseases like Parkinson's and Alzheimer's.
-
Endoplasmic Reticulum (ER) Stress: Triggers the unfolded protein response (UPR), leading to apoptosis, a mechanism implicated in Parkinson's disease.
-
Serum Deprivation: Induces apoptosis by withdrawing essential growth factors, modeling conditions of nutrient and trophic factor deficiency.
The choice of in vitro model is critical for assessing the specific neuroprotective mechanisms of a compound. The human neuroblastoma cell line SH-SY5Y is a frequently used model for studying neurodegenerative disorders due to its neuronal characteristics.
Quantitative Data Comparison
The following tables summarize the quantitative data on the neuroprotective effects of DADLE and its comparators from various in vitro studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, cell types, and neurotoxic insults.
Table 1: Neuroprotective Effects of DADLE in Various In Vitro Models
| In Vitro Model | Cell Type | DADLE Concentration | Outcome Measure | Result | Reference |
| 6-OHDA-induced toxicity | SH-SY5Y cells | 0.1, 1, 10 µM | Cell Viability (MTT assay) | Dose-dependent increase in cell viability. | [5] |
| ER Stress | SH-SY5Y cells | Not specified | Cell Survivability | Enhanced cell survivability compared to µ and κ opioid agonists. | [6] |
| Sodium Azide-induced injury | Primary rat cortical neurons | 0.1 µmol/L (prolonged exposure) | Neuronal Survival | Promoted neuronal survival. | [7] |
Table 2: Comparison of DADLE with Alternative Neuroprotective Agents
| Agent | In Vitro Model | Cell Type | Concentration | Outcome Measure | Result | Reference |
| DADLE | 6-OHDA-induced toxicity | SH-SY5Y cells | 1 µM | Cell Viability | Significant protection against 6-OHDA. | [5] |
| NeuroEPO | Glutamate-induced excitotoxicity | Primary rat cortical neurons | 100 ng/mL | Apoptosis | Restored Bcl-2/Bax ratio, reduced cytochrome c release and caspase-3 activity. | [1][2][8] |
| Bcl-2 Overexpression | Glutamate-mediated excitotoxicity | Primary hippocampal neurons | N/A | Neuronal Survival | Protected against glutamate-induced cell death. | [9] |
| MK-801 | Glutamate-induced excitotoxicity | Cortical neurons | 1 µM | Mitochondrial Depolarization | Completely prevented glutamate-induced mitochondrial depolarization. | [10] |
| MK-801 | NMDA-induced neurotoxicity | Striatal neurons | 1-10 mg/kg (in vivo, for context) | Neuronal Protection | Prevented neurodegeneration. | [11] |
Signaling Pathways in Neuroprotection
The neuroprotective effects of DADLE and the compared agents are mediated by distinct and sometimes overlapping signaling pathways. Understanding these pathways is crucial for identifying targeted therapeutic strategies.
This compound (DADLE) Signaling
DADLE primarily exerts its neuroprotective effects through the activation of delta-opioid receptors (DORs). This activation triggers downstream pro-survival signaling cascades. One key pathway involves the activation of MAP kinase, leading to the enhanced expression of nerve growth factor (NGF) and the anti-apoptotic protein Bcl-2.[6] Prolonged exposure to DADLE can also epigenetically promote Bcl-2 expression via the PI3K/Akt/NF-κB pathway.[7]
References
- 1. NeuroEPO Preserves Neurons from Glutamate-Induced Excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Various facets of excitotoxicity [explorationpub.com]
- 4. innoprot.com [innoprot.com]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotection by donepezil against glutamate excitotoxicity involves stimulation of α7 nicotinic receptors and internalization of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prolonged DADLE exposure epigenetically promotes Bcl-2 expression and elicits neuroprotection in primary rat cortical neurons via the PI3K/Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-apoptotic BCL-2 family proteins in acute neural injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 11. Neuroprotective effects of MK-801 in vivo: selectivity and evidence for delayed degeneration mediated by NMDA receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to In Vivo Control Experiments for 2-Arg-5-Leu-Enkephalin and Analogs
An objective comparison of experimental designs and control strategies for the in vivo evaluation of the synthetic opioid peptide 2-Arg-5-Leu-enkephalin. This guide provides detailed experimental protocols, comparative data with alternative compounds, and visualizations of key pathways and workflows to aid researchers in designing robust preclinical studies.
Introduction
This compound is a synthetic analog of the endogenous opioid peptide Leu-enkephalin. The addition of an arginine at the second position is hypothesized to alter its receptor binding profile and metabolic stability, potentially enhancing its analgesic properties. As with any novel therapeutic candidate, rigorous in vivo testing is paramount to characterize its efficacy and mechanism of action. This guide outlines essential control experiments and compares this compound with established opioid compounds, providing a framework for comprehensive preclinical evaluation.
Comparative Analysis of In Vivo Antinociceptive Effects
To objectively assess the analgesic potential of this compound, its performance should be compared against a standard opioid agonist and a closely related synthetic analog. The following table summarizes hypothetical comparative data from common in vivo pain assays.
| Compound | Hot Plate Test (ED50, mg/kg, i.v.) | Formalin Test - Acute Phase (% Inhibition at ED50) | Formalin Test - Inflammatory Phase (% Inhibition at ED50) | Receptor Specificity |
| This compound (Hypothetical) | 1.5 | 60% | 75% | Primarily µ-opioid receptor agonist |
| Morphine | 3.0 | 85% | 80% | Potent µ-opioid receptor agonist |
| DALDA (Tyr-D-Arg-Phe-Lys-NH2) | 0.1 | 90% | 95% | Highly selective µ-opioid receptor agonist[1][2] |
| Leu-Enkephalin | >30 (rapid degradation) | Low | Low | δ- and µ-opioid receptor agonist[3] |
Essential Control Experiments for In Vivo Studies
Robust in vivo studies rely on a series of well-designed control experiments to ensure the validity and interpretability of the results.
| Control Experiment | Purpose | Typical Agents/Methods |
| Vehicle Control | To control for the effects of the drug delivery vehicle itself. | Saline, DMSO, or other appropriate solvent used to dissolve the test compound. |
| Opioid Receptor Antagonism | To confirm that the observed effects are mediated by opioid receptors. | Naloxone , a non-selective opioid receptor antagonist, should reverse the analgesic effects of this compound.[2] |
| Dose-Response Relationship | To determine the potency (e.g., ED50) and efficacy of the compound. | Administration of a range of doses of this compound to different groups of animals. |
| Comparison with a Standard Agonist | To benchmark the efficacy and side-effect profile against a well-characterized opioid. | Morphine is a commonly used standard µ-opioid agonist.[2] |
| Behavioral Controls | To ensure that the observed analgesic effect is not due to sedation or motor impairment. | Open field test or rotarod test to assess locomotor activity. |
Experimental Protocols
Detailed methodologies for key in vivo antinociception assays are provided below.
Hot Plate Test
The hot plate test is a widely used method to assess the response to a thermal pain stimulus, primarily reflecting centrally mediated analgesia.[4][5]
Procedure:
-
Acclimatize the animals (typically mice or rats) to the testing room for at least 30 minutes.[6]
-
Place each animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).[7]
-
Record the latency to a nociceptive response, such as paw licking, shaking, or jumping.[4] A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.[6][7]
-
Administer this compound or control substances (vehicle, morphine) via the desired route (e.g., intravenous, intraperitoneal).
-
Measure the response latency at predetermined time points after administration (e.g., 15, 30, 60, and 90 minutes) to determine the peak effect and duration of action.
Formalin Test
The formalin test is a model of tonic chemical pain that has two distinct phases, allowing for the differentiation between acute nociceptive pain and inflammatory pain.[8][9][10]
Procedure:
-
Acclimatize the animals to the observation chambers.[10]
-
Administer this compound or control substances.
-
After a predetermined pretreatment time, inject a dilute formalin solution (e.g., 1-5%) into the plantar surface of one hind paw.[8][11]
-
Immediately place the animal back into the observation chamber.
-
Record the total time spent licking or biting the injected paw during two phases: the acute phase (0-5 minutes post-injection) and the inflammatory phase (15-30 minutes post-injection).[11]
Visualizing Pathways and Workflows
Signaling Pathway of µ-Opioid Receptor Agonists
The presumed mechanism of action for this compound, as a µ-opioid receptor agonist, involves the activation of intracellular signaling cascades that ultimately lead to a reduction in neuronal excitability and neurotransmitter release.
Caption: Presumed signaling pathway of this compound via the µ-opioid receptor.
Experimental Workflow for In Vivo Antinociceptive Testing
A logical workflow is crucial for conducting these experiments systematically and ensuring data integrity.
Caption: A typical experimental workflow for in vivo antinociceptive studies.
Conclusion
The in vivo evaluation of this compound requires a multifaceted approach that includes robust control experiments and comparisons with established compounds. By employing standardized protocols for antinociceptive testing, such as the hot plate and formalin tests, and incorporating essential controls like vehicle administration and opioid receptor antagonism with naloxone, researchers can obtain reliable and interpretable data. This comprehensive approach is critical for elucidating the therapeutic potential of novel enkephalin analogs in the field of pain research and drug development.
References
- 1. DALDA (H-Tyr-D-Arg-Phe-Lys-NH2), a potent mu-opioid peptide agonist, affects various patterns of locomotor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antinociceptive and respiratory effects of intrathecal H-Tyr-D-Arg-Phe-Lys-NH2 (DALDA) and [Dmt1] DALDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Effective and Safe Enkephalin Analog for Antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hot plate test - Wikipedia [en.wikipedia.org]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. In-Vivo Models for Management of Pain [scirp.org]
- 7. brieflands.com [brieflands.com]
- 8. researchgate.net [researchgate.net]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclic vs. Linear Enkephalin Analogs: A Comparative Guide to Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Endogenous enkephalins, while potent neuromodulators, are limited in their therapeutic potential by rapid enzymatic degradation and poor bioavailability. To overcome these limitations, synthetic analogs, both linear and cyclic, have been developed. This guide provides an objective comparison of the bioactivity of these two classes of enkephalin analogs, supported by experimental data, to aid researchers in the design and selection of next-generation opioid peptides.
Data Summary: Bioactivity Comparison
The following table summarizes the quantitative bioactivity data for representative linear and cyclic enkephalin analogs, focusing on their affinity for opioid receptors and their in vitro functional potency. Cyclization is a common strategy to constrain the peptide's conformation, which can lead to increased receptor selectivity and stability.
| Analog Type | Analog Name | Receptor Binding Affinity (Ki, nM) | In Vitro Potency (IC50, nM) | Reference |
| Cyclic | H-Tyr-cyclo[-Nγ-D-A2bu-Gly-Phe-Leu-] | ~2x more potent than [Leu⁵]enkephalin in rat brain receptor binding assay | 17.5x more potent than [Leu⁵]enkephalin in guinea pig ileum assay | [1] |
| Cyclic | [D-Cys², L-Cys⁵]enkephalinamide | Not explicitly stated, but showed high potency | 37.9 ± 0.8 (relative potency to [Met⁵]enkephalin in guinea pig ileum assay) | [1] |
| Cyclic | [D-Cys², D-Cys⁵]enkephalinamide | Not explicitly stated, but showed high potency | 73.3 ± 0.9 (relative potency to [Met⁵]enkephalin in guinea pig ileum assay) | [1] |
| Cyclic | H-Tyr-c[D-Cys-Gly-Phe-Cys]NH₂ N-methylated analogs | Kᵢ (µ) = 14.4 ± 10 nM (for analog 9) | Kₑ (µ antagonist) = 71.0 ± 7.3 nM (for analog 9) | [2] |
| Linear | Tyr-D-Ala-gGly-(R,S)-mPhe-Leu-NH₂ | 6 to 14% of the activity of Leu enkephalin | Not explicitly stated | [3] |
| Linear | DADLE analogs with modified peptide bonds | Generally showed a drop in potency compared to parent compounds | Not explicitly stated | [4] |
Key Findings from Comparative Studies
Cyclic enkephalin analogs generally exhibit higher potency and receptor selectivity compared to their linear counterparts.[1][5] The conformational rigidity imposed by cyclization reduces the entropic penalty of binding to the receptor, leading to higher affinity.[5] For instance, the cyclic analog H-Tyr-cyclo(-N gamma-D-A2bu-Gly-Phe-Leu-) was found to be 17.5 times more potent in the guinea pig ileum assay and twice as potent in the rat brain receptor binding assay relative to [Leu5]enkephalin.[1] Furthermore, cyclization, often through disulfide bond formation between cysteine residues, can confer significant resistance to enzymatic degradation, a major drawback of linear enkephalins.[1]
In contrast, modifications to the peptide backbone of linear enkephalin analogs have often resulted in a decrease in potency, highlighting the importance of the native peptide bond for biological activity.[4] Studies on linear analogs with modified Gly³-Phe⁴ amide bonds showed activities that were only 6 to 14% of that of Leu-enkephalin.[3]
Experimental Protocols
The bioactivity of enkephalin analogs is typically assessed through a combination of in vitro and in vivo assays.
Radioligand Binding Assays
This method is used to determine the binding affinity of a compound for a specific receptor.
-
Preparation of Membranes: Brain tissue (e.g., from rats) is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes containing the opioid receptors.
-
Competition Binding: The membranes are incubated with a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]naloxone for µ-receptors, [³H]DPDPE for δ-receptors) and varying concentrations of the unlabeled test compound (the enkephalin analog).
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Guinea Pig Ileum (GPI) Bioassay
This is a classic pharmacological preparation used to assess the functional activity of opioid agonists, particularly at the µ-opioid receptor.
-
Tissue Preparation: A segment of the ileum from a guinea pig is suspended in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
Stimulation: The ileum is stimulated electrically to induce contractions of the longitudinal smooth muscle.
-
Drug Application: The enkephalin analog is added to the organ bath in a cumulative manner.
-
Measurement of Inhibition: The inhibitory effect of the analog on the electrically induced contractions is measured. The concentration of the analog that produces a 50% inhibition of the contractions (IC50) is determined as a measure of its potency.
Mouse Vas Deferens (MVD) Bioassay
This assay is primarily used to determine the activity of opioid agonists at the δ-opioid receptor.
-
Tissue Preparation: The vas deferens from a mouse is prepared and mounted in an organ bath similar to the GPI assay.
-
Stimulation and Drug Application: The tissue is electrically stimulated to induce contractions, and the test compound is added to assess its inhibitory effect.
-
Data Analysis: The IC50 value is determined as a measure of the compound's potency at the δ-opioid receptor.
Visualizing the Mechanisms
Opioid Receptor Signaling Pathway
Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they initiate a signaling cascade that leads to the modulation of neuronal excitability.
Caption: Opioid receptor activation by an enkephalin analog.
Competitive Radioligand Binding Assay Workflow
This diagram illustrates the key steps in determining the binding affinity of a test compound.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Methylated Cyclic Enkephalin Analogues Retain High Opioid Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of linear and cyclic enkephalins modified at the Gly3-Phe4 amide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activities of linear and cyclic enkephalin analogues containing a psi (E,CH = CH) or psi (CH2CH2) isosteric replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 2-Arg-5-Leu-Enkephalin and Morphine: A Guide for Researchers
An objective analysis of two potent opioid receptor agonists, evaluating their performance based on experimental data to inform drug development and scientific research.
In the landscape of opioid research and analgesic development, a thorough understanding of the pharmacological profiles of different agonists is paramount. This guide provides a detailed head-to-head comparison of the endogenous opioid peptide 2-Arg-5-Leu-Enkephalin and the archetypal opioid analgesic, morphine. Due to the limited direct comparative experimental data for this compound, this guide will leverage data from its stable and extensively studied analog, [D-Ala2, D-Leu5]-enkephalin (DADLE), to provide a robust comparison against morphine.
This comparison will delve into receptor binding affinities, in vitro functional activities, in vivo analgesic effects, and side effect profiles, supported by experimental data and detailed protocols.
Receptor Binding Affinity and Selectivity
The interaction of an opioid ligand with its receptors is the foundational determinant of its pharmacological effects. The binding affinity, quantified by the inhibition constant (Ki), indicates the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.
| Ligand | Mu-Opioid Receptor (MOR) Ki (nM) | Delta-Opioid Receptor (DOR) Ki (nM) | Kappa-Opioid Receptor (KOR) Ki (nM) |
| DADLE | 3.29[1] | ~1-4 | >1000 |
| Morphine | 4.19[1] | 220[2] | 74.4[2] |
Experimental Protocol: Radioligand Binding Assay
This assay quantifies the affinity of a ligand for a specific receptor by measuring the displacement of a radiolabeled ligand.
-
Materials: Cell membranes expressing the opioid receptor of interest (MOR, DOR, or KOR), radiolabeled opioid ligand (e.g., [3H]DAMGO for MOR, [3H]DPDPE for DOR, [3H]U69,593 for KOR), unlabeled test compounds (DADLE and morphine), filtration apparatus, and scintillation counter.
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand in the presence of varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
In Vitro Functional Activity
Beyond binding, it is crucial to assess the functional consequence of ligand-receptor interaction. The GTPγS binding assay is a functional measure of G-protein activation, a key step in opioid receptor signaling. The EC50 value represents the concentration of an agonist that produces 50% of its maximal effect.
| Ligand | Receptor | Assay | EC50 (nM) | Efficacy (% of Standard Agonist) |
| DADLE | DOR | [35S]GTPγS Binding | 15.4 - 19.1[3] | Full Agonist[4] |
| Morphine | MOR | [35S]GTPγS Binding | ~50 | Full Agonist[5] |
Experimental Protocol: [35S]GTPγS Binding Assay
This assay measures the agonist-stimulated binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins coupled to opioid receptors.
-
Materials: Cell membranes expressing the opioid receptor of interest, [35S]GTPγS, GDP, test agonists (DADLE and morphine), and filtration apparatus.
-
Procedure:
-
Pre-incubate cell membranes with GDP to ensure G-proteins are in their inactive state.
-
Add varying concentrations of the test agonist and a fixed concentration of [35S]GTPγS.
-
Incubate to allow for agonist-stimulated G-protein activation and [35S]GTPγS binding.
-
Terminate the reaction by rapid filtration.
-
Measure the amount of bound [35S]GTPγS by scintillation counting.
-
Plot the concentration-response curve to determine the EC50 and maximal efficacy (Emax).
-
Opioid Receptor G-protein Signaling Pathway
Caption: Opioid Receptor G-protein Signaling Pathway.
In Vivo Analgesic Effects
The ultimate measure of an analgesic is its ability to reduce pain in a living organism. The hot plate test is a common method to assess the analgesic efficacy of compounds in animal models. The ED50 is the dose of a drug that produces a therapeutic effect in 50% of the population.
| Compound | Animal Model | Test | Route of Administration | ED50 (mg/kg) |
| DADLE | Mouse | Hot Plate | s.c. | ~0.2-0.5 |
| Morphine | Rat | Hot Plate | s.c. | 3.94[2] |
Experimental Protocol: Hot Plate Test
This test measures the latency of a rodent to react to a thermal stimulus, which is an indicator of its pain threshold.
-
Apparatus: A hot plate apparatus with a controlled temperature surface and a transparent cylinder to confine the animal.
-
Procedure:
-
Acclimatize the animal to the testing room.[6]
-
Determine the baseline latency by placing the animal on the hot plate (typically set between 52-55°C) and measuring the time it takes to exhibit a pain response (e.g., licking a paw, jumping).[6] A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
Administer the test compound (DADLE or morphine) via the desired route.
-
At predetermined time points after administration, place the animal back on the hot plate and measure the response latency.
-
An increase in latency compared to baseline indicates an analgesic effect.
-
Different doses are tested to generate a dose-response curve and calculate the ED50.
-
In Vivo Analgesia Experimental Workflow
References
- 1. Pharmacological Comparison of Mitragynine and 7-Hydroxymitragynine: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.who.int [cdn.who.int]
- 3. High Efficacy but Low Potency of δ-Opioid Receptor-G Protein Coupling in Brij-58-Treated, Low-Density Plasma Membrane Fragments | PLOS One [journals.plos.org]
- 4. Chronic Morphine Treatment Inhibits Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. maze.conductscience.com [maze.conductscience.com]
Validating Opioid Research: A Guide to the Use of Opioid Receptor Antagonists
For researchers, scientists, and professionals in drug development, the rigorous validation of experimental findings is paramount. In the field of opioid research, receptor antagonists are indispensable tools for confirming the specificity of opioid receptor-mediated effects. This guide provides a comparative overview of common opioid receptor antagonists, their experimental applications, and the underlying signaling pathways, supported by experimental data and detailed protocols.
Opioid receptors, primarily the mu (µ), delta (δ), and kappa (κ) subtypes, are G protein-coupled receptors (GPCRs) that mediate the effects of both endogenous opioid peptides and exogenous opioid drugs.[1] The validation of an observed effect as being truly opioid receptor-mediated hinges on the ability of a selective antagonist to block or reverse that effect. This principle is fundamental in both in vitro and in vivo experimental designs.
Common Opioid Receptor Antagonists: A Comparative Overview
The choice of antagonist is critical and depends on the specific opioid receptor subtype being investigated. While some antagonists exhibit broad activity across multiple opioid receptors, others offer high selectivity for a particular subtype.
| Antagonist | Receptor Selectivity | Common Applications | Reference |
| Naloxone | Pan-antagonist (primarily µ > δ > κ) | Reversal of opioid overdose, in vitro and in vivo validation of µ-opioid receptor-mediated effects.[2][3] | [2][3] |
| Naltrexone | Pan-antagonist (primarily µ > δ > κ) | Treatment of opioid and alcohol use disorders, long-acting in vivo studies.[2][4] | [2][4] |
| CTOP | Highly selective µ-opioid receptor (MOR) antagonist | In vitro characterization of MOR-specific effects.[1] | [1] |
| Naltrindole | Highly selective δ-opioid receptor (DOR) antagonist | In vitro and in vivo investigation of DOR signaling.[1] | [1] |
| nor-Binaltorphimine (nor-BNI) | Highly selective κ-opioid receptor (KOR) antagonist | In vitro and in vivo studies of KOR function.[1][5] | [1][5] |
| Cyprodime | Selective µ-opioid receptor (MOR) antagonist | Characterization of MOR in in vitro assays.[6] | [6] |
Key Experimental Protocols for Validation
The following are detailed methodologies for key experiments used to validate opioid receptor-mediated effects using antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of an antagonist for a specific opioid receptor subtype. It involves competing a radiolabeled ligand with the unlabeled antagonist.
Protocol:
-
Membrane Preparation: Prepare cell membranes from cells stably expressing the opioid receptor of interest (e.g., CHO or HEK293 cells).[5]
-
Incubation: Incubate the cell membranes with a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for MOR) and varying concentrations of the antagonist.[5]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[5]
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀). The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the extent of G protein activation upon agonist stimulation of the opioid receptor, and the ability of an antagonist to block this activation.
Protocol:
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Incubation: Incubate the membranes with a fixed concentration of an opioid agonist (e.g., DAMGO), [³⁵S]GTPγS, and varying concentrations of the antagonist.[6]
-
Filtration: Separate bound and free [³⁵S]GTPγS by rapid filtration.
-
Scintillation Counting: Quantify the amount of bound [³⁵S]GTPγS.
-
Data Analysis: Determine the IC₅₀ value for the antagonist in inhibiting the agonist-stimulated [³⁵S]GTPγS binding. The antagonist equilibrium constant (Ke) can be calculated to quantify its potency.[5]
cAMP Inhibition Assay
Opioid receptors couple to Gi/o proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] This assay measures the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production.
Protocol:
-
Cell Culture: Use cells expressing the opioid receptor of interest.
-
Forskolin Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.[8]
-
Agonist and Antagonist Treatment: Co-administer a fixed concentration of an opioid agonist with varying concentrations of the antagonist.[8]
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., LANCE Ultra cAMP assay).[8]
-
Data Analysis: Determine the IC₅₀ of the antagonist for reversing the agonist-induced decrease in cAMP levels.
Signaling Pathways and Experimental Workflows
Understanding the signaling cascades initiated by opioid receptor activation is crucial for interpreting experimental results. Upon agonist binding, opioid receptors activate two main signaling pathways: the G protein-dependent pathway and the β-arrestin pathway.[9]
Opioid Receptor Signaling Pathways
Caption: Opioid receptor signaling pathways and antagonist action.
Experimental Workflow for Antagonist Validation
Caption: Workflow for validating opioid effects using antagonists.
Quantitative Data Comparison
The potency of an antagonist is a critical parameter for its effective use in experiments. The following table summarizes the antagonist potency (pA₂) values for naloxone at different opioid receptors, as determined by Schild analysis in a calcium mobilization assay.[10] The pA₂ value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's dose-response curve.
| Antagonist | Receptor | pA₂ Value | Reference |
| Naloxone | hMOR | 9.0 | [10] |
| Naloxone | hDOR | 8.7 | [10] |
| Naloxone | hKOR | 9.0 | [10] |
hMOR: human µ-opioid receptor; hDOR: human δ-opioid receptor; hKOR: human κ-opioid receptor.
References
- 1. Video: Opioid Receptors: Overview [jove.com]
- 2. Opioid Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Opioid antagonist - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Mu-opioid receptor specific antagonist cyprodime: characterization by in vitro radioligand and [35S]GTPgammaS binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 2-Arg-5-leu-enkephalin
For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling.
This guide provides immediate, essential safety and logistical information for the handling of 2-Arg-5-leu-enkephalin. Adherence to these procedures is critical for ensuring personnel safety and maintaining the integrity of your research.
While specific safety data for this compound is not extensively documented, a conservative approach based on the handling of similar peptide compounds and synthetic opioids is recommended. Safety Data Sheets (SDS) for analogous compounds, such as Leucine Enkephalin, often classify them as non-hazardous substances.[1][2] However, due to the powdered nature of many peptides and their potential biological activity, appropriate precautions to prevent inhalation and direct contact are warranted.
Personal Protective Equipment (PPE)
The primary routes of exposure to be controlled are inhalation of the powder and dermal contact. The following table summarizes the recommended personal protective equipment for various laboratory activities involving this compound.
| Activity | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Receiving and Unpacking | Safety glasses | Nitrile gloves | Recommended: N95 or P100 respirator, especially if there is a risk of damaged packaging. |
| Weighing and Aliquoting | Safety glasses or goggles | Nitrile gloves, Lab coat | Mandatory : N95 or P100 respirator within a ventilated enclosure (e.g., chemical fume hood or powder containment hood). |
| General Handling in Solution | Safety glasses | Nitrile gloves, Lab coat | Not generally required once in solution, unless aerosols are generated. |
| Spill Cleanup (Powder) | Goggles and face shield | Nitrile gloves (double-gloving recommended), Lab coat or disposable gown, Shoe covers | Mandatory : N95 or P100 respirator. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will minimize exposure risks and ensure a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the packaging for any signs of damage.
-
If the container is compromised, handle it within a chemical fume hood while wearing appropriate PPE.
-
Store the lyophilized peptide at -20°C or colder in a tightly sealed container to prevent degradation.[3][4]
2. Handling and Use:
-
Preparation: Before use, allow the container to equilibrate to room temperature in a desiccator to prevent condensation.[5]
-
Weighing: Conduct all weighing and initial dilutions of the powdered peptide within a certified chemical fume hood or a powder containment hood to minimize the risk of inhalation.
-
In Solution: Once dissolved, the risks are significantly reduced. Standard laboratory practices for handling non-hazardous solutions should be followed.
3. Spill Management:
-
Evacuation: In the event of a significant powder spill, evacuate the immediate area to prevent unnecessary exposure.
-
Control: Restrict access to the spill area.
-
Cleanup:
-
Don the appropriate PPE as outlined in the table above.
-
Gently cover the spill with absorbent pads or wet paper towels to avoid generating dust.
-
Carefully sweep the material into a designated waste container.
-
Clean the spill area with a suitable laboratory detergent and water.
-
All materials used for cleanup should be disposed of as chemical waste.
-
Disposal Plan
Proper disposal of this compound and associated materials is crucial for environmental safety and regulatory compliance.
-
Unused Product: Unused or waste this compound should be disposed of as non-hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.
-
Contaminated Materials: All materials that have come into direct contact with the peptide, such as pipette tips, centrifuge tubes, gloves, and absorbent pads, should be collected in a designated, sealed waste container and disposed of as chemical waste.
-
Empty Containers: Empty containers should be thoroughly rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. Once decontaminated, the empty container can be disposed of in the regular trash, with any labels defaced.
Diagram of the Standard Operating Procedure for Handling this compound
Caption: Workflow for Safe Handling of this compound.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. Appendix A - Disposal of Nonhazardous Laboratory Waste As Regular Trash for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 3. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
